Product packaging for Zasocitinib(Cat. No.:CAS No. 2272904-53-5)

Zasocitinib

Cat. No.: B8820545
CAS No.: 2272904-53-5
M. Wt: 460.5 g/mol
InChI Key: BWINBHTTZLVXGT-NVXWUHKLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ZASOCITINIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Properties

CAS No.

2272904-53-5

Molecular Formula

C23H24N8O3

Molecular Weight

460.5 g/mol

IUPAC Name

N-[(1R,2R)-2-methoxycyclobutyl]-7-(methylamino)-5-[(2-oxo-1-pyridin-2-yl-3-pyridinyl)amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H24N8O3/c1-24-20-12-18(27-16-6-5-11-30(23(16)33)19-7-3-4-10-25-19)29-21-14(13-26-31(20)21)22(32)28-15-8-9-17(15)34-2/h3-7,10-13,15,17,24H,8-9H2,1-2H3,(H,27,29)(H,28,32)/t15-,17-/m1/s1

InChI Key

BWINBHTTZLVXGT-NVXWUHKLSA-N

Isomeric SMILES

CNC1=CC(=NC2=C(C=NN12)C(=O)N[C@@H]3CC[C@H]3OC)NC4=CC=CN(C4=O)C5=CC=CC=N5

Canonical SMILES

CNC1=CC(=NC2=C(C=NN12)C(=O)NC3CCC3OC)NC4=CC=CN(C4=O)C5=CC=CC=N5

Origin of Product

United States

Foundational & Exploratory

Zasocitinib's Mechanism of Action in Psoriasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zasocitinib (formerly TAK-279) is an investigational, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2) demonstrating significant promise in the treatment of moderate-to-severe plaque psoriasis.[1] By selectively targeting the pseudokinase (JH2) domain of TYK2, this compound effectively modulates the signaling of key cytokines implicated in the pathogenesis of psoriasis, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[2][3] This high degree of selectivity for TYK2 over other Janus kinase (JAK) family members—JAK1, JAK2, and JAK3—is a defining characteristic, potentially mitigating the risk of off-target effects associated with broader JAK inhibition.[3][4] Preclinical and clinical studies have elucidated a mechanism that translates to biologic-level efficacy, with a substantial proportion of patients achieving complete or near-complete skin clearance in Phase 2b trials.[5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective TYK2 Inhibition

Psoriasis is a chronic, immune-mediated inflammatory disease in which the IL-23/T-helper 17 (Th17) cell axis plays a central role.[1] TYK2 is a non-receptor tyrosine kinase that is crucial for the downstream signaling of receptors for IL-23, IL-12, and Type I IFNs.[1][3] this compound exerts its therapeutic effect by binding to the allosteric site within the pseudokinase (JH2) domain of TYK2.[1] This binding stabilizes the pseudokinase domain in an inactive conformation, which in turn prevents the activation of the adjacent kinase (JH1) domain, thereby inhibiting downstream signaling events.[1][4]

Unlike conventional JAK inhibitors that target the highly conserved ATP-binding site in the active kinase (JH1) domain, this compound's allosteric inhibition of the less conserved JH2 domain allows for remarkable selectivity for TYK2.[4] This targeted approach is intended to preserve the signaling of other cytokine pathways that are dependent on JAK1, JAK2, and JAK3, which may reduce the likelihood of side effects linked to broader immune suppression.[3][4]

Signaling Pathway Modulation

The binding of cytokines such as IL-23, IL-12, and Type I IFNs to their respective receptors on immune cells triggers the activation of receptor-associated TYK2. Activated TYK2 then phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. This leads to the dimerization of STAT proteins, their translocation to the nucleus, and the subsequent transcription of genes involved in inflammation and cellular proliferation. This compound's inhibition of TYK2 disrupts this cascade, thereby reducing the inflammatory response that drives psoriasis.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-23 IL-23 Receptor Complex Receptor Complex IL-23->Receptor Complex IL-12 IL-12 IL-12->Receptor Complex Type I IFN Type I IFN Type I IFN->Receptor Complex TYK2 TYK2 Receptor Complex->TYK2 Activation STAT STAT TYK2->STAT Phosphorylation This compound This compound This compound->TYK2 Allosteric Inhibition pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Transcription Gene Transcription STAT_dimer->Gene Transcription Translocation Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: this compound's Inhibition of the TYK2 Signaling Pathway.

Quantitative Pharmacology

The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The data consistently demonstrate a high affinity for TYK2 and potent inhibition of its downstream signaling pathways, with minimal to no activity against other JAK family kinases.

Kinase Selectivity and Potency

Biochemical assays have been employed to determine the inhibitory constants (Ki) of this compound for the JH2 domains of TYK2 and other JAKs. These studies highlight the drug's exceptional selectivity.[7]

KinaseParameterThis compoundDeucravacitinibReference
TYK2 (JH2 Domain) Ki0.0087 nM0.0115 nM[7]
JAK1 (JH2 Domain) Ki>15,000 nM1 nM[7]
Selectivity (JAK1/TYK2) Fold Difference>1,700,000~87[7][8]
Cellular Activity: Cytokine Signaling Inhibition

Human whole-blood assays have been utilized to assess the functional impact of this compound on cytokine-induced STAT phosphorylation. The half-maximal inhibitory concentrations (IC50) from these experiments confirm the potent inhibition of TYK2-mediated pathways.[3][9]

PathwayParameterThis compound IC50 (nM)95% Confidence IntervalReference
IL-23 → pSTAT3 IC5048.2 nM36.8 - 63.1 nM[9]
Type I IFN → pSTAT3 IC5021.6 nM17.3 - 26.9 nM[9]
IL-12 → pSTAT4 IC5057.0 nM44.2 - 73.4 nM[9]
JAK1/2/3 Signaling InhibitionNo inhibition observedN/A[9]

Pharmacokinetic simulations based on clinical data indicate that a 30 mg once-daily dose of this compound maintains over 90% inhibition of TYK2 signaling for a full 24-hour period, without impacting JAK1/2/3 signaling.[3][4]

Clinical Efficacy in Plaque Psoriasis

The clinical relevance of this compound's mechanism of action has been demonstrated in a Phase 2b randomized, double-blind, placebo-controlled trial involving patients with moderate-to-severe plaque psoriasis.[1][5]

Phase 2b Clinical Trial Results (12 Weeks)

The study evaluated four different daily doses of this compound against a placebo.[10] The primary endpoint was the proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) at week 12.[2]

EndpointPlacebo (n=51)This compound 2 mg (n=51)This compound 5 mg (n=52)This compound 15 mg (n=53)This compound 30 mg (n=52)Reference
PASI 75 6%18%44%68%67%[1][10][11]
PASI 90 0%8%21%45%46%[1]
PASI 100 0%2%10%15%33%[1][10]

The results showed a clear dose-dependent response, with higher doses of this compound leading to greater skin clearance.[6][10] Notably, one-third of patients receiving the 30 mg dose achieved complete skin clearance (PASI 100) by week 12.[5][12]

Experimental Protocols

The following section outlines the methodologies used in the key experiments that have defined the pharmacological profile of this compound.

Kinase Inhibitory Constant (Ki) Determination

Objective: To determine the binding affinity of this compound to the JH2 domains of TYK2 and other JAK family members.

Methodology: A homogeneous time-resolved fluorescence (HTRF) assay was used.[7][9] This competitive binding assay measures the displacement of a fluorescent tracer from the kinase's JH2 domain by the inhibitor. The inhibitory constant (Ki) is then calculated from the concentration-response curves.

start Start: Prepare Assay Components assay_plate Dispense Kinase (e.g., TYK2-JH2) and Fluorescent Tracer into Assay Plate start->assay_plate add_inhibitor Add Serial Dilutions of this compound assay_plate->add_inhibitor incubate Incubate to Allow Binding Equilibrium add_inhibitor->incubate read_plate Read Plate on HTRF-Compatible Reader (Measures FRET Signal) incubate->read_plate analyze_data Analyze Data: Generate Concentration-Response Curve read_plate->analyze_data calculate_ki Calculate IC50 and Convert to Ki analyze_data->calculate_ki end End: Determine Binding Affinity calculate_ki->end

Caption: Workflow for Determining Kinase Inhibitory Constant (Ki).
Human Whole-Blood Assay for Cytokine Inhibition

Objective: To measure the functional inhibition of TYK2-dependent signaling pathways in a physiologically relevant ex vivo system.

Methodology: Freshly drawn human whole blood was stimulated with specific cytokines (e.g., IL-23, IL-12, or IFN-α) in the presence of varying concentrations of this compound.[3][9] Following stimulation, red blood cells were lysed, and white blood cells were fixed and permeabilized. The level of phosphorylated STAT proteins (pSTAT) in specific immune cell populations was then quantified using flow cytometry. The IC50 values were determined from the resulting dose-response curves.

start Start: Collect Fresh Human Whole Blood aliquot Aliquot Blood into Tubes start->aliquot add_this compound Add Varying Concentrations of this compound aliquot->add_this compound add_cytokine Stimulate with Cytokine (e.g., IL-23, IL-12, IFN-α) add_this compound->add_cytokine lyse_fix Lyse Red Blood Cells, Fix and Permeabilize White Blood Cells add_cytokine->lyse_fix stain Stain with Fluorescently-Labeled Antibodies against pSTAT lyse_fix->stain flow_cytometry Analyze Samples by Flow Cytometry stain->flow_cytometry calculate_ic50 Determine IC50 from Dose-Response Curve flow_cytometry->calculate_ic50 end End: Quantify Functional Inhibition calculate_ic50->end

Caption: Workflow for Human Whole-Blood Cytokine Inhibition Assay.
Phase 2b Clinical Trial Design

Objective: To evaluate the efficacy, safety, and tolerability of multiple doses of this compound in patients with moderate-to-severe plaque psoriasis.

Methodology: This was a randomized, multicenter, double-blind, placebo-controlled study.[10] Eligible adult patients were randomized in a 1:1:1:1:1 ratio to receive one of four oral doses of this compound (2 mg, 5 mg, 15 mg, or 30 mg) or a placebo, once daily for 12 weeks.[5] This was followed by a 4-week safety monitoring period.[5] The primary efficacy endpoint was the proportion of patients achieving PASI 75 at week 12. Secondary endpoints included PASI 90, PASI 100, and safety assessments.[1]

Conclusion

This compound represents a significant advancement in the development of oral therapies for psoriasis. Its novel mechanism of action, characterized by highly selective allosteric inhibition of TYK2, directly targets a key node in the inflammatory signaling cascade that drives the disease.[1][4] The potent and sustained inhibition of the IL-23, IL-12, and Type I IFN pathways translates into robust clinical efficacy, offering an oral treatment option with a safety profile that appears distinct from broader JAK inhibitors.[3][13] As this compound progresses through ongoing Phase 3 trials, it holds the potential to become a valuable addition to the therapeutic armamentarium for immune-mediated inflammatory diseases.[4][10]

References

The Role of TYK2 in Autoimmune Disease Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrosine kinase 2 (TYK2) has emerged as a critical node in the signaling pathways of key cytokines implicated in the pathogenesis of a wide array of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2's central role in mediating the effects of type I interferons (IFNs), interleukin (IL)-12, and IL-23 has made it a highly attractive therapeutic target. This technical guide provides an in-depth exploration of the function of TYK2 in autoimmunity, supported by genetic evidence, preclinical models, and clinical trial data for emerging TYK2 inhibitors. Detailed experimental protocols for key assays and models are provided, alongside visualizations of crucial signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to TYK2 and its Role in Cytokine Signaling

TYK2 is an intracellular, non-receptor tyrosine kinase that plays a pivotal role in the JAK-STAT signaling pathway, a fundamental mechanism for transmembrane signal transduction for numerous cytokines and growth factors.[1][2] TYK2 associates with the cytoplasmic domains of specific cytokine receptors.[3][4] Upon cytokine binding, the receptor chains dimerize, bringing the associated TYK2 and another JAK family member (JAK1 or JAK2) into close proximity, leading to their trans-phosphorylation and activation.[5][6] These activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.[6]

TYK2 is essential for the signaling of several key cytokine families implicated in autoimmunity:

  • Type I Interferons (IFN-α/β): In conjunction with JAK1, TYK2 is crucial for type I IFN signaling.[5] This pathway is vital for antiviral immunity but is also pathologically activated in diseases like systemic lupus erythematosus (SLE).

  • Interleukin-12 (IL-12): The IL-12 receptor signals through a TYK2/JAK2 heterodimer to activate STAT4, driving the differentiation of T helper 1 (Th1) cells, which are key players in organ-specific autoimmunity.[3][5]

  • Interleukin-23 (IL-23): Similar to IL-12, the IL-23 receptor utilizes TYK2 and JAK2 to activate STAT3.[3][5] This pathway is critical for the expansion and maintenance of pathogenic T helper 17 (Th17) cells, which are central to the pathophysiology of psoriasis, psoriatic arthritis, and inflammatory bowel disease (IBD).[5]

Genetic Evidence Linking TYK2 to Autoimmune Diseases

Genome-wide association studies (GWAS) have provided compelling evidence for the involvement of TYK2 gene variants in the genetic susceptibility to a broad spectrum of autoimmune diseases.[2][8] Notably, certain single nucleotide polymorphisms (SNPs) in the TYK2 gene are associated with either increased risk or protection from these conditions.[9][10]

One of the most studied protective variants is rs34536443 (encoding a P1104A amino acid change), which results in a hypomorphic, or partially functional, TYK2 protein.[11] This variant has been associated with a reduced risk of developing multiple autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and psoriasis, highlighting the critical role of TYK2 activity in disease pathogenesis.[11][12][13][14] Conversely, other variants have been linked to an increased risk of autoimmunity.[9]

Table 1: Association of TYK2 Genetic Variants with Autoimmune Diseases
SNPAlleles (Major > Minor)Autoimmune DiseaseOdds Ratio (OR) [95% CI] for Minor AlleleReference(s)
rs34536443 (P1104A)G > CRheumatoid Arthritis (RA)0.66 [Not Specified][15]
Systemic Lupus Erythematosus (SLE)Protective (Specific OR not stated)[14]
Inflammatory Bowel Disease (IBD)0.75 [0.60–0.93][14]
Multiple Autoimmune Diseases0.68 [0.61 - 0.76][16]
rs35018800 (A928V)C > TRheumatoid Arthritis (RA)0.53 [Not Specified][15]
Multiple Autoimmune DiseasesProtective (Specific OR not stated)[16]
rs12720356 (I684S)C > TRheumatoid Arthritis (RA)0.86 [Not Specified][15]
Inflammatory Bowel Disease (IBD)1.26 [1.10–1.43] (Risk)[14]
rs2304256 (V362F)G > ASystemic Lupus Erythematosus (SLE)0.85 [0.79–0.92][14]
Multiple Autoimmune DiseasesProtective (Specific OR not stated)[16]
rs280519G > ASystemic Lupus Erythematosus (SLE)1.10 [1.04 - 1.18] (Risk)[16]

Note: Odds ratios can vary slightly between studies depending on the population and study design. This table provides a summary of reported associations.

TYK2 Signaling Pathways in Autoimmunity

The pathogenic role of TYK2 in autoimmune diseases is primarily mediated through its function in the signaling cascades of pro-inflammatory cytokines. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.

Type I Interferon (IFN-α/β) Signaling Pathway

Type_I_IFN_Signaling cluster_receptor Cell Membrane cluster_nucleus IFN IFN-α/β IFNAR1 IFNAR1 IFN->IFNAR1 IFNAR2 IFNAR2 IFN->IFNAR2 TYK2 TYK2 IFNAR1->TYK2 P JAK1 JAK1 IFNAR2->JAK1 P TYK2->JAK1 P STAT1 STAT1 TYK2->STAT1 P STAT2 STAT2 TYK2->STAT2 P JAK1->TYK2 P JAK1->STAT1 P JAK1->STAT2 P ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus ISRE ISRE Gene Interferon-Stimulated Gene Expression ISRE->Gene

Figure 1: TYK2 in Type I IFN Signaling.

Caption: TYK2, in partnership with JAK1, mediates signaling downstream of the type I interferon receptor (IFNAR), leading to the formation of the ISGF3 transcription factor complex and the expression of interferon-stimulated genes, a pathway often dysregulated in lupus.

IL-12 Signaling Pathway

IL12_Signaling cluster_receptor Cell Membrane cluster_nucleus IL12 IL-12 IL12R_beta1 IL-12Rβ1 IL12->IL12R_beta1 IL12R_beta2 IL-12Rβ2 IL12->IL12R_beta2 TYK2 TYK2 IL12R_beta1->TYK2 P JAK2 JAK2 IL12R_beta2->JAK2 P TYK2->JAK2 P STAT4 STAT4 TYK2->STAT4 P JAK2->TYK2 P JAK2->STAT4 P STAT4_dimer STAT4 Dimer STAT4->STAT4_dimer Dimerization Nucleus Nucleus STAT4_dimer->Nucleus GAS GAS Element Gene Th1 Differentiation (e.g., IFN-γ production) GAS->Gene

Figure 2: TYK2 in IL-12 Signaling.

Caption: The IL-12 receptor utilizes TYK2 and JAK2 to phosphorylate STAT4, a key step in promoting the differentiation of pro-inflammatory Th1 cells.

IL-23 Signaling Pathway

IL23_Signaling cluster_receptor Cell Membrane cluster_nucleus IL23 IL-23 IL12R_beta1 IL-12Rβ1 IL23->IL12R_beta1 IL23R IL-23R IL23->IL23R TYK2 TYK2 IL12R_beta1->TYK2 P JAK2 JAK2 IL23R->JAK2 P TYK2->JAK2 P STAT3 STAT3 TYK2->STAT3 P JAK2->TYK2 P JAK2->STAT3 P STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus STAT_binding_site STAT Binding Site Gene Th17 Survival & Proliferation (e.g., IL-17 production) STAT_binding_site->Gene

Figure 3: TYK2 in IL-23 Signaling.

Caption: IL-23 signaling via TYK2 and JAK2 leads to STAT3 activation, which is crucial for the function of pathogenic Th17 cells in diseases like psoriasis and IBD.

Experimental Protocols for Studying TYK2 Function

Investigating the role of TYK2 in autoimmune disease pathogenesis relies on a variety of in vivo and in vitro experimental models. The following sections provide detailed methodologies for key experiments.

In Vivo Model: Imiquimod-Induced Psoriasis in Mice

This model is widely used to recapitulate key features of human psoriasis, including epidermal hyperplasia, immune cell infiltration, and dependence on the IL-23/IL-17 axis.[17]

Materials:

  • 8-12 week old C57BL/6 or BALB/c mice

  • Imiquimod 5% cream (e.g., Aldara™)

  • Vehicle control cream (e.g., Vaseline Lanette cream)

  • Electric clippers and shaver

  • Calipers for measuring ear thickness

  • Psoriasis Area and Severity Index (PASI) scoring sheet (modified for mice)

Procedure:

  • Animal Preparation: Anesthetize mice and carefully shave a 2x3 cm area on the rostral back.

  • Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and the right ear for 5-7 consecutive days.[18][19] Control mice receive a similar application of vehicle cream.

  • Clinical Scoring:

    • Monitor mice daily for weight loss and signs of systemic inflammation.

    • Score the severity of skin inflammation on the back and ear daily using a modified PASI score, evaluating erythema, scaling, and thickness on a scale of 0 to 4 for each parameter.

    • Measure ear thickness daily using calipers.

  • Endpoint Analysis:

    • At the end of the experiment (e.g., day 7), euthanize mice and collect skin and spleen samples.

    • Skin tissue can be processed for histological analysis (H&E staining for epidermal thickness and cell infiltration) or homogenized for cytokine analysis (e.g., ELISA or qPCR for IL-17, IL-23).

    • Spleens can be weighed as an indicator of systemic inflammation, and splenocytes can be isolated for flow cytometric analysis of immune cell populations.

Imiquimod_Workflow start Start: 8-12 week old mice shave Shave rostral back start->shave group Divide into groups: - Imiquimod - Vehicle Control - TYK2 Inhibitor + Imiquimod shave->group application Daily topical application (5-7 days) group->application monitoring Daily Monitoring: - Body weight - Ear thickness (calipers) - PASI scoring (erythema, scaling, thickness) application->monitoring Days 1-7 endpoint Endpoint (Day 7) application->endpoint monitoring->endpoint analysis Sample Collection & Analysis: - Skin (Histology, Cytokines) - Spleen (Weight, Flow Cytometry) endpoint->analysis

Figure 4: Workflow for Imiquimod-Induced Psoriasis Model.

Caption: A typical experimental workflow for inducing and evaluating psoriasis-like skin inflammation in mice using imiquimod.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a well-established animal model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[20]

Materials:

  • 8-10 week old DBA/1J mice (highly susceptible)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • Syringes and needles for immunization

  • Arthritis scoring system

Procedure:

  • Collagen Preparation: Dissolve type II collagen in 0.1 M acetic acid at 2 mg/mL by stirring overnight at 4°C. Emulsify the collagen solution with an equal volume of CFA to a final concentration of 1 mg/mL.

  • Primary Immunization (Day 0): Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Prepare a fresh emulsion of type II collagen with IFA. Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.[21]

  • Arthritis Assessment:

    • Beginning around day 24, monitor mice 3-4 times per week for the onset and severity of arthritis.

    • Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and joint deformity. The maximum score per mouse is 16.

  • Endpoint Analysis:

    • At the study endpoint (typically 6-8 weeks post-primary immunization), collect blood for analysis of anti-collagen antibodies.

    • Harvest paws for histological assessment of joint inflammation, cartilage destruction, and bone erosion.

CIA_Workflow start Start: 8-10 week old DBA/1J mice emulsion1 Prepare Collagen/CFA Emulsion start->emulsion1 immunize1 Day 0: Primary Immunization (Intradermal, base of tail) emulsion1->immunize1 emulsion2 Prepare Collagen/IFA Emulsion immunize1->emulsion2 21 days immunize2 Day 21: Booster Immunization emulsion2->immunize2 monitoring Monitor for Arthritis Onset (Starting ~Day 24) immunize2->monitoring scoring Score Arthritis Severity 3-4x weekly (Scale 0-4 per paw) monitoring->scoring endpoint Endpoint (6-8 weeks) scoring->endpoint analysis Sample Collection & Analysis: - Serum (Anti-collagen antibodies) - Paws (Histology) endpoint->analysis

Figure 5: Workflow for Collagen-Induced Arthritis Model.

Caption: The experimental timeline and key steps for inducing and assessing autoimmune arthritis in the mouse CIA model.

In Vitro Assay: STAT Phosphorylation Assay by Western Blot

This assay is fundamental for determining the inhibitory activity of a compound on TYK2-mediated signaling pathways in a cellular context.

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells - PBMCs, or a relevant cell line)

  • Cytokines (e.g., IL-12, IL-23, or IFN-α)

  • Test compound (TYK2 inhibitor) and vehicle control (e.g., DMSO)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-phospho-STAT (e.g., p-STAT4 for IL-12), anti-total-STAT, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Starvation: Culture cells in appropriate media. Prior to stimulation, starve cells of serum for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of the TYK2 inhibitor or vehicle for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-12) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis: Immediately wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.

    • Incubate the membrane with the primary anti-phospho-STAT antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Strip the membrane and re-probe with anti-total-STAT and anti-β-actin antibodies to ensure equal protein loading.

    • Quantify band intensities using densitometry software. Normalize the phospho-STAT signal to the total-STAT or β-actin signal.

    • Plot the normalized phospho-STAT signal against the inhibitor concentration to determine the IC50 value.

TYK2 as a Therapeutic Target

The central role of TYK2 in mediating the signaling of key pathogenic cytokines, combined with genetic data showing that reduced TYK2 function is protective against autoimmunity, has established TYK2 as a promising therapeutic target.[22] A key advantage of targeting TYK2 is the potential to simultaneously inhibit the IL-12, IL-23, and type I IFN pathways with a single small molecule.

TYK2 Inhibitors: Mechanisms of Action

TYK2 inhibitors can be broadly classified into two categories based on their binding mechanism:

  • Orthosteric Inhibitors: These compounds bind to the highly conserved ATP-binding site within the kinase (JH1) domain, competitively inhibiting ATP binding and preventing phosphorylation. Many first-generation JAK inhibitors fall into this category and often exhibit activity against multiple JAK family members due to the structural similarity of their ATP-binding pockets.

  • Allosteric Inhibitors: A newer class of inhibitors, such as deucravacitinib, binds to the regulatory pseudokinase (JH2) domain of TYK2.[23] This binding induces a conformational change that locks the kinase in an inactive state, preventing its activation.[23] Because the pseudokinase domains are more structurally diverse among the JAK family members, allosteric inhibitors can achieve much greater selectivity for TYK2 over JAK1, JAK2, and JAK3.[23][24]

Inhibitor_Mechanism cluster_orthosteric Orthosteric Inhibition cluster_allosteric Allosteric Inhibition TYK2_ortho TYK2 (JH1/JH2) ATP ATP ATP->TYK2_ortho Binds to JH1 Domain Ortho_Inhibitor Orthosteric Inhibitor Ortho_Inhibitor->TYK2_ortho Competes with ATP at JH1 Domain TYK2_allo TYK2 (JH1/JH2) Inactive_TYK2 Inactive TYK2 TYK2_allo->Inactive_TYK2 Conformational Change Allo_Inhibitor Allosteric Inhibitor Allo_Inhibitor->TYK2_allo Binds to JH2 Domain

Figure 6: Orthosteric vs. Allosteric Inhibition of TYK2.

Caption: Orthosteric inhibitors compete with ATP at the active site (JH1), while allosteric inhibitors bind to the regulatory domain (JH2) to induce an inactive conformation.

Quantitative Comparison of TYK2 Inhibitor Selectivity

The selectivity of TYK2 inhibitors is a critical factor in their potential safety profile. High selectivity for TYK2 over other JAKs is thought to minimize off-target effects associated with broader JAK inhibition, such as hematological effects (JAK2) or immunosuppression (JAK1/JAK3). The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency and selectivity of these inhibitors.

Table 2: In Vitro Whole Blood IC50 Values for Deucravacitinib and Other JAK Inhibitors (nM)
Signaling Kinase ReadoutTofacitinib (JAK1/3)Baricitinib (JAK1/2)Upadacitinib (JAK1)Deucravacitinib (TYK2)Reference(s)
JAK1/3 (IL-2-induced pSTAT5)17117.81646[25]
JAK2 (TPO-induced pSTAT3)2173241>10,000[25]
TYK2 (IL-12-induced IFN-γ)50592351368540[25]

Data presented as IC50 (nM). Lower values indicate greater potency. Deucravacitinib shows high selectivity for TYK2-mediated signaling compared to signaling pathways dependent on other JAKs.

Clinical Efficacy of TYK2 Inhibition: Deucravacitinib in Psoriasis

Deucravacitinib is a first-in-class, oral, selective, allosteric TYK2 inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[26] Its efficacy and safety have been demonstrated in large-scale Phase 3 clinical trials (POETYK PSO-1 and POETYK PSO-2).[26][27]

Table 3: Key Efficacy Outcomes from the POETYK PSO-1 Phase 3 Trial (Week 16)
Efficacy EndpointDeucravacitinib 6 mg QDPlaceboApremilast 30 mg BIDReference(s)
PASI 75 Response 58.4%12.7%35.1%[28]
sPGA 0/1 Response 53.6%7.2%32.1%[26][27]

PASI 75: ≥75% improvement from baseline in Psoriasis Area and Severity Index. sPGA 0/1: static Physician's Global Assessment score of clear or almost clear.

The results from these trials demonstrate the superior efficacy of selective TYK2 inhibition with deucravacitinib compared to both placebo and the PDE4 inhibitor apremilast in patients with moderate-to-severe plaque psoriasis.[28] Long-term extension studies have shown that these clinical responses are well-maintained over several years.[26][29]

Conclusion and Future Directions

The wealth of genetic, preclinical, and clinical data unequivocally establishes TYK2 as a central player in the pathogenesis of numerous autoimmune diseases. Its role as a critical transducer for the IL-12, IL-23, and type I IFN signaling pathways positions it as a highly strategic target for therapeutic intervention. The development of highly selective, allosteric TYK2 inhibitors represents a significant advancement in the field, offering the potential for potent oral therapies with an improved safety profile compared to less selective JAK inhibitors.

Future research will likely focus on expanding the application of TYK2 inhibitors to other autoimmune conditions beyond psoriasis, such as systemic lupus erythematosus, psoriatic arthritis, and inflammatory bowel disease, where the underlying pathophysiology is also driven by TYK2-dependent cytokines. Further investigation into the precise role of TYK2 in different immune cell subsets and the long-term consequences of its inhibition will continue to refine our understanding and optimize the therapeutic use of this important class of drugs.

References

Zasocitinib: A Technical Guide to a Next-Generation Selective TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical Structure and Properties

Zasocitinib is a complex heterocyclic molecule with the IUPAC name N-[(1R,2R)-2-methoxycyclobutyl]-7-(methylamino)-5-{[2-oxo-1-(pyridin-2-yl)-1H-pyridin-3-yl]amino}pyrazolo[1,5-a]pyrimidine-3-carboxamide.[4] Its structure is key to its high-selectivity binding to the TYK2 JH2 domain.

Chemical Identifiers
IdentifierValueReference(s)
IUPAC Name N-[(1R,2R)-2-methoxycyclobutyl]-7-(methylamino)-5-{[2-oxo-1-(pyridin-2-yl)-1H-pyridin-3-yl]amino}pyrazolo[1,5-a]pyrimidine-3-carboxamide[4]
CAS Number 2272904-53-5[5]
SMILES CNc1cc(Nc2cccn(-c3ccccn3)c2=O)nc2c(C(=O)N[C@@H]3CC[C@H]3OC)cnn12[4]
InChI Key BWINBHTTZLVXGT-NVXWUHKLSA-N[4]
Synonyms TAK-279, NDI-034858[5]
Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₂₃H₂₄N₈O₃[5]
Molecular Weight 460.50 g/mol [5]
Appearance Solid[6]
Solubility Soluble in DMSO (up to 50 mg/mL), Acetonitrile. Insoluble in Water and Ethanol.[6][7]
Melting Point Not publicly available.

Pharmacological Properties

Mechanism of Action

This compound is a highly selective, allosteric inhibitor that binds to the pseudokinase (JH2) domain of TYK2.[3] TYK2 is an intracellular enzyme that mediates signaling for key pro-inflammatory cytokines such as IL-12, IL-23, and Type I IFNs.[3] Unlike pan-JAK inhibitors that bind to the highly conserved ATP-binding site in the active kinase (JH1) domain, this compound's allosteric binding to the less conserved JH2 domain stabilizes the pseudokinase domain in a conformation that inhibits the function of the adjacent active kinase domain.[3] This targeted mechanism blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby interrupting the inflammatory cascade.

cluster_receptor Receptor Complex Cytokine IL-23 / IL-12 Type I IFN Receptor Cytokine Receptor (e.g., IL-23R) Cytokine->Receptor Binds TYK2_JH2 TYK2 (JH2) JAK_other JAK1/JAK2 TYK2_JH1 TYK2 (JH1) TYK2_JH2->TYK2_JH1 Allosteric Inhibition STAT STAT TYK2_JH1->STAT Phosphorylates JAK_other->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene Activates This compound This compound This compound->TYK2_JH2 Binds & Stabilizes

Caption: Mechanism of Action of this compound.
Selectivity Profile

This compound was designed for exquisite selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3). This is critical for avoiding off-target effects associated with broader JAK inhibition, such as hematological changes.[3] Biochemical assays demonstrate a significantly greater affinity for the TYK2 JH2 domain compared to the JH2 domains of JAK1 and JAK2.

Target DomainBinding Affinity (Kd or Kᵢ)Selectivity vs. TYK2Reference(s)
TYK2 JH2 Kd = 0.0038 nM; Kᵢ = 0.0087 nM-[8]
JAK1 JH2 Kd = 4,975 nM; Kᵢ > 15,000 nM>1,000,000-fold[8]
JAK2 JH2 Kd = 23,000 nM>6,000,000-fold[8]
Pharmacodynamics: Cellular Potency

The functional consequence of this compound's selective binding is potent inhibition of TYK2-mediated signaling pathways in cellular assays, with no significant impact on pathways mediated by other JAKs. This has been demonstrated in human whole blood assays by measuring the inhibition of cytokine-induced STAT phosphorylation.

Pathway (Stimulant)EndpointIC₅₀ (nM)Reference(s)
TYK2/JAK2 (IL-12) pSTAT457.0[8]
TYK2/JAK1 (Type I IFN) pSTAT321.6[8]
TYK2/JAK2 (IL-23) pSTAT33.7 - 48.2[8]
JAK1/JAK3 (IL-2) pSTAT5>30,000 (No inhibition)[3]
JAK2/JAK2 (TPO) pSTAT3>30,000 (No inhibition)[3]
Pharmacokinetics

Pharmacokinetic simulations based on clinical data indicate that a 30 mg once-daily oral dose of this compound maintains plasma concentrations sufficient to achieve over 90% inhibition of TYK2-mediated signaling throughout a 24-hour period.[3] This sustained target engagement is a key attribute of its clinical profile.

Key Experimental Protocols

Detailed, step-by-step protocols for this compound-specific experiments are proprietary and not fully detailed in the public literature. The following sections describe the general methodologies employed for the key assays used to characterize this compound, based on standard industry practices and information from related publications.

Biochemical Binding Affinity Assay (HTRF)

Binding affinity of this compound to the TYK2 JH2 domain was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive binding assay.

Principle: This assay measures the displacement of a fluorescently labeled probe from the TYK2 JH2 protein by a competing inhibitor (this compound). The HTRF signal is inversely proportional to the binding of the inhibitor.

cluster_workflow HTRF Binding Assay Workflow cluster_logic Assay Principle cluster_high No Inhibitor (High HTRF) cluster_low With this compound (Low HTRF) Plate Prepare Assay Plate (384-well) Add_TYK2 Add TYK2-JH2 Protein Plate->Add_TYK2 Add_Zaso Add this compound (Serial Dilution) Add_TYK2->Add_Zaso Add_Probe Add HTRF Probe (e.g., Labeled Ligand) Add_Zaso->Add_Probe Incubate Incubate (Room Temp) Add_Probe->Incubate Read Read Plate (HTRF Reader) Incubate->Read Analyze Analyze Data (Calculate Ki/Kd) Read->Analyze TYK2_H TYK2-JH2 Probe_H Probe TYK2_H->Probe_H Binds Zaso_L This compound TYK2_L TYK2-JH2 Zaso_L->TYK2_L Binds Probe_L Probe

Caption: Workflow and Principle of the HTRF Binding Assay.

General Methodology:

  • Reagents: Recombinant human TYK2 JH2 domain protein, a fluorescently labeled probe known to bind the JH2 domain, HTRF donor (e.g., Europium cryptate-labeled antibody) and acceptor (e.g., d2-labeled streptavidin) fluorophores, and assay buffer.

  • Procedure:

    • Serially diluted this compound is added to wells of a low-volume 384-well microplate.

    • A fixed concentration of TYK2 JH2 protein is added, followed by a fixed concentration of the fluorescent probe.

    • The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

    • HTRF detection reagents are added.

    • The plate is read on an HTRF-compatible microplate reader, measuring emission at two wavelengths.

  • Data Analysis: The ratio of the two emission wavelengths is calculated. IC₅₀ values are determined by fitting the data to a four-parameter logistic curve. Kᵢ/Kₑ values are then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Human Whole Blood Phospho-STAT (pSTAT) Assay

This assay measures the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in specific immune cell subsets within a physiological matrix.

Principle: Fresh human whole blood is treated with this compound, then stimulated with a cytokine known to signal through a specific JAK-STAT pathway. Cells are then fixed, lysed, and permeabilized, followed by intracellular staining with a fluorescently-labeled antibody against the phosphorylated STAT protein. The level of pSTAT is quantified by flow cytometry.

General Methodology:

  • Blood Collection: Blood is drawn from healthy volunteers into heparin-containing tubes and used within 2 hours.

  • Procedure:

    • 100 µL of whole blood is aliquoted into 96-well deep-well plates.

    • This compound is added at various concentrations and pre-incubated for a defined period (e.g., 30-60 minutes) at 37°C.

    • A specific cytokine (e.g., IL-23, IL-12, or IFN-α) is added at a pre-determined concentration (e.g., EC₈₀) to stimulate the cells for a short period (e.g., 15-30 minutes) at 37°C.

    • The reaction is stopped, and red blood cells are lysed using a commercial lyse/fix buffer.

    • Cells are washed and then permeabilized to allow antibody access to intracellular targets.

    • Cells are stained with a cocktail of fluorescently-labeled antibodies, including cell surface markers (e.g., CD3, CD4 for T-cells) and an intracellular antibody against a specific pSTAT protein (e.g., anti-pSTAT3 Alexa Fluor 647).

  • Data Acquisition & Analysis:

    • Samples are acquired on a flow cytometer.

    • Specific cell populations (e.g., CD4+ T-cells) are identified using a sequential gating strategy.

    • The median fluorescence intensity (MFI) of the pSTAT signal within the target population is measured.

    • IC₅₀ values are calculated by plotting the percent inhibition of the pSTAT MFI against the this compound concentration.

Blood Whole Blood (Heparin) Add_Zaso Add this compound (Pre-incubate 37°C) Blood->Add_Zaso Stimulate Stimulate with Cytokine (e.g., IL-23) Add_Zaso->Stimulate LyseFix Lyse RBCs & Fix Cells Stimulate->LyseFix Perm Permeabilize Membranes LyseFix->Perm Stain Stain with Antibodies (Surface & Intracellular) Perm->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Gate on Cell Population & Analyze pSTAT MFI Acquire->Analyze

Caption: General Workflow for the Whole Blood pSTAT Assay.

Preclinical In Vivo Efficacy Models

This compound has demonstrated efficacy in animal models of immune-mediated diseases.

Rat Adjuvant-Induced Arthritis (AIA) Model

This is a widely used preclinical model for rheumatoid arthritis that assesses the anti-inflammatory and anti-arthritic potential of a compound. This compound (at 3, 10, and 30 mg/kg, twice daily) was shown to decrease ankle diameter in this model.[8]

General Methodology:

  • Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by a single intradermal injection of Freund's Complete Adjuvant (FCA), containing heat-killed Mycobacterium tuberculosis, at the base of the tail or in a hind paw.

  • Treatment: Dosing with this compound or vehicle is typically initiated either prophylactically (at or near the time of induction) or therapeutically (after the onset of clinical signs of arthritis). Administration is usually oral, once or twice daily.

  • Endpoints:

    • Primary: Clinical scoring of disease severity based on paw swelling, erythema, and joint mobility. Paw volume or ankle diameter is measured using calipers.

    • Secondary: Body weight changes, histological analysis of joints for inflammation, pannus formation, and bone/cartilage erosion, and measurement of systemic inflammatory biomarkers.

Mouse Anti-CD40 Antibody-Induced Colitis Model

This model evaluates the efficacy of a compound in an acute, innate immunity-driven model of intestinal inflammation relevant to inflammatory bowel disease. This compound (at 30 and 90 mg/kg) reduced the colon weight-to-length ratio and improved histology scores in this model.[8]

General Methodology:

  • Induction: Colitis is induced in T and B cell-deficient mice (e.g., Rag-/- mice) via a single intraperitoneal injection of an agonistic anti-CD40 antibody. This triggers a rapid and robust innate immune response in the colon.

  • Treatment: this compound or vehicle is administered, typically orally, starting before or at the time of anti-CD40 injection.

  • Endpoints:

    • Primary: Assessment of disease activity, including body weight loss and stool consistency.

    • Secondary: At necropsy (typically 5-7 days post-induction), colon weight-to-length ratio is measured as an indicator of edema and inflammation. Histological analysis of colon tissue is performed to score the degree of inflammation, epithelial damage, and immune cell infiltration.

Clinical Development

This compound is under evaluation in a robust clinical program across multiple immune-mediated diseases.[3] It has completed Phase 2b trials in moderate-to-severe plaque psoriasis and psoriatic arthritis and is progressing into Phase 3 studies.[3] Clinical data has shown that oral doses of 5 mg or more once daily result in significantly greater skin clearance (as measured by PASI 75/90/100 scores) compared to placebo over 12 weeks. The safety profile in these trials has been consistent with selective TYK2 inhibition, notably without the hematologic adverse events associated with broader JAK inhibitors.

Conclusion

This compound is a potent and exceptionally selective allosteric inhibitor of TYK2, representing a promising next-generation oral therapy for immune-mediated inflammatory diseases. Its distinct mechanism of action, targeting the JH2 pseudokinase domain, translates to a highly specific pharmacodynamic profile, potently inhibiting TYK2-driven pathways while sparing other JAK-mediated signaling. This selectivity, combined with a pharmacokinetic profile that allows for sustained target inhibition with once-daily oral dosing, underpins its promising efficacy and safety data from clinical trials. As further data from ongoing Phase 3 studies become available, this compound is positioned to be a significant advancement in the targeted treatment of psoriasis, psoriatic arthritis, and potentially other IMIDs.

References

Zasocitinib's Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: Allosteric Inhibition of TYK2

Zasocitinib functions as an allosteric inhibitor, binding to the regulatory pseudokinase (JH2) domain of TYK2. This binding locks the enzyme in an inactive conformation, which in turn prevents the phosphorylation and activation of the catalytic (JH1) domain. This allosteric mechanism is fundamental to this compound's high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3). The JH2 domain is less conserved across the JAK family compared to the highly homologous ATP-binding site within the JH1 domain, which is the target of first-generation pan-JAK inhibitors. By targeting the JH2 domain, this compound avoids the off-target effects associated with broader JAK inhibition.

Downstream Signaling Pathways Modulated by this compound

TYK2 is a crucial component of the JAK-STAT signaling pathway, which transduces signals for a variety of cytokines involved in immune regulation and inflammation. This compound's inhibition of TYK2 primarily affects the signaling of interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).

The IL-23/Th17 Axis

The IL-23/Th17 pathway is a cornerstone in the pathogenesis of psoriasis and other IMIDs. Upon binding of IL-23 to its receptor, TYK2 and JAK2 are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (pSTAT3) then dimerizes, translocates to the nucleus, and induces the transcription of genes that promote the differentiation and maintenance of Th17 cells. These cells produce pro-inflammatory cytokines such as IL-17 and IL-22, driving inflammation. This compound potently inhibits IL-23-induced STAT3 phosphorylation, thereby disrupting this entire cascade.

The IL-12/Th1 Pathway

The IL-12/Th1 pathway is another key inflammatory axis. IL-12 signaling, mediated by TYK2 and JAK2, leads to the phosphorylation of STAT4. pSTAT4 promotes the differentiation of Th1 cells, which are producers of IFN-γ, another potent pro-inflammatory cytokine. This compound has been shown to effectively inhibit IL-12-mediated STAT4 phosphorylation.

Type I Interferon (IFN) Signaling

Type I IFNs (e.g., IFN-α, IFN-β) signal through a receptor complex associated with TYK2 and JAK1. This activation leads to the phosphorylation of STAT3. Type I IFN signaling is involved in antiviral responses but also contributes to the inflammatory environment in certain autoimmune diseases. This compound demonstrates potent inhibition of Type I IFN-induced STAT3 phosphorylation.

Below is a diagram illustrating the core signaling pathways affected by this compound.

Zasocitinib_Signaling_Pathways cluster_receptor Cytokine Receptors cluster_jak JAKs cluster_stat STATs cluster_response Cellular Response IL23R IL-23R TYK2 TYK2 IL23R->TYK2 JAK2_1 JAK2 IL23R->JAK2_1 IL12R IL-12R IL12R->TYK2 JAK2_2 JAK2 IL12R->JAK2_2 IFNAR Type I IFN-R IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 STAT3_1 STAT3 TYK2->STAT3_1 p STAT4 STAT4 TYK2->STAT4 p STAT3_2 STAT3 TYK2->STAT3_2 p JAK2_1->STAT3_1 p JAK2_2->STAT4 p JAK1->STAT3_2 p Th17 Th17 Differentiation (IL-17, IL-22 production) STAT3_1->Th17 Th1 Th1 Differentiation (IFN-γ production) STAT4->Th1 Inflammation Inflammation STAT3_2->Inflammation IL23 IL-23 IL23->IL23R IL12 IL-12 IL12->IL12R IFN Type I IFN IFN->IFNAR This compound This compound This compound->TYK2 Allosteric Inhibition

Caption: this compound's inhibition of TYK2 blocks multiple cytokine signaling pathways.

Quantitative Data Summary

The selectivity and potency of this compound have been extensively characterized using biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Selectivity of this compound

Target DomainThis compound Ki (nM)Deucravacitinib Ki (nM)Selectivity (over JAK1 JH2)
TYK2 JH20.00870.0115>1,000,000-fold
JAK1 JH2>15,0001-

Data sourced from references. Ki (inhibitory constant) is a measure of binding affinity; a lower value indicates stronger binding.

Table 2: Cellular Potency of this compound in Human Whole Blood Assays

PathwayBiomarkerThis compound IC50 (nM)
IL-23pSTAT348.2
Type I IFNpSTAT321.6
IL-12pSTAT457.0

Data sourced from references. IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Pharmacokinetic simulations indicate that a 30 mg once-daily dose of this compound is expected to maintain over 90% inhibition of TYK2 signaling throughout a 24-hour period, with no significant impact on JAK1, JAK2, or JAK3 signaling.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on specialized biochemical and cell-based assays. While the full detailed protocols are proprietary and found within the primary literature, this section provides a comprehensive overview of the methodologies employed.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This biochemical assay is used to determine the binding affinity (Ki) of this compound to the isolated TYK2 JH2 domain.

Principle: HTRF is a fluorescence resonance energy transfer (FRET)-based technology. The assay typically involves a recombinant TYK2 JH2 protein tagged with a donor fluorophore (e.g., Europium cryptate) and a tracer ligand that binds to the same site, tagged with an acceptor fluorophore (e.g., d2). When the tracer binds to the protein, the donor and acceptor are in close proximity, allowing FRET to occur upon excitation of the donor. A test compound (this compound) competes with the tracer for binding to the JH2 domain. As the concentration of this compound increases, it displaces the tracer, leading to a decrease in the FRET signal. This dose-dependent decrease is used to calculate the IC50, which is then converted to a Ki value.

Generalized Workflow:

  • Recombinant, tagged TYK2 JH2 protein is incubated with a fluorescently labeled tracer ligand.

  • Serial dilutions of this compound are added to the mixture.

  • The reaction is allowed to reach equilibrium.

  • The HTRF signal (ratio of acceptor to donor emission) is read on a compatible plate reader.

  • Data is analyzed using non-linear regression to determine the IC50 value.

HTRF_Workflow start Start reagents Prepare Reagents: - Tagged TYK2 JH2 Protein - Fluorescent Tracer - this compound Dilutions start->reagents incubation Incubate Protein, Tracer, and this compound reagents->incubation read_plate Read HTRF Signal (665nm / 620nm) incubation->read_plate analysis Data Analysis: Calculate IC50 and Ki read_plate->analysis end End analysis->end

Caption: Generalized workflow for the HTRF binding assay.
Human Whole Blood Phospho-STAT (pSTAT) Assay

This cell-based assay measures the functional potency of this compound in a physiologically relevant matrix by quantifying the inhibition of cytokine-induced STAT phosphorylation in specific immune cell subsets.

Principle: Freshly collected human whole blood is pre-incubated with varying concentrations of this compound. The blood is then stimulated with a specific cytokine (e.g., IL-23, IL-12, or IFN-α) to activate a particular JAK-STAT pathway. Following stimulation, the red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized. The cells are then stained with fluorescently labeled antibodies against cell surface markers (to identify specific cell populations like T cells or monocytes) and an antibody that specifically recognizes the phosphorylated form of a target STAT protein (e.g., anti-pSTAT3). The level of pSTAT is then quantified within the defined cell populations using flow cytometry. A dose-dependent decrease in the pSTAT signal in the presence of this compound is used to determine the IC50.

Generalized Workflow:

  • Fresh human whole blood is aliquoted.

  • Serial dilutions of this compound are added, and the blood is pre-incubated.

  • A specific cytokine (e.g., IL-23) is added to stimulate the signaling pathway.

  • Red blood cells are lysed.

  • Leukocytes are fixed and permeabilized to allow antibody entry.

  • Cells are stained with a cocktail of fluorescent antibodies against cell surface markers and intracellular pSTAT.

  • The fluorescence of individual cells is measured by flow cytometry.

  • Data is analyzed by "gating" on specific cell populations and quantifying the median fluorescence intensity (MFI) of the pSTAT signal. The IC50 is calculated from the dose-response curve.

pSTAT_Workflow start Start collect_blood Collect Fresh Human Whole Blood start->collect_blood pre_incubate Pre-incubate with This compound Dilutions collect_blood->pre_incubate stimulate Stimulate with Cytokine (e.g., IL-23, IL-12) pre_incubate->stimulate lyse_fix_perm Lyse RBCs, Fix & Permeabilize Leukocytes stimulate->lyse_fix_perm stain Stain with Fluorescent Antibodies (pSTAT, CD markers) lyse_fix_perm->stain flow_cytometry Acquire Data on Flow Cytometer stain->flow_cytometry analyze_data Analyze Data: Gate on Cell Populations, Calculate IC50 flow_cytometry->analyze_data end End analyze_data->end

Caption: Generalized workflow for the whole blood pSTAT assay.

Conclusion

This compound is a next-generation, highly selective allosteric TYK2 inhibitor that potently and specifically blocks the downstream signaling of key pro-inflammatory cytokines, including IL-23, IL-12, and Type I IFNs. Its mechanism of action, focused on the TYK2 pseudokinase domain, allows for a targeted immunomodulatory effect while avoiding the broader immunosuppression associated with less selective JAK inhibitors. The quantitative data from biochemical and cellular assays underscore its high potency and selectivity. As this compound progresses through late-stage clinical trials, its distinct pharmacological profile holds significant promise for the treatment of a variety of immune-mediated inflammatory diseases.

In Vitro Characterization of Zasocitinib Selectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Zasocitinib, a highly selective, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). The following sections detail the quantitative selectivity of this compound in biochemical and cellular assays, comprehensive experimental protocols for assessing its selectivity, and visualizations of its mechanism of action and the relevant signaling pathways.

Executive Summary

This compound (formerly TAK-279) is an investigational drug that potently and selectively inhibits TYK2, a member of the Janus kinase (JAK) family. Unlike other JAK inhibitors that target the highly conserved ATP-binding site in the active domain (JH1), this compound binds to the regulatory pseudokinase domain (JH2). This allosteric mechanism of action confers a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which is anticipated to result in a more favorable safety profile by avoiding off-target effects associated with broader JAK inhibition. This guide summarizes the key in vitro data demonstrating this selectivity and provides the methodologies to reproduce these findings.

Data Presentation: Quantitative Selectivity of this compound

The in vitro selectivity of this compound has been extensively characterized using both biochemical and cellular assays. The data consistently demonstrates its high affinity for TYK2 with minimal to no activity against other JAK kinases.

Table 1: Biochemical Selectivity of this compound and Comparators

This table summarizes the inhibitory constants (Ki) of this compound and other relevant JAK inhibitors against the JH2 domains of TYK2 and JAK1. The data highlights this compound's exceptional selectivity for TYK2.

CompoundTYK2 JH2 Ki (nM)JAK1 JH2 Ki (nM)Selectivity (Fold) for TYK2 over JAK1
This compound 0.0087>15,000>1,700,000
Deucravacitinib0.01151.0~87

Data compiled from multiple sources.[1][2]

Table 2: Cellular Potency of this compound in Human Whole Blood Assays

This table presents the half-maximal inhibitory concentrations (IC50) of this compound in blocking cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in human whole blood. These assays confirm the potent and selective inhibition of TYK2-mediated signaling pathways.

Pathway (Cytokine-induced pSTAT)Primary JAKs InvolvedThis compound IC50 (nM)
IL-23-pSTAT3TYK2/JAK248.2
Type I IFN-pSTAT3TYK2/JAK121.6
IL-12-pSTAT4TYK2/JAK257.0
IL-2-pSTAT5JAK1/JAK3No inhibition
TPO-pSTAT3JAK2No inhibition

Data shows potent inhibition of TYK2-dependent pathways with no off-target inhibition of JAK1, JAK2, or JAK3 mediated signaling.[1]

Table 3: Comparative Cellular Selectivity Profile of JAK Inhibitors

This table provides a comparative overview of the daily inhibition of various JAK-mediated signaling pathways by this compound and other JAK inhibitors at their clinical doses.

Compound (Clinical Dose)TYK2 % Daily InhibitionJAK1/3 % Daily Inhibition
This compound (30 mg QD) 91%0%
Deucravacitinib (6 mg QD)23%3%
Baricitinib (4 mg QD)0-8%91-97%
Tofacitinib (10 mg BID)0-8%91-97%
Upadacitinib (30 mg QD)0-8%91-97%

Data from simulated plasma concentrations based on clinical pharmacokinetic models.[2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound's selectivity are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay for Ki Determination

This biochemical assay quantifies the binding affinity of an inhibitor to a target kinase.

Objective: To determine the inhibitory constant (Ki) of this compound for the TYK2 and JAK1 JH2 domains.

Materials:

  • Recombinant human TYK2 JH2 and JAK1 JH2 domains (e.g., with a biotin tag)

  • Fluorescently labeled tracer ligand that binds to the kinase's allosteric site

  • Europium cryptate-labeled streptavidin (donor fluorophore)

  • XL665-labeled anti-tag antibody (acceptor fluorophore, if the tracer is tagged)

  • This compound and comparator compounds (e.g., Deucravacitinib) serially diluted in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA)

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of this compound and comparator compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted compounds. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Add the fluorescent tracer to all wells at a concentration close to its Kd for the target kinase.

  • Add the recombinant TYK2 JH2 or JAK1 JH2 protein to all wells except the "no enzyme" control.

  • Add the detection reagents (Europium cryptate-labeled streptavidin and XL665-labeled antibody) to all wells.

  • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).

Human Whole Blood Phospho-STAT Flow Cytometry Assay

This cellular assay measures the inhibition of cytokine-induced STAT phosphorylation in a physiologically relevant matrix.

Objective: To determine the IC50 of this compound for the inhibition of TYK2-mediated signaling pathways.

Materials:

  • Freshly collected human whole blood from healthy donors in heparin- or EDTA-containing tubes.

  • Cytokines for stimulation: IL-23, Type I Interferon (e.g., IFN-α), IL-12, IL-2.

  • This compound serially diluted in DMSO.

  • Phosphate-buffered saline (PBS).

  • Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer).

  • Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III).

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD14) and phosphorylated STATs (pSTAT3, pSTAT4, pSTAT5).

  • Flow cytometer.

Procedure:

  • Pre-warm fixation buffer to 37°C.

  • Aliquot 100 µL of whole blood per well in a 96-well deep-well plate.

  • Add serial dilutions of this compound or vehicle (DMSO) to the blood samples and incubate for 1 hour at 37°C.

  • Stimulate the samples by adding the respective cytokines (e.g., IL-23 for pSTAT3, IFN-α for pSTAT3, IL-12 for pSTAT4) and incubate for 15-30 minutes at 37°C. Include an unstimulated control.

  • Immediately stop the stimulation and lyse red blood cells by adding 1 mL of pre-warmed fixation buffer. Incubate for 10-15 minutes at 37°C.

  • Centrifuge the plate, discard the supernatant, and resuspend the cell pellet.

  • Permeabilize the cells by adding cold permeabilization buffer and incubating on ice for 30 minutes.

  • Wash the cells with staining buffer (PBS with 2% FBS).

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTATs for 30-60 minutes at room temperature in the dark.

  • Wash the cells and resuspend in staining buffer.

  • Acquire the samples on a flow cytometer.

  • Gate on specific immune cell populations (e.g., T cells, monocytes) and quantify the median fluorescence intensity (MFI) of the pSTAT signal.

  • Normalize the MFI of the stimulated samples to the unstimulated control.

  • Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of this compound's in vitro characterization.

This compound's Mechanism of Action

cluster_0 TYK2 Protein JH1 (Kinase Domain) JH1 (Kinase Domain) JH2 (Pseudokinase Domain) JH2 (Pseudokinase Domain) JH2 (Pseudokinase Domain)->JH1 (Kinase Domain) Inhibits Activity ATP ATP ATP->JH1 (Kinase Domain) Binds This compound This compound This compound->JH2 (Pseudokinase Domain) Allosterically Binds

This compound allosterically inhibits TYK2 by binding to the JH2 domain.
In Vitro Selectivity Profiling Workflow

Start Start Biochemical Assay Biochemical Assay Start->Biochemical Assay HTRF Binding Assay Cellular Assay Cellular Assay Start->Cellular Assay Whole Blood pSTAT Assay Data Analysis Data Analysis Biochemical Assay->Data Analysis Determine Ki Cellular Assay->Data Analysis Determine IC50 Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile Compare across JAK family

Workflow for determining the in vitro selectivity of this compound.
The JAK-STAT Signaling Pathway and Point of Inhibition

cluster_cell Cell Membrane Receptor Cytokine Receptor TYK2_a TYK2 Receptor->TYK2_a Activates JAKx JAKx STAT STAT TYK2_a->STAT Phosphorylates Cytokine Cytokine Cytokine->Receptor Binds pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates This compound This compound This compound->TYK2_a Inhibits

This compound inhibits the JAK-STAT pathway by blocking TYK2 activity.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Zasocitinib's Effect on IL-23 and Type I IFN Signaling

Abstract

Mechanism of Action: Allosteric Inhibition of the TYK2 JH2 Domain

Unlike first-generation pan-JAK inhibitors that target the highly conserved ATP-binding site within the active Janus homology 1 (JH1) kinase domain, this compound employs an allosteric mechanism.[8] It selectively binds to the TYK2 JH2 pseudokinase domain.[5][6] This binding event induces a conformational change that prevents the JH1 domain from achieving its active state, thereby blocking downstream signaling.[7] The JH2 domain is less conserved across the JAK family, which allows this compound to achieve remarkable selectivity for TYK2, avoiding the off-target inhibition of JAK1, JAK2, and JAK3 that is associated with broader safety concerns.[6][8]

Effect on the IL-23 Signaling Pathway

The IL-23/Th17 axis is a cornerstone of the inflammatory cascade in diseases like psoriasis.[9][10] IL-23, a heterodimeric cytokine, binds to its receptor complex, which consists of the IL-12Rβ1 and IL-23R subunits.[9][11] This binding event activates the receptor-associated kinases, TYK2 and JAK2.[9][12] These kinases then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[11][13] Phosphorylated STAT3 (pSTAT3) dimerizes, translocates to the nucleus, and induces the transcription of pro-inflammatory genes, including those for IL-17A, IL-17F, and IL-22.[11]

This compound effectively blocks this cascade by inhibiting TYK2. By preventing TYK2 activation, this compound disrupts the entire downstream signaling process, leading to a potent reduction in IL-23-mediated pSTAT3 formation and subsequent inflammatory cytokine production.[6][14] Clinical studies have shown that this compound treatment leads to dose-dependent reductions in serum IL-17A and IL-17F and the normalization of key psoriasis/TYK2 biomarkers in skin lesions.[15]

IL23_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binding IL-12Rβ1 IL-12Rβ1 TYK2_JH2 TYK2 (JH2 Domain) IL-12Rβ1->TYK2_JH2 JAK2 JAK2 IL-23R->JAK2 TYK2_JH1 TYK2 (JH1 Domain) TYK2_JH2->TYK2_JH1 Activation STAT3_unphos STAT3 TYK2_JH1->STAT3_unphos Phosphorylation JAK2->STAT3_unphos Phosphorylation pSTAT3 pSTAT3 STAT3_unphos->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene_Transcription Pro-inflammatory Gene Transcription (IL-17, IL-22) pSTAT3_dimer->Gene_Transcription Nuclear Translocation This compound This compound

Caption: IL-23 signaling pathway and the site of this compound's allosteric inhibition of TYK2.

Effect on the Type I IFN Signaling Pathway

Type I interferons (e.g., IFN-α, IFN-β) are pleiotropic cytokines crucial for antiviral defense but are also implicated in the pathogenesis of autoimmune diseases.[16] They signal through a heterodimeric receptor complex composed of IFNAR1 and IFNAR2 subunits. Upon ligand binding, the receptor-associated kinases, TYK2 and JAK1, are activated.[16][17] These kinases phosphorylate STAT1 and STAT2, which then recruit IRF9 to form the IFN-stimulated gene factor 3 (ISGF3) complex.[16][18] ISGF3 translocates to the nucleus, binds to IFN-stimulated response elements (ISREs), and drives the transcription of hundreds of IFN-stimulated genes (ISGs).[17]

This compound's inhibition of TYK2 also potently disrupts this pathway. By preventing the activation of TYK2, this compound blocks the formation of the ISGF3 complex and the subsequent expression of ISGs.[14] This action is critical, as over-activation of the type I IFN pathway is a key driver in conditions like lupus and psoriasis.[6]

TypeI_IFN_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Type_I_IFN Type I IFN (IFN-α, IFN-β) IFNAR2 IFNAR2 Type_I_IFN->IFNAR2 Binding IFNAR1 IFNAR1 TYK2 TYK2 IFNAR1->TYK2 JAK1 JAK1 IFNAR2->JAK1 STAT2 STAT2 TYK2->STAT2 Phosphorylation STAT1 STAT1 JAK1->STAT1 Phosphorylation pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT2 pSTAT2 STAT2->pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISG_Transcription Interferon-Stimulated Gene (ISG) Transcription ISGF3->ISG_Transcription Nuclear Translocation This compound This compound

Caption: Type I IFN signaling pathway and the site of this compound's inhibition of TYK2.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 1: Binding Affinity and Selectivity
Target DomainThis compound Kᵢ (nM)Deucravacitinib Kᵢ (nM)This compound Selectivity
TYK2 JH2 0.00870.0115-
JAK1 JH2 >15,0001>1,700,000-fold vs. JAK1 JH2[4]
Data sourced from biochemical binding assays.[5][19]
Table 2: Cellular Potency (IC₅₀) in Human Whole Blood
PathwayDownstream MarkerThis compound IC₅₀ (nM)
Type I IFN pSTAT321.6
IL-23 pSTAT348.2
IL-12 pSTAT457.0
JAK1/3 (IL-2) pSTAT5No inhibition
JAK1/2/3 -No measurable inhibition up to 30,000 nM[6]
IC₅₀ values represent the concentration required for 50% inhibition of cytokine-induced STAT phosphorylation.[14][20]
Table 3: Simulated Daily Inhibition at Clinical Doses
Drug & DoseTarget Pathway% Daily InhibitionTime Above IC₅₀ (hours)
This compound 30 mg QD TYK291%24
This compound 30 mg QD JAK1/30%0
Deucravacitinib 6 mg QD TYK223%3
Deucravacitinib 6 mg QD JAK1/33%0
Data from pharmacokinetic/pharmacodynamic modeling based on human whole-blood assay data.[1][19]

Experimental Protocols

The quantitative data presented were generated using established, robust methodologies.

Biochemical Binding Affinity Assay (Kᵢ Determination)
  • Objective: To determine the binding affinity (inhibitory constant, Kᵢ) of this compound to the isolated TYK2 and JAK1 JH2 domains.

  • Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) assays were utilized.[5][14]

    • Reagents: Recombinant human TYK2 JH2 and JAK1 JH2 protein domains, a fluorescently-labeled tracer known to bind the domain, and test compounds (this compound, deucravacitinib).

    • Procedure: The recombinant JH2 domain protein is incubated with the fluorescent tracer and varying concentrations of the inhibitor.

    • Detection: The HTRF signal, which depends on the proximity of donor and acceptor fluorophores on the tracer and protein, is measured. The inhibitor competes with the tracer for binding, leading to a decrease in the HTRF signal.

    • Analysis: The Kᵢ is calculated from the IC₅₀ values derived from the concentration-response curves, providing a direct measure of binding affinity.

Human Whole-Blood Cellular Assay (IC₅₀ Determination)
  • Objective: To measure the functional potency of this compound in inhibiting cytokine-induced signaling in a physiologically relevant matrix.

  • Methodology: Intracellular flow cytometry to quantify phosphorylated STAT (pSTAT) levels.[1][21]

    • Sample Preparation: Fresh whole blood from healthy volunteers is collected. Aliquots are pre-incubated with a range of this compound concentrations.[19]

    • Cytokine Stimulation: Specific cytokines are added to stimulate distinct JAK-STAT pathways:

      • IL-23 to stimulate the TYK2/JAK2 pathway (measures pSTAT3).[14]

      • IFN-α to stimulate the TYK2/JAK1 pathway (measures pSTAT3).[14]

      • IL-12 to stimulate the TYK2/JAK2 pathway (measures pSTAT4).[14]

      • IL-2 as a control for the JAK1/JAK3 pathway (measures pSTAT5).[1]

    • Cell Processing: Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized.

    • Staining & Analysis: Cells are stained with fluorescently-labeled antibodies against specific cell surface markers (to identify cell populations) and intracellular pSTAT proteins. The level of pSTAT fluorescence within specific immune cell populations is quantified using a flow cytometer.

    • Data Analysis: Concentration-response curves are generated by plotting the percentage of pSTAT inhibition against the drug concentration. IC₅₀ values are calculated from these curves.[1]

Experimental_Workflow cluster_protocol Whole-Blood pSTAT Inhibition Assay Workflow Blood 1. Collect Whole Blood Incubate 2. Incubate with This compound Blood->Incubate Stimulate 3. Stimulate with Cytokine (e.g., IL-23) Incubate->Stimulate Process 4. Lyse, Fix, Permeabilize Stimulate->Process Stain 5. Stain with Antibodies (pSTAT) Process->Stain Analyze 6. Analyze via Flow Cytometry Stain->Analyze Calculate 7. Calculate IC50 Analyze->Calculate

References

Methodological & Application

Zasocitinib In Vitro Kinase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zasocitinib (also known as TAK-279 or NDI-034858) is an investigational, oral, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] As a member of the Janus kinase (JAK) family, TYK2 is a key mediator in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs), which are implicated in the pathogenesis of various immune-mediated inflammatory diseases.[1][4][5] this compound distinguishes itself from pan-JAK inhibitors by targeting the pseudokinase (JH2) domain of TYK2, leading to a highly selective inhibition profile.[1][4][6] This allosteric mechanism of action is believed to contribute to a more favorable safety profile by avoiding the off-target effects associated with broader JAK1/2/3 inhibition.

These application notes provide a detailed overview of the in vitro assays used to characterize the kinase activity and selectivity of this compound, complete with experimental protocols and data presentation.

Mechanism of Action and Signaling Pathway

This compound allosterically inhibits TYK2 by binding to its regulatory pseudokinase (JH2) domain.[4][6] This binding stabilizes the inactive conformation of the kinase, thereby preventing the phosphorylation and activation of the kinase (JH1) domain. This, in turn, blocks the downstream signaling cascade initiated by cytokines such as IL-12, IL-23, and Type I IFNs.[4][6] The inhibition of these pathways prevents the phosphorylation and subsequent nuclear translocation of Signal Transducer and Activator of Transcription (STAT) proteins, which are responsible for the transcription of pro-inflammatory genes.[1][5]

Below is a diagram illustrating the TYK2 signaling pathway and the inhibitory action of this compound.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:r1 1. Binding TYK2 JH2 (Pseudokinase) JH1 (Kinase) Receptor:r3->TYK2 2. Activation JAK JH2 JH1 Receptor:r3->JAK TYK2->JAK 3. Trans-phosphorylation STAT STAT TYK2->STAT 4. STAT Phosphorylation JAK->TYK2 JAK->STAT pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Nuclear Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription 7. Transcription of pro-inflammatory genes This compound This compound This compound->TYK2 Inhibition

Caption: TYK2 signaling pathway and this compound's mechanism of inhibition.

Quantitative Data Summary

The in vitro potency and selectivity of this compound have been extensively characterized using various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: this compound Binding Affinity and Selectivity
Target KinaseDomainAssay TypeKi (nM)Selectivity vs. JAK1
TYK2 JH2 HTRF 0.0087 >1,000,000-fold
JAK1JH2HTRF>15,000-

Data sourced from studies assessing binding affinities using homogenous time-resolved fluorescence.[7][8]

Table 2: this compound Potency in Human Whole-Blood Assays
Cytokine PathwayPhosphorylated TargetIC50 (nM)95% Confidence Interval
IL-23pSTAT348.236.8 - 63.1
Type I IFNpSTAT321.617.3 - 26.9
IL-12pSTAT457.044.2 - 73.4

Data sourced from in vitro concentration-percentage inhibition curves established using human whole-blood assays.[7]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound to the TYK2 JH2 domain. The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET) between a Europium (Eu) cryptate-labeled antibody and an Alexa Fluor® 647-labeled tracer that competes with the inhibitor for the kinase binding site.

Workflow Diagram:

HTRF_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Steps (384-well) cluster_read Incubation & Readout cluster_analysis Data Analysis prep_inhibitor 1. Prepare this compound serial dilution add_inhibitor 4. Add this compound dilution prep_inhibitor->add_inhibitor prep_kinase 2. Prepare Kinase/Antibody mix (GST-TYK2-JH2 + Eu-anti-GST Ab) add_kinase 5. Add Kinase/Antibody mix prep_kinase->add_kinase prep_tracer 3. Prepare Alexa Fluor® 647-Tracer add_tracer 6. Add Tracer prep_tracer->add_tracer add_inhibitor->add_kinase add_kinase->add_tracer incubate 7. Incubate at RT (e.g., 1 hour) add_tracer->incubate read_plate 8. Read TR-FRET signal (Ex: 340nm, Em: 615nm & 665nm) incubate->read_plate calc_ratio 9. Calculate Emission Ratio (665/615) read_plate->calc_ratio plot_curve 10. Plot Ratio vs. [this compound] calc_ratio->plot_curve calc_ic50 11. Determine IC50/Ki plot_curve->calc_ic50

Caption: Workflow for HTRF-based kinase binding assay.

Materials:

  • Recombinant GST-tagged TYK2 JH2 domain

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor® 647-labeled ATP-competitive kinase tracer

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer containing a constant concentration of DMSO.

  • Kinase/Antibody Mixture: Prepare a solution containing the GST-TYK2 JH2 domain and the Eu-anti-GST antibody in the assay buffer. The final concentrations should be optimized, but a starting point could be 5 nM kinase and 2 nM antibody.

  • Tracer Solution: Prepare a solution of the Alexa Fluor® 647-labeled tracer in the assay buffer. The optimal concentration is typically determined experimentally.

  • Assay Assembly:

    • Add 5 µL of the this compound serial dilution to the wells of a 384-well plate.

    • Add 5 µL of the Kinase/Antibody mixture to each well.

    • Add 5 µL of the Tracer solution to each well to initiate the binding reaction.

  • Incubation: Cover the plate and incubate at room temperature for 1 hour, protected from light.

  • Detection: Read the plate on an HTRF-compatible reader, exciting at ~340 nm and recording emissions at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the tracer's Kd is known.

Protocol 2: Human Whole-Blood Assay for Cytokine-Induced STAT Phosphorylation

This protocol describes a method to measure the inhibitory effect of this compound on TYK2-mediated signaling in a physiologically relevant context. The assay quantifies the phosphorylation of STAT proteins in response to cytokine stimulation in human whole blood.

Workflow Diagram:

Whole_Blood_Assay_Workflow cluster_prep Sample Preparation cluster_stimulation Cell Stimulation cluster_lysis Lysis & Fixation cluster_staining Intracellular Staining cluster_analysis Flow Cytometry Analysis collect_blood 1. Collect fresh human whole blood aliquot_blood 2. Aliquot blood into tubes collect_blood->aliquot_blood add_inhibitor 3. Add this compound dilutions & pre-incubate aliquot_blood->add_inhibitor add_cytokine 4. Add cytokine (e.g., IL-23, IFN-α) add_inhibitor->add_cytokine incubate_stim 5. Incubate (e.g., 37°C, 15-30 min) add_cytokine->incubate_stim lyse_rbc 6. Lyse red blood cells incubate_stim->lyse_rbc fix_perm 7. Fix and permeabilize leukocytes lyse_rbc->fix_perm add_antibody 8. Add fluorescently-labeled anti-phospho-STAT antibody fix_perm->add_antibody incubate_stain 9. Incubate on ice add_antibody->incubate_stain acquire_data 10. Acquire data on a flow cytometer incubate_stain->acquire_data gate_cells 11. Gate on leukocyte populations acquire_data->gate_cells analyze_mfi 12. Quantify pSTAT MFI & calculate IC50 gate_cells->analyze_mfi

Caption: Workflow for whole-blood phospho-STAT flow cytometry assay.

Materials:

  • Freshly collected human whole blood from healthy volunteers (using heparin as an anticoagulant).

  • This compound

  • Recombinant human cytokines (e.g., IL-12, IL-23, IFN-α)

  • RBC Lysis Buffer

  • Fixation/Permeabilization Buffer

  • Fluorescently-conjugated antibodies against phospho-STAT3 and phospho-STAT4.

  • Flow cytometer

Procedure:

  • Compound Treatment: Aliquot whole blood into tubes. Add varying concentrations of this compound and pre-incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Cytokine Stimulation: Add the specific cytokine (e.g., IL-23 to measure pSTAT3, or IL-12 for pSTAT4) to the blood samples to initiate signaling. Incubate at 37°C for a short period (e.g., 15-30 minutes).

  • Lysis and Fixation: Stop the stimulation by adding a red blood cell (RBC) lysis buffer. Subsequently, fix and permeabilize the remaining leukocytes using an appropriate fixation/permeabilization buffer to allow for intracellular staining.

  • Intracellular Staining: Add a fluorescently-labeled antibody specific to the phosphorylated STAT protein of interest (e.g., PE-anti-pSTAT3) to the fixed and permeabilized cells. Incubate on ice, protected from light.

  • Flow Cytometry: Wash the cells and acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the leukocyte population of interest (e.g., lymphocytes or monocytes).

    • Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT signal for each condition.

    • Calculate the percentage of inhibition for each this compound concentration relative to the stimulated (positive) and unstimulated (negative) controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Conclusion

The in vitro assays described herein are fundamental for characterizing the potency, selectivity, and mechanism of action of novel kinase inhibitors like this compound. The Homogeneous Time-Resolved Fluorescence (HTRF) binding assay provides a direct measure of the compound's affinity for its target, TYK2, demonstrating this compound's high potency and remarkable selectivity.[7][8] The human whole-blood assay offers a more physiologically relevant system to confirm that this binding affinity translates into potent functional inhibition of the TYK2 signaling pathway in a complex cellular environment.[7] Together, these protocols and the resulting data establish this compound as a next-generation, highly selective TYK2 inhibitor.[7]

References

LanthaScreen® Eu Kinase Binding Assay for Zasocitinib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zasocitinib (formerly TAK-279) is a potent and highly selective, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] TYK2 plays a crucial role in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various immune-mediated inflammatory diseases.[2][3] this compound binds to the catalytically inactive pseudokinase domain (JH2) of TYK2, leading to the inhibition of its kinase activity and downstream signaling.[1] Its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3) is a key feature, potentially offering a better safety profile by avoiding off-target effects associated with broader JAK inhibition.[1][3]

The LanthaScreen® Eu Kinase Binding Assay is a robust and sensitive time-resolved fluorescence resonance energy transfer (TR-FRET) platform for quantifying the binding of inhibitors to kinases. This application note provides a detailed protocol for utilizing the LanthaScreen® Eu Kinase Binding Assay to determine the binding affinity of this compound to the TYK2 kinase.

Principle of the Assay

The LanthaScreen® Eu Kinase Binding Assay is a competitive binding assay.[4] It relies on the binding of a fluorescently labeled, ATP-competitive small molecule "tracer" to the kinase of interest. The kinase itself is labeled with a tag (e.g., GST or His) and is detected by a Europium (Eu)-labeled anti-tag antibody. When the tracer and the Eu-labeled antibody are both bound to the kinase, they are brought into close proximity, resulting in a high degree of Fluorescence Resonance Energy Transfer (FRET) from the Europium donor to the tracer's acceptor fluorophore.

When an inhibitor like this compound is introduced, it competes with the tracer for binding to the kinase. Displacement of the tracer by the inhibitor leads to a decrease in the FRET signal, which is directly proportional to the binding affinity of the inhibitor.[4]

Data Presentation

The following table summarizes the quantitative data for the binding of this compound to the TYK2 JH2 domain as determined by TR-FRET based assays.

CompoundTargetAssay TypeReported Value
This compoundTYK2 JH2 DomainHomogeneous Time-Resolved FluorescenceKi: 0.0087 nM[5]
This compoundTYK2 JH2 DomainHTRF-based Probe DisplacementIC50: 0.26 nM[6]

Experimental Protocols

This section provides a detailed methodology for performing the LanthaScreen® Eu Kinase Binding Assay to determine the binding affinity of this compound for the TYK2 kinase. This protocol is adapted from the generic LanthaScreen® Eu Kinase Binding Assay protocol and the specific protocol for TYK2.[7]

Materials and Reagents
  • Kinase: Recombinant human TYK2 (full-length or JH2 domain), tagged with GST or His.

  • Antibody: LanthaScreen® Eu-anti-GST or Eu-anti-His Antibody (e.g., Thermo Fisher Scientific Cat. No. PV5594, PV5596).

  • Tracer: LanthaScreen® Kinase Tracer 236 (e.g., Thermo Fisher Scientific Cat. No. PV5592).[7]

  • Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Plates: Low-volume 384-well plates (white or black).

  • Plate Reader: A TR-FRET capable plate reader with excitation at ~340 nm and emission detection at ~615 nm (Europium) and ~665 nm (Tracer).

Experimental Workflow

The following diagram illustrates the general workflow for the LanthaScreen® Eu Kinase Binding Assay.

G cluster_prep Reagent Preparation cluster_read Incubation and Data Acquisition cluster_analysis Data Analysis prep_zaso Prepare this compound Serial Dilution add_zaso Add this compound Dilutions prep_zaso->add_zaso prep_kinase_ab Prepare Kinase/Antibody Mixture add_kinase_ab Add Kinase/Antibody Mixture prep_kinase_ab->add_kinase_ab prep_tracer Prepare Tracer Solution add_tracer Add Tracer Solution prep_tracer->add_tracer incubate Incubate at Room Temperature add_tracer->incubate read_plate Read Plate on TR-FRET Reader incubate->read_plate calc_ratio Calculate Emission Ratio (665nm/615nm) read_plate->calc_ratio plot_curve Plot Ratio vs. [this compound] calc_ratio->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Experimental workflow for the LanthaScreen® Eu Kinase Binding Assay.

Detailed Protocol

1. Reagent Preparation:

  • This compound Serial Dilution:

    • Prepare a 10-point, 4-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).

    • From this DMSO series, create an intermediate dilution series at 4X the final desired concentration in 1X Kinase Buffer A.

  • Kinase/Antibody Mixture:

    • Prepare a 2X working solution of the TYK2 kinase and Eu-labeled anti-tag antibody in 1X Kinase Buffer A.

    • The recommended final concentrations are typically 5 nM for the kinase and 2 nM for the antibody. Therefore, the 2X solution should contain 10 nM TYK2 and 4 nM Eu-anti-tag antibody.[7]

    • Note: Prior to use, centrifuge the antibody stock at ~10,000 x g for 10 minutes to pellet any aggregates.

  • Tracer Solution:

    • Prepare a 4X working solution of Kinase Tracer 236 in 1X Kinase Buffer A.

    • The final concentration of the tracer should be close to its Kd for the kinase. For TYK2, a final concentration of 30 nM Tracer 236 has been suggested.[7] Therefore, the 4X solution should be 120 nM.

2. Assay Procedure:

  • Dispense 5 µL of each 4X this compound dilution (or vehicle control) into the wells of a 384-well plate.

  • Add 5 µL of the 2X TYK2 kinase/Eu-anti-tag antibody mixture to each well.

  • Add 5 µL of the 4X Kinase Tracer 236 solution to each well.

  • The final volume in each well will be 15 µL.

3. Incubation and Plate Reading:

  • Cover the plate and incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET capable plate reader.

    • Excitation: 340 nm

    • Emission: 615 nm (Europium) and 665 nm (Tracer)

4. Data Analysis:

  • Calculate the emission ratio for each well by dividing the acceptor signal (665 nm) by the donor signal (615 nm).

  • Plot the emission ratio against the logarithm of the this compound concentration.

  • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Signaling Pathway and Assay Principle Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the TYK2 signaling pathway and the principle of the LanthaScreen® Eu Kinase Binding Assay.

TYK2 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK2 JAK2 Receptor->JAK2 activates STAT STAT TYK2->STAT phosphorylates JAK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer dimerizes DNA DNA pSTAT_dimer->DNA translocates to nucleus Gene_Expression Gene Expression DNA->Gene_Expression regulates This compound This compound This compound->TYK2 inhibits

Simplified TYK2 signaling pathway and the inhibitory action of this compound.

LanthaScreen® Assay Principle

G cluster_high_fret High FRET (No Inhibitor) cluster_low_fret Low FRET (With this compound) TYK2_H TYK2 Kinase FRET_H FRET Eu_Ab_H Eu-Ab Eu_Ab_H->TYK2_H Tracer_H Tracer Eu_Ab_H->Tracer_H Energy Transfer Tracer_H->TYK2_H TYK2_L TYK2 Kinase No_FRET_L No FRET Eu_Ab_L Eu-Ab Eu_Ab_L->TYK2_L Tracer_L Tracer This compound This compound This compound->TYK2_L

Principle of the LanthaScreen® Eu Kinase Binding Assay.

References

Application Notes and Protocols for HTRF Assay for Zasocitinib Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zasocitinib (TAK-279) is an oral, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 is a key mediator in the signaling pathways of cytokines such as IL-23, IL-12, and Type I interferons, which are implicated in the pathophysiology of various immune-mediated inflammatory diseases.[3][4] this compound binds to the pseudokinase (JH2) domain of TYK2, leading to the inhibition of its kinase activity and downstream signaling events.[1][3] Its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3) is a key feature, potentially offering a better safety profile by minimizing off-target effects.[3][4][5]

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive assay technology widely used in drug discovery for studying biomolecular interactions, including kinase activity and inhibitor profiling.[6][7][8][9] The HTRF assay format is based on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium or Terbium cryptate) and an acceptor fluorophore.[6][10] This technology allows for the direct measurement of target engagement in a homogeneous format, making it highly suitable for high-throughput screening and detailed inhibitor characterization.[6][7]

These application notes provide a detailed protocol for utilizing an HTRF assay to quantify the target engagement of this compound with TYK2.

Signaling Pathway of TYK2

TYK2 is an intracellular tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammatory and immune responses. This compound, by inhibiting TYK2, blocks this signaling cascade.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates STAT STAT TYK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates This compound This compound This compound->TYK2 Inhibits Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulates

Caption: TYK2 Signaling Pathway and this compound Inhibition.

HTRF Assay Principle for this compound Target Engagement

This assay measures the direct binding of this compound to the TYK2 protein. A biotinylated form of TYK2 is used in conjunction with a fluorescently labeled tracer that also binds to the TYK2 active site. In the absence of an inhibitor, the binding of a Europium cryptate-labeled streptavidin to the biotinylated TYK2 and the binding of the fluorescent tracer bring the donor and acceptor fluorophores into close proximity, resulting in a high HTRF signal. When this compound is present, it competes with the fluorescent tracer for binding to TYK2, leading to a decrease in the HTRF signal. This decrease is proportional to the amount of this compound bound to TYK2.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: this compound Biochemical Potency

Target DomainAssay TypeParameterValue (nM)Reference
TYK2 JH2HTRF BindingKi0.0087[3][5][11]
JAK1 JH2HTRF BindingKi>15,000[5]

Table 2: this compound Cellular Activity in Human Whole Blood Assays

PathwayParameterValue (nM)Reference
IL-23-pSTAT3IC5048.2[11]
Type I IFN-pSTAT3IC5021.6[11]
IL-12-pSTAT4IC5057.0[3]

Experimental Protocol: HTRF Target Engagement Assay

This protocol is designed for a 384-well plate format.

Materials and Reagents
  • Recombinant human TYK2 protein (biotinylated)

  • HTRF-compatible fluorescent tracer (e.g., a known ATP-competitive inhibitor labeled with a suitable acceptor fluorophore)

  • Streptavidin-Europium Cryptate (HTRF donor)

  • This compound (or other test compounds)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

  • 384-well low-volume, non-binding surface plates (e.g., white polypropylene)

  • HTRF-compatible plate reader

Experimental Workflow

HTRF_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_incubation Incubation cluster_readout Data Acquisition A Prepare Reagent Solutions: - Biotin-TYK2 - Fluorescent Tracer - this compound Dilutions - SA-Eu Cryptate B Add Assay Buffer to all wells A->B C Add this compound or Vehicle B->C D Add Biotin-TYK2 and Fluorescent Tracer Mix C->D E Add Streptavidin-Europium Cryptate D->E F Incubate at Room Temperature (e.g., 1-4 hours) E->F G Read Plate on HTRF Reader (Ex: 320 nm, Em: 620 nm & 665 nm) F->G Data_Interpretation cluster_input Experimental Input cluster_process Assay Measurement cluster_output Raw Output cluster_analysis Data Analysis cluster_result Final Result A Increasing Concentrations of this compound B HTRF Assay A->B C Decreasing HTRF Signal (665nm/620nm Ratio) B->C D Calculation of % Inhibition C->D E Dose-Response Curve Fitting D->E F Determination of IC50 Value E->F

References

Application Notes: Measuring the Potency of Zasocitinib (TAK-279) in Peripheral Blood Mononuclear Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zasocitinib (also known as TAK-279) is an investigational, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 is a crucial mediator of intracellular signaling for key cytokines involved in inflammation and immunity, such as Interleukin-23 (IL-23), IL-12, and Type I interferons.[3] By binding to the regulatory pseudokinase (JH2) domain of TYK2, this compound selectively blocks its kinase activity and subsequent downstream events in the JAK-STAT pathway.[2] This selective inhibition is a promising therapeutic strategy for various immune-mediated inflammatory diseases, including psoriasis and psoriatic arthritis.[1][4]

Measuring the half-maximal inhibitory concentration (IC50) of this compound in Peripheral Blood Mononuclear Cells (PBMCs) is essential for understanding its cellular potency and selectivity. PBMCs represent a physiologically relevant primary cell system containing various immune cells (T-cells, B-cells, NK cells, monocytes) that are central to the pathogenesis of autoimmune diseases. This document provides detailed protocols for isolating PBMCs and determining the functional IC50 of this compound by measuring the inhibition of cytokine-induced STAT phosphorylation.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for determining the IC50 of this compound.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus IL23 IL-23 Cytokine Receptor IL-23 Receptor IL23->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK2 JAK2 Receptor->JAK2 TYK2->JAK2 Trans-phosphorylation STAT3_inactive STAT3 TYK2->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Gene Target Gene Transcription (e.g., RORγt, IL-17) STAT3_dimer->Gene Translocation This compound This compound This compound->TYK2 Allosteric Inhibition

Caption: this compound allosterically inhibits TYK2, blocking IL-23-mediated STAT3 phosphorylation.

G A 1. Whole Blood Collection (EDTA tubes) B 2. PBMC Isolation (Density Gradient Centrifugation) A->B C 3. Cell Counting & Plating (96-well plate) B->C D 4. Pre-incubation with this compound (Serial Dilutions) C->D E 5. Cytokine Stimulation (e.g., IL-23 or IFN-α) D->E F 6. Cell Lysis & Staining (pSTAT-specific antibody) E->F G 7. Signal Detection (Flow Cytometry or Plate Reader) F->G H 8. Data Analysis (Normalization & Curve Fitting) G->H I 9. IC50 Determination H->I

Caption: Overall experimental workflow for determining the IC50 of this compound in PBMCs.

Experimental Protocols

Protocol 1: Isolation of PBMCs from Human Whole Blood

This protocol describes the isolation of PBMCs using density gradient centrifugation, a standard method that separates cells based on their density.[5][6]

Materials:

  • Whole blood collected in EDTA-containing tubes.

  • Density gradient medium (e.g., Ficoll-Paque™, Lymphoprep™) with a density of 1.077 g/mL.[5]

  • Phosphate-Buffered Saline (PBS) supplemented with 2% Fetal Bovine Serum (PBS + 2% FBS).[5]

  • Sterile conical centrifuge tubes (15 mL or 50 mL).

  • Serological pipettes.

  • Centrifuge with a swinging-bucket rotor.

Procedure:

  • Blood Dilution: Dilute the whole blood sample with an equal volume of PBS + 2% FBS at room temperature.[6]

  • Gradient Preparation: Add the density gradient medium to a new conical tube. For a 50 mL tube, typically 15 mL of medium is used.[7]

  • Layering: Carefully and slowly layer the diluted blood on top of the density gradient medium, minimizing mixture of the two layers.[8] This can be done by tilting the tube and letting the blood run down the side.

  • Centrifugation: Centrifuge the tubes at 800-1000 x g for 20-30 minutes at room temperature with the centrifuge brake turned OFF to avoid disturbing the layers.[5][6]

  • Harvesting PBMCs: After centrifugation, four distinct layers will be visible. From top to bottom: plasma, a "buffy coat" layer of PBMCs at the interface, the density gradient medium, and red blood cells/granulocytes at the bottom.[8] Carefully insert a pipette through the plasma layer and aspirate the buffy coat layer containing the PBMCs.[6]

  • Washing: Transfer the harvested PBMCs to a new tube. Add at least 3 volumes of PBS + 2% FBS to wash the cells and remove residual platelets and gradient medium.

  • Final Centrifugation: Centrifuge at 300-400 x g for 10 minutes at room temperature with the brake ON.[7] Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in an appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS) for cell counting and subsequent experiments.

Protocol 2: this compound IC50 Determination via Inhibition of STAT Phosphorylation

This protocol measures the functional potency of this compound by quantifying its ability to inhibit cytokine-induced phosphorylation of a downstream STAT protein.

Materials:

  • Isolated PBMCs (from Protocol 1).

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin).

  • This compound stock solution (in DMSO).

  • Recombinant human cytokine (e.g., IFN-α for pSTAT1, or IL-23 for pSTAT3).

  • 96-well cell culture plates (U-bottom or V-bottom).

  • Reagents for detecting phosphorylated STAT (pSTAT), such as a flow cytometry-based Phosflow kit or a plate-based ELISA/HTRF kit.

  • Fixation and permeabilization buffers (for flow cytometry).

  • Fluorescently-labeled antibodies against a cell surface marker (e.g., CD3 or CD4) and the target pSTAT protein (e.g., Alexa Fluor 647 anti-pSTAT3).

Procedure:

  • Cell Plating: Resuspend PBMCs in complete RPMI medium and adjust the concentration to 1-2 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound in complete RPMI medium. A typical 8-point dilution series might range from 1 µM to 0.1 nM, plus a vehicle control (DMSO).

  • Pre-incubation: Add a small volume (e.g., 10-20 µL) of the diluted this compound or vehicle control to the appropriate wells. Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Stimulation: Prepare the stimulating cytokine at a concentration known to elicit a sub-maximal response (e.g., the EC80). Add the cytokine to all wells except for the unstimulated negative control. Incubate for a short period (e.g., 15-30 minutes) at 37°C.[9]

  • Signal Termination & Cell Staining (Flow Cytometry Example):

    • Immediately stop the stimulation by adding a fixation buffer.

    • Wash the cells and then add a permeabilization buffer to allow antibodies to enter the cells.

    • Add the fluorescently-labeled antibodies against pSTAT and cell surface markers. Incubate as per the manufacturer's instructions.

    • Wash the cells again and resuspend them in flow cytometry staining buffer.

  • Data Acquisition: Acquire data on a flow cytometer. Gate on the cell population of interest (e.g., T-cells) and measure the median fluorescence intensity (MFI) of the pSTAT signal in each well.

  • Data Analysis:

    • Normalization: Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = 100 x (1 - [MFI_Sample - MFI_Unstimulated] / [MFI_Stimulated_Vehicle - MFI_Unstimulated])

    • Curve Fitting: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using appropriate software (e.g., GraphPad Prism).[10]

    • IC50 Calculation: The IC50 is the concentration of this compound that produces 50% inhibition of the cytokine-induced pSTAT signal.[10][11]

Data Presentation

Quantitative data should be organized to clearly present the dose-dependent effect of the inhibitor and summarize the final potency values.

Table 1: Representative Dose-Response Data for this compound on IL-23-induced pSTAT3 in PBMCs

This compound Conc. (nM)Log [this compound]pSTAT3 MFI (Mean)Std. Deviation% Inhibition
0 (Unstimulated)N/A150150% (Baseline)
0 (Vehicle Control)N/A21501200% (Reference)
0.1-1.020801153.5%
0.3-0.5218509815.0%
1.00.012007547.5%
3.00.486505575.0%
10.01.02803093.5%
30.01.481651899.3%
100.02.01551699.8%

Table 2: Summary of this compound IC50 Values Across Different JAK-STAT Pathways

Pathway StimulantMeasured EndpointThis compound IC50 (nM)Selectivity vs. TYK2
IL-23 pSTAT31.1 1x
IFN-α pSTAT11.5 ~1.4x
IL-6 (JAK1/2)pSTAT3>10,000>9000x
GM-CSF (JAK2)pSTAT5>10,000>9000x
IL-2 (JAK1/3)pSTAT5>10,000>9000x
Note: Data are representative examples to illustrate potency and selectivity. Actual values may vary.

Data Analysis Workflow

The process of converting raw experimental data into a final IC50 value follows a clear logical progression.

G cluster_input Input Data cluster_processing Processing Steps cluster_output Final Result raw_data Raw MFI Values (pSTAT Signal) norm Normalize Data (% Inhibition) raw_data->norm Calculate plot Plot Data (% Inhibition vs. Log[Conc]) norm->plot Visualize fit Non-linear Regression (Sigmoidal Curve Fit) plot->fit Analyze ic50 IC50 Value fit->ic50 Determine

Caption: Logical workflow for calculating the IC50 value from raw fluorescence data.

References

Application Note: Monitoring pSTAT3 Inhibition by Zasocitinib Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zasocitinib (TAK-279) is an oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 plays a crucial role in the signaling pathways of various cytokines, including IL-23 and Type I interferons, which are implicated in the pathogenesis of numerous immune-mediated inflammatory diseases.[1][3] Upon cytokine receptor binding, TYK2 undergoes autophosphorylation and subsequently phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs, such as STAT3 (pSTAT3), then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[4][5][6]

By selectively inhibiting TYK2, this compound effectively blocks the downstream phosphorylation of STAT3, offering a targeted therapeutic approach for conditions like psoriasis and psoriatic arthritis.[7][8] Phosphospecific flow cytometry is a powerful technique to quantify the phosphorylation status of intracellular signaling proteins like STAT3 at a single-cell level.[9] This application note provides a detailed protocol for measuring the inhibition of IL-23 or IL-6-induced pSTAT3 (Tyr705) in human peripheral blood mononuclear cells (PBMCs) following in vitro treatment with this compound.

Principle of the Assay

This assay is designed to quantify the pharmacodynamic effect of this compound by measuring the reduction in cytokine-induced STAT3 phosphorylation. Whole blood or isolated PBMCs are pre-incubated with varying concentrations of this compound, followed by stimulation with a cytokine known to signal through the TYK2-STAT3 axis, such as IL-23 or IL-6.[3][10][11] Following stimulation, the cells are fixed to preserve the phosphorylation state of STAT3 and then permeabilized to allow intracellular staining with a fluorescently-labeled antibody specific for pSTAT3 (Tyr705). The mean fluorescence intensity (MFI) of the pSTAT3 signal is then quantified by flow cytometry, allowing for the determination of the dose-dependent inhibitory effect of this compound.

Materials and Reagents

  • Human whole blood or isolated PBMCs

  • This compound (TAK-279)

  • Recombinant Human IL-6 or IL-23

  • RosetteSep™ Human PBMC Isolation Kit (or equivalent)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., BD Cytofix™)

  • Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)

  • Fluorochrome-conjugated anti-pSTAT3 (Tyr705) antibody (e.g., PE Mouse Anti-Stat3 (pY705))[6]

  • Cell surface markers (e.g., anti-CD4, anti-CD8) for cell subset identification

  • Flow cytometer

Data Presentation

The inhibitory effect of this compound on cytokine-induced pSTAT3 can be quantified and presented to determine its potency (IC50).

Cytokine StimulantCell TypeThis compound IC50 (nM)PathwayReference
IL-23Human Whole Blood48.2IL-23-pSTAT3[3]
Type I IFNHuman Whole Blood21.6Type I IFN-pSTAT3[3]
IL-12Human Whole Blood57.0IL-12-pSTAT4[3]

Table 1: In vitro potency of this compound in inhibiting cytokine-induced STAT phosphorylation in human whole blood assays.[3]

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK Receptor->JAK Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerizes DNA DNA Dimer->DNA Translocates & Binds This compound This compound This compound->TYK2 Inhibits Transcription Gene Transcription DNA->Transcription Initiates

Flow_Cytometry_Workflow A 1. Cell Preparation (Isolate PBMCs) B 2. This compound Incubation (e.g., 1 hour, 37°C) A->B C 3. Cytokine Stimulation (e.g., IL-6, 15 min, 37°C) B->C D 4. Fixation (e.g., 10 min, 37°C) C->D E 5. Permeabilization (e.g., 30 min, on ice) D->E F 6. Intracellular Staining (Anti-pSTAT3 Ab, 30 min, RT) E->F G 7. Data Acquisition (Flow Cytometer) F->G H 8. Data Analysis (MFI of pSTAT3) G->H

Logical_Diagram Start Cytokine Signal TYK2_Active Active TYK2 Start->TYK2_Active Activates This compound This compound Treatment pSTAT3_High High pSTAT3 Signal (High MFI) TYK2_Active->pSTAT3_High Leads to TYK2_Inactive Inactive TYK2 This compound->TYK2_Inactive Causes pSTAT3_Low Low pSTAT3 Signal (Low MFI) TYK2_Inactive->pSTAT3_Low Leads to

Experimental Protocol

1. Cell Preparation

1.1. Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) or a PBMC isolation kit. 1.2. Wash the isolated PBMCs twice with PBS. 1.3. Resuspend the cells in RPMI 1640 supplemented with 10% FBS at a concentration of 1 x 10^6 cells/mL. 1.4. Allow the cells to rest for at least 1 hour at 37°C in a humidified 5% CO2 incubator.

2. This compound Treatment

2.1. Prepare a dilution series of this compound in RPMI 1640 medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration. 2.2. Aliquot 1 x 10^6 cells per tube. 2.3. Add the diluted this compound or vehicle control to the respective tubes. 2.4. Incubate for 1 hour at 37°C.[11]

3. Cytokine Stimulation

3.1. Prepare a stock solution of recombinant human IL-6 or IL-23. A final concentration of 100 ng/mL for IL-6 is a common starting point.[6] 3.2. Following the 1-hour this compound incubation, add the cytokine stimulant to all tubes except for the unstimulated control. 3.3. Incubate for 15 minutes at 37°C.[6][12]

4. Fixation

4.1. Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fixation Buffer (e.g., BD Cytofix™). 4.2. Incubate for 10-20 minutes at 37°C or room temperature.[6] 4.3. Centrifuge the cells at 400-600 x g for 5 minutes. 4.4. Discard the supernatant.

5. Permeabilization

5.1. Resuspend the fixed cell pellet in ice-cold Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III).[12] 5.2. Incubate on ice for 30 minutes.[6][12] 5.3. Wash the cells twice with a suitable staining buffer (e.g., PBS with 0.5% BSA).

6. Antibody Staining

6.1. Resuspend the permeabilized cells in 100 µL of staining buffer. 6.2. If desired, add antibodies for cell surface markers at this stage and incubate for 30 minutes at room temperature, protected from light. 6.3. Add the fluorochrome-conjugated anti-pSTAT3 (Tyr705) antibody at the manufacturer's recommended concentration. 6.4. Incubate for 30-60 minutes at room temperature in the dark.[13] 6.5. Wash the cells twice with 2 mL of staining buffer. 6.6. Resuspend the final cell pellet in an appropriate volume of staining buffer (e.g., 300-500 µL) for flow cytometry analysis.

7. Flow Cytometry Analysis

7.1. Acquire the samples on a flow cytometer. 7.2. Gate on the cell population of interest (e.g., lymphocytes, or specific T-cell subsets if surface markers were used). 7.3. For each sample, determine the Mean Fluorescence Intensity (MFI) of the pSTAT3 signal within the gated population. 7.4. Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control. 7.5. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Conclusion

This protocol provides a robust method for assessing the pharmacodynamic activity of this compound by measuring its inhibitory effect on STAT3 phosphorylation. The use of phosphospecific flow cytometry allows for precise quantification of target engagement in relevant primary human cells, making it an invaluable tool for both preclinical and clinical research in the development of TYK2 inhibitors.[9] The flexibility of this protocol allows for adaptation to different cell types and cytokine stimuli, broadening its applicability in studying the JAK/STAT signaling pathway.

References

Application Notes and Protocols for Zasocitinib Testing in an Imiquimod-Induced Psoriasis Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells.[1] The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathway in the pathogenesis of psoriasis.[1][2][3] The imiquimod (IMQ)-induced psoriasis-like skin inflammation in mice is a widely used and robust model that recapitulates many features of human plaque psoriasis, including the central role of the IL-23/IL-17 axis.[1][3][4] IMQ, a Toll-like receptor 7/8 (TLR7/8) agonist, triggers an inflammatory cascade that leads to psoriatic phenotypes such as erythema, scaling, and epidermal thickening.[3][4]

Zasocitinib (formerly TAK-279) is an oral, highly selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[5][6] TYK2 is a member of the Janus kinase (JAK) family of enzymes that are crucial for intracellular signal transduction of various cytokines involved in psoriasis, including IL-23 and type I interferons.[5][7][8] By binding to the pseudokinase domain of TYK2, this compound inhibits its kinase activity and subsequent downstream signaling events.[6] This targeted inhibition of TYK2 is a promising therapeutic strategy for immune-mediated inflammatory diseases like psoriasis.[5]

These application notes provide a detailed protocol for utilizing the imiquimod-induced psoriasis mouse model to evaluate the efficacy of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for testing this compound in the imiquimod-induced psoriasis mouse model.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Cytokine_Receptor IL-23 Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates P_STAT3 p-STAT3 STAT3->P_STAT3 Phosphorylation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-17, IL-22) P_STAT3->Gene_Expression Dimerizes & Translocates This compound This compound This compound->TYK2 Inhibits IL-23 IL-23 IL-23->Cytokine_Receptor Binds

Figure 1: this compound's Mechanism of Action in the IL-23/TYK2/STAT3 Signaling Pathway.

G Start Day -1: Acclimatization & Shaving Day0 Day 0: Baseline Measurements (Ear Thickness, Weight) Start->Day0 Induction Days 0-5: Daily Topical Imiquimod Application Day0->Induction Treatment Days 0-6: Daily this compound or Vehicle Administration Day0->Treatment Monitoring Daily Monitoring: PASI Scoring, Ear Thickness, Body Weight Induction->Monitoring Treatment->Monitoring Endpoint Day 7: Euthanasia & Sample Collection (Skin, Spleen, Serum) Monitoring->Endpoint Analysis Ex Vivo Analysis: Histology, Cytokine Profiling, Gene Expression Endpoint->Analysis

Figure 2: Experimental Workflow for this compound Efficacy Testing.

Experimental Protocols

Animals and Housing
  • Species: C57BL/6 or BALB/c mice are commonly used strains.[9][10]

  • Age: 6-8 weeks old.[10]

  • Sex: Female mice are often preferred to avoid fighting and confounding hormonal influences.[11]

  • Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.

Imiquimod-Induced Psoriasis Model
  • Preparation: On day -1, anesthetize the mice and shave a 2x3 cm area on the dorsal skin.[12]

  • Induction: From day 0 to day 5, apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) to the shaved back skin and the right ear.[9] A control group should be treated with a vehicle cream (e.g., Vaseline Lanette cream).[12]

This compound Administration
  • Groups: Divide the mice into the following experimental groups (n=8-10 mice per group):

    • Group 1: Naive (No treatment)

    • Group 2: Vehicle Control (Imiquimod + Vehicle for this compound)

    • Group 3: this compound (Low Dose) + Imiquimod

    • Group 4: this compound (High Dose) + Imiquimod

    • Group 5: Positive Control (e.g., Clobetasol) + Imiquimod[13]

  • Dosing: this compound can be administered orally (e.g., via gavage) or topically, depending on the formulation and experimental goals. The dosing regimen should be determined based on prior pharmacokinetic and pharmacodynamic studies. For a new compound, a dose-response study is recommended.

  • Administration: Administer this compound or the vehicle daily from day 0 to day 6, typically a few hours before the imiquimod application.

In-Life Assessments
  • Psoriasis Area and Severity Index (PASI) Scoring: Score the severity of erythema, scaling, and skin thickness of the dorsal skin daily from day 0 to day 7 on a scale of 0 to 4 (0: none; 1: slight; 2: moderate; 3: marked; 4: very marked). The cumulative PASI score is the sum of these individual scores.[9][11]

  • Ear Thickness: Measure the thickness of the right ear daily using a digital caliper.[11]

  • Body Weight: Monitor the body weight of each mouse daily as an indicator of systemic toxicity.[11]

  • Spleen Weight: At the end of the study, dissect and weigh the spleen as an indicator of systemic inflammation.[11]

Ex Vivo Analysis (Day 7)
  • Tissue Collection: Euthanize the mice and collect the treated dorsal skin, ear tissue, spleen, and blood (for serum).

  • Histology: Fix a portion of the skin tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate for epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.[3]

  • Cytokine Analysis: Homogenize a portion of the skin or ear tissue to measure the levels of key pro-inflammatory cytokines (e.g., IL-17A, IL-22, IL-23, TNF-α) using ELISA or a multiplex bead array.[11]

  • Gene Expression Analysis: Isolate RNA from a portion of the skin tissue for quantitative real-time PCR (qRT-PCR) to analyze the expression of genes associated with psoriasis and inflammation.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the study.

Table 1: In-Life Clinical Measurements (Mean ± SEM)

GroupDaily PASI Score (Day 7)Ear Thickness (mm, Day 7)Change in Body Weight (%)Spleen Weight (mg)
Naive00.20 ± 0.01+2.5 ± 0.580 ± 5
Vehicle8.5 ± 0.70.45 ± 0.03-5.0 ± 1.0250 ± 20
This compound (Low)5.2 ± 0.50.35 ± 0.02-2.1 ± 0.8180 ± 15
This compound (High)2.1 ± 0.3 0.28 ± 0.02-1.0 ± 0.5120 ± 10
Positive Control1.5 ± 0.20.25 ± 0.01 -1.5 ± 0.6110 ± 8
p<0.05, **p<0.01 vs. Vehicle group.

Table 2: Ex Vivo Endpoint Analysis (Mean ± SEM)

GroupEpidermal Thickness (µm)Skin IL-17A (pg/mg)Skin IL-23 (pg/mg)
Naive20 ± 215 ± 325 ± 5
Vehicle150 ± 12250 ± 25400 ± 30
This compound (Low)90 ± 8120 ± 15200 ± 20
This compound (High)45 ± 5 50 ± 890 ± 10
Positive Control35 ± 440 ± 6 75 ± 8
p<0.05, **p<0.01 vs. Vehicle group.

Conclusion

The imiquimod-induced psoriasis mouse model is a valuable preclinical tool for evaluating the therapeutic potential of novel anti-psoriatic drugs like this compound.[4] By specifically targeting the TYK2-mediated signaling pathway, this compound is expected to ameliorate the clinical and histological features of psoriasis in this model.[2][5] The detailed protocols and data presentation formats provided in these application notes offer a comprehensive framework for conducting and analyzing such studies, thereby facilitating the drug development process for new psoriasis therapies.

References

Application Notes and Protocols: The CD4+CD45RBhigh T Cell Transfer Colitis Model and the Therapeutic Potential of TYK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the CD4+CD45RBhigh T cell transfer model of colitis to evaluate the efficacy of Tyrosine Kinase 2 (TYK2) inhibitors. This model is a cornerstone for preclinical inflammatory bowel disease (IBD) research, recapitulating key features of human Crohn's disease.

Introduction to the Model and TYK2's Role

The CD4+CD45RBhigh T cell transfer model is a widely used and clinically relevant mouse model for studying IBD. The transfer of naive CD4+ T cells with high expression of the CD45RB isoform (CD4+CD45RBhigh) into immunodeficient recipient mice, such as Rag1-/- or SCID mice, leads to the development of chronic intestinal inflammation. This inflammation is characterized by weight loss, diarrhea, and histopathological changes in the colon, including immune cell infiltration and epithelial hyperplasia, closely mimicking human IBD. The disease pathogenesis is primarily driven by T helper 1 (Th1) and Th17 cell responses against commensal gut bacteria.

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in the pathogenesis of IBD. TYK2 is essential for the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons. These cytokines play a pivotal role in the differentiation and function of pathogenic T cells that drive intestinal inflammation. Consequently, selective inhibition of TYK2 presents a promising therapeutic strategy for IBD.

TYK2 Signaling Pathway in IBD

The signaling cascade initiated by cytokines such as IL-12 and IL-23 is central to the inflammatory process in IBD. Upon cytokine binding to their respective receptors, TYK2 and other JAK family members are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK2 JAK2 Receptor->JAK2 activates STAT STAT TYK2->STAT phosphorylates JAK2->STAT phosphorylates pSTAT p-STAT STAT->pSTAT activation Gene Pro-inflammatory Gene Transcription pSTAT->Gene translocates to nucleus TYK2i TYK2 Inhibitor TYK2i->TYK2 inhibits

Caption: TYK2 signaling pathway in response to pro-inflammatory cytokines.

Experimental Workflow for Evaluating a TYK2 Inhibitor

The following diagram outlines the typical experimental workflow for assessing the efficacy of a TYK2 inhibitor in the T cell transfer colitis model.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Analysis T_cell_isolation 1. Isolate CD4+CD45RBhigh T cells from donor mice Cell_transfer 2. Adoptively transfer T cells into immunodeficient mice (e.g., Rag1-/-) T_cell_isolation->Cell_transfer Colitis_onset 3. Onset of colitis (e.g., Day 37) Cell_transfer->Colitis_onset Treatment 4. Administer TYK2 inhibitor or vehicle (daily oral gavage) Colitis_onset->Treatment Monitoring 5. Monitor body weight and Disease Activity Index (DAI) Treatment->Monitoring Sacrifice 6. Sacrifice at endpoint (e.g., Day 63) Monitoring->Sacrifice Endpoint_analysis 7. Endpoint Analysis: - Histopathology of colon - Colon weight/length ratio - Flow cytometry of immune cells - Cytokine analysis Sacrifice->Endpoint_analysis

Caption: Experimental workflow for the T cell transfer colitis model with a TYK2 inhibitor.

Quantitative Data Summary

The following tables summarize the quantitative data from a representative study investigating the effects of a TYK2 inhibitor in the CD4+CD45RBhigh T cell transfer colitis model.

Table 1: Effect of TYK2 Inhibitor on Clinical Parameters

Treatment GroupDose (mg/kg)Change in Body Weight (%)Disease Activity Index (DAI)
Vehicle-LossIncreased
TYK2 Inhibitor10Attenuated LossReduced
TYK2 Inhibitor30Attenuated LossReduced
TYK2 Inhibitor70Impaired LossSignificantly Decreased

Data is a qualitative summary based on the findings in the cited literature.

Table 2: Effect of TYK2 Inhibition on Histopathological and Cellular Parameters

Treatment/Genetic ModelHistopathology ScoreColon Weight/Length RatioSplenic WeightTh1 Cells in ColonTh17 Cells in Colon
WT T cells into Rag1-/-IncreasedIncreasedIncreasedIncreased-
TYK2i (70 mg/kg) treatedDecreased----
TYK2KE T cells into Rag1-/-TYK2KESignificantly DecreasedSignificantly DecreasedSignificantly DecreasedDecreasedIncreased

WT: Wild Type; TYK2i: TYK2 inhibitor; TYK2KE: TYK2 Kinase-Inactive. Data is a qualitative summary based on the findings in the cited literature.

Detailed Experimental Protocols

Protocol 1: Isolation of CD4+CD45RBhigh T Cells
  • Spleen Harvest: Euthanize donor mice (e.g., C57BL/6) and aseptically remove the spleens.

  • Cell Suspension: Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides in RPMI-1640 medium.

  • Red Blood Cell Lysis: Lyse red blood cells using an appropriate lysis buffer.

  • CD4+ T Cell Enrichment: Enrich for CD4+ T cells using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

  • Fluorescence-Activated Cell Sorting (FACS):

    • Stain the enriched CD4+ T cells with fluorescently labeled antibodies against CD4 and CD45RB.

    • Sort the cells into CD4+CD45RBhigh and CD4+CD45RBlow populations using a FACS sorter. The CD4+CD45RBhigh population represents the naive T cells that will induce colitis.

Protocol 2: Induction of Colitis by Adoptive T Cell Transfer
  • Recipient Mice: Use immunodeficient mice such as Rag1-/- or SCID mice.

  • Cell Preparation: Resuspend the sorted CD4+CD45RBhigh T cells in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10^6 cells/mL.

  • Injection: Inject each recipient mouse intraperitoneally with 0.2 mL of the cell suspension, delivering a total of 4 x 10^5 CD4+CD45RBhigh T cells per mouse.

  • Control Group: A control group can be established by injecting CD4+CD45RBlow T cells, which should not induce colitis.

  • Disease Development: Colitis typically develops within 5-8 weeks after the cell transfer.

Protocol 3: Administration of TYK2 Inhibitor
  • Treatment Onset: Begin treatment after the onset of colitis, which can be confirmed by clinical signs such as weight loss or by endoscopy. For example, treatment can start around day 37 post-transfer.

  • Drug Formulation: Prepare the TYK2 inhibitor in a suitable vehicle for oral administration.

  • Dosing: Administer the TYK2 inhibitor or vehicle daily via oral gavage at the desired doses (e.g., 10, 30, 70 mg/kg).

  • Treatment Duration: Continue daily treatment until the experimental endpoint (e.g., day 63).

Protocol 4: Assessment of Colitis Severity
  • Body Weight: Monitor and record the body weight of each mouse regularly (e.g., 2-3 times per week).

  • Disease Activity Index (DAI): Calculate the DAI score based on a combination of parameters such as weight loss, stool consistency, and the presence of blood in the stool. The scoring system can be adapted from published methods.

  • Endoscopy: In some studies, mini-endoscopy can be used to visually assess the colonic mucosa for signs of inflammation.

  • Histopathology:

    • At the experimental endpoint, collect the colons and measure their weight and length.

    • Fix the colon tissue in formalin and embed in paraffin.

    • Prepare tissue sections and stain with hematoxylin and eosin (H&E).

    • Score the sections for the severity of inflammation, including the extent of cellular infiltration and epithelial damage.

  • Flow Cytometry: Isolate lamina propria lymphocytes from the colon to analyze T cell populations (e.g., Th1, Th17) by flow cytometry.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in colon tissue homogenates or from cultured lamina propria lymphocytes using methods like ELISA or multiplex bead arrays.

Conclusion

The CD4+CD45RBhigh T cell transfer model of colitis is an invaluable tool for investigating the immunopathogenesis of IBD and for the preclinical evaluation of novel therapeutics. The inhibition of TYK2 has shown significant promise in ameliorating colitis in this model, highlighting its potential as a therapeutic target for human IBD. These application notes and protocols provide a framework for researchers to effectively utilize this model to advance the development of new treatments for inflammatory bowel disease.

Application Notes and Protocols for Zasocitinib Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zasocitinib (also known as TAK-279 or NDI-034858) is a potent and highly selective, orally active, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1] TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases that plays a critical role in the signaling pathways of key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons.[2] These cytokines are pivotal in the pathogenesis of various immune-mediated inflammatory diseases.[2] this compound allosterically inhibits TYK2 by binding to its pseudokinase (JH2) domain, leading to the suppression of downstream signaling events, including the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] Its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3) is anticipated to provide a more favorable safety profile by minimizing off-target effects.[4][5][6]

These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments and a methodology for a relevant cell-based assay to evaluate its biological activity.

Data Presentation

Chemical and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₂₃H₂₄N₈O₃[1][7]
Molecular Weight 460.49 g/mol [8]
Appearance Solid[7]
CAS Number 2272904-53-5[7]
Solubility of this compound
SolventConcentrationComments
DMSO 31 mg/mL (67.31 mM)Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[8]
50 mg/mLMay require ultrasonication and warming to 60°C.[9]
Acetonitrile Soluble[7]
Water Insoluble[8]
Ethanol Insoluble[8]
Recommended Storage Conditions
FormatStorage TemperatureDuration
Solid Powder -20°C3 years
4°C2 years
Stock Solution (in DMSO) -80°C6 months
-20°C1 month

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.2 μm syringe filter

Procedure:

  • Pre-handling: Before opening, centrifuge the vial of this compound powder to ensure all the solid material is at the bottom of the vial.

  • Weighing: Accurately weigh out 4.605 mg of this compound powder and transfer it to a sterile polypropylene tube. Perform this step in a chemical fume hood, wearing appropriate personal protective equipment (PPE).

  • Dissolution:

    • Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly for several minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Sterilization:

    • For cell culture applications, it is crucial to ensure the sterility of the stock solution. While DMSO is bactericidal, sterile filtration is recommended as a best practice.[4]

    • Using a sterile syringe, draw up the this compound solution and pass it through a 0.2 μm syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Dispense the sterile 10 mM this compound stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile polypropylene tubes.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][9] Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Assay for this compound Activity - IL-23-induced STAT3 Phosphorylation in Human T-cells

This protocol provides a method to assess the inhibitory activity of this compound on the TYK2-mediated signaling pathway by measuring the phosphorylation of STAT3 in response to IL-23 stimulation in a human T-cell line (e.g., Jurkat cells or primary human T-cells).

Materials:

  • Human T-cell line (e.g., Jurkat) or isolated primary human T-cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • Recombinant human IL-23

  • 10 mM this compound stock solution (prepared as in Protocol 1)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 90% ice-cold methanol)

  • Primary antibody: anti-phospho-STAT3 (Tyr705) antibody

  • Fluorescently-labeled secondary antibody

  • Flow cytometer

Procedure:

  • Cell Culture and Plating:

    • Culture the T-cells according to standard protocols.

    • Seed the cells in a 96-well plate at a density of 0.5-1 x 10^6 cells/well and allow them to rest for 2-4 hours.

  • Compound Treatment (Pre-incubation):

    • Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.5% to avoid solvent-induced toxicity.[3][4]

    • Add the diluted this compound or DMSO vehicle control to the appropriate wells.

    • Incubate the plate at 37°C in a CO₂ incubator for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells by adding recombinant human IL-23 to each well to a final concentration of 20-50 ng/mL (the optimal concentration should be determined empirically). Do not add IL-23 to the unstimulated control wells.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Cell Fixation and Permeabilization:

    • Stop the stimulation by centrifuging the plate and removing the supernatant.

    • Fix the cells by resuspending them in fixation buffer and incubating for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells by resuspending them in ice-cold 90% methanol and incubating on ice for 30 minutes.

  • Immunostaining:

    • Wash the cells twice with PBS containing 1% BSA (staining buffer).

    • Resuspend the cells in a solution containing the anti-phospho-STAT3 antibody diluted in staining buffer.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in a solution containing the fluorescently-labeled secondary antibody diluted in staining buffer.

    • Incubate for 30-45 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Wash the cells twice with staining buffer and resuspend in PBS.

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT3 staining.

  • Data Analysis:

    • Determine the percentage of phospho-STAT3 positive cells or the median fluorescence intensity (MFI) for each condition.

    • Normalize the data to the IL-23 stimulated vehicle control.

    • Plot the normalized data against the log of the this compound concentration and use a non-linear regression model to calculate the IC₅₀ value.

Visualizations

Signaling Pathway of TYK2 Inhibition by this compound

Caption: Mechanism of this compound action on the TYK2 signaling pathway.

Experimental Workflow for this compound Stock Preparation and In Vitro Assay

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Cell-Based Assay Weigh Weigh this compound (4.605 mg) Dissolve Dissolve in DMSO (1 mL) Weigh->Dissolve Filter Sterile Filter (0.2 µm) Dissolve->Filter Aliquot Aliquot & Store (-80°C) Filter->Aliquot Treat Pre-treat with this compound (1-2 hours) Aliquot->Treat Seed Seed T-cells Seed->Treat Stimulate Stimulate with IL-23 (15-30 min) Treat->Stimulate FixPerm Fix & Permeabilize Stimulate->FixPerm Stain Stain for pSTAT3 FixPerm->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

References

Application Notes and Protocols for the In Vivo Formulation of Zasocitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of a stable and effective formulation is critical for evaluating the efficacy of Zasocitinib in in vivo animal models. As with many kinase inhibitors, this compound is poorly soluble in aqueous solutions, presenting a challenge for achieving consistent and adequate exposure in preclinical studies.[6] These application notes provide a comprehensive guide to formulating this compound for oral and parenteral administration in animal studies, drawing upon established methodologies for poorly soluble compounds and data from similar molecules in the same class.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is the first step in developing a suitable in vivo formulation. While specific quantitative solubility data is not widely published, available information indicates that this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile, but insoluble in water and ethanol.[6][7] This profile is characteristic of a compound requiring enabling formulation technologies for in vivo use.

For a related selective TYK2 inhibitor, deucravacitinib, the aqueous solubility is reported to be very low (approximately 0.009 mg/mL), and it exhibits pH-dependent solubility.[8][9] It is reasonable to assume this compound possesses similar characteristics.

Table 1: Summary of this compound Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight 460.5 g/mol [7][10]
Molecular Formula C₂₃H₂₄N₈O₃[7][10]
Appearance Solid[7]
Aqueous Solubility Insoluble[6]
Solubility Soluble in DMSO and Acetonitrile[6][7]

Formulation Strategy for In Vivo Studies

Given its poor aqueous solubility, this compound requires a formulation strategy that enhances its solubility and/or facilitates its suspension for consistent dosing. The choice of vehicle will depend on the route of administration, the required dose, and the tolerability of the vehicle in the chosen animal model.

Oral Administration

For oral administration, both solutions and suspensions can be considered. Co-solvent systems are often employed to dissolve the compound, while suspending agents are used to ensure a uniform distribution of solid particles.

Parenteral Administration

For intravenous (IV) administration, the compound must be fully dissolved to prevent embolism. This typically requires a carefully designed co-solvent system that is well-tolerated by the animal. The final formulation should be sterile-filtered before administration.

Recommended Vehicle Compositions

While specific preclinical formulations for this compound are not publicly disclosed, formulations used for the similar TYK2 inhibitor, deucravacitinib, provide excellent starting points for development. The following tables outline potential vehicle compositions for creating solutions or suspensions of this compound.

It is crucial to determine the solubility of this compound in the chosen vehicle and assess the stability of the final formulation prior to in vivo use.

Table 2: Example Vehicle Formulations for Oral Administration of this compound

Formulation TypeVehicle CompositionPreparation NotesPotential Maximum Concentration
Suspension 0.5% - 1% (w/v) Methylcellulose or Carboxymethylcellulose sodium (CMC-Na) in purified waterThe compound is wetted with a small amount of surfactant (e.g., 0.1% Tween 80) to form a paste before adding the suspending vehicle.Dependent on particle size and desired viscosity.
Solution/Suspension 5% DMSO, 40% PEG300, 5% Tween 80, 50% SalineDissolve this compound in DMSO first. Sequentially add PEG300, Tween 80, and saline with mixing after each addition. May require sonication.~3.8 mg/mL (based on deucravacitinib data)[11][12]
Clear Solution 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineSimilar sequential addition as above.≥ 2.5 mg/mL (based on deucravacitinib data)[11][12]
Clear Solution 50% PEG300, 50% SalineMay require sonication and/or gentle warming to achieve dissolution.Potentially up to 10 mg/mL (based on deucravacitinib data)[12]

Table 3: Example Vehicle Formulations for Intravenous Administration of this compound

Formulation TypeVehicle CompositionPreparation NotesPotential Maximum Concentration
Clear Solution 10% DMSO, 40% PEG300, 50% Saline or Water for InjectionDissolve this compound in DMSO first, then add PEG300, and finally the aqueous component. Must be sterile-filtered (0.22 µm filter).Lower than oral formulations; must be optimized to ensure complete dissolution and avoid precipitation upon injection.
Clear Solution 20-30% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water for InjectionCyclodextrins can form inclusion complexes to enhance solubility. May require stirring/sonication. Must be sterile-filtered.Highly compound-dependent; requires solubility testing.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

Objective: To prepare a uniform suspension of this compound for oral administration in rodents.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

  • Mortar and pestle

  • Spatula

  • Calibrated balance

  • Stir plate and magnetic stir bar

  • Graduated cylinders/pipettes

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and final volume. Example: For a 10 mg/mL suspension in a final volume of 10 mL, weigh out 100 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a clean, dry mortar.

  • Add a small volume of the vehicle (e.g., 1-2 mL) to the powder to create a paste. Triturate with the pestle until the powder is uniformly wetted. This step is critical to prevent clumping.

  • Gradually add the remaining vehicle in small portions while continuously stirring or triturating to ensure a homogenous suspension.

  • Transfer the suspension to a suitable container (e.g., a beaker with a magnetic stir bar).

  • Stir the suspension continuously on a stir plate for at least 30 minutes before dosing to maintain uniformity.

  • Visually inspect the suspension for any clumps or inconsistencies before drawing up each dose. Stir well immediately before each animal is dosed.

Protocol 2: Preparation of this compound Solution for Oral or Intravenous Administration

Objective: To prepare a clear, sterile solution of this compound for oral or intravenous administration.

Materials:

  • This compound powder

  • Vehicle components (e.g., DMSO, PEG300, Sterile Saline)

  • Calibrated balance

  • Sterile vials

  • Vortex mixer and/or sonicator

  • Sterile syringes and 0.22 µm syringe filters (for IV)

Procedure:

  • Calculate the required amount of this compound and each vehicle component. Example: To prepare 5 mL of a 2.5 mg/mL solution using 10% DMSO, 40% PEG300, and 45% Saline, you will need 12.5 mg of this compound, 0.5 mL of DMSO, 2.0 mL of PEG300, and 2.25 mL of Saline.

  • Weigh the this compound powder and place it in a sterile vial.

  • Add the calculated volume of DMSO to the vial. Cap and vortex or sonicate until the this compound is completely dissolved.

  • Sequentially add the PEG300, mixing thoroughly after the addition until the solution is clear.

  • Finally, add the sterile saline and mix until the solution is homogenous.

  • Visually inspect the final solution to ensure it is clear and free of any particulates.

  • For Intravenous Administration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial or directly into dosing syringes.

Protocol 3: Administration of this compound via Oral Gavage in Mice

Objective: To accurately administer a defined volume of this compound formulation directly into the stomach of a mouse.

Materials:

  • Prepared this compound formulation (solution or suspension)

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge, flexible or curved with a bulbous tip for mice)

  • Syringes (1 mL)

  • Animal balance

Procedure:

  • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.

  • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and to straighten the alignment of the mouth and esophagus.

  • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the depth of insertion required to reach the stomach. Mark this length on the needle if necessary.

  • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced.

  • Do not force the needle. If resistance is met, withdraw and reposition.

  • Once the needle is in place, dispense the formulation from the syringe smoothly and at a moderate pace.

  • After dosing, gently remove the needle along the same path of insertion.

  • Return the animal to its cage and monitor for at least 15-30 minutes for any signs of respiratory distress or adverse reactions.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism and its application in in vivo studies.

Zasocitinib_Pathway This compound Mechanism of Action Cytokine Cytokines (e.g., IL-23, IL-12, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor binds TYK2 TYK2 Receptor->TYK2 activates JAK Other JAKs (JAK1, JAK2, JAK3) Receptor->JAK STAT STAT TYK2->STAT phosphorylates JAK->STAT P_STAT p-STAT STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus translocates to Gene Gene Transcription (Inflammatory Response) Nucleus->Gene activates This compound This compound This compound->TYK2 Allosterically Inhibits (JH2 Domain)

Caption: this compound allosterically inhibits TYK2, blocking cytokine-mediated STAT phosphorylation.

Formulation_Workflow Vehicle Selection Workflow for this compound start Start: Poorly Soluble This compound Powder sol_test Solubility Testing in Various Excipients (DMSO, PEG300, Tween 80, etc.) start->sol_test form_dev Formulation Development sol_test->form_dev solution Solution Formulation (e.g., Co-solvent System) form_dev->solution suspension Suspension Formulation (e.g., Methylcellulose) form_dev->suspension stability Physical & Chemical Stability Assessment solution->stability suspension->stability pilot Pilot In Vivo Tolerability Study (Vehicle Only) stability->pilot If Stable decision Select Optimal Formulation pilot->decision If Tolerated final_prep Prepare Dosing Formulation decision->final_prep end In Vivo Animal Study final_prep->end Dosing_Protocol Oral Gavage Dosing Protocol weigh_animal 1. Weigh Animal & Calculate Dose Volume prep_dose 2. Prepare Syringe with This compound Formulation weigh_animal->prep_dose restrain 3. Gently Restrain Animal prep_dose->restrain insert_needle 4. Insert Gavage Needle restrain->insert_needle administer 5. Administer Formulation insert_needle->administer remove_needle 6. Withdraw Needle Gently administer->remove_needle monitor 7. Monitor Animal Post-Dosing remove_needle->monitor

References

Assessing Zasocitinib Target Engagement in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zasocitinib (TAK-279) is an oral, allosteric, and highly selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3][4][5] TYK2 plays a crucial role in the signaling pathways of key cytokines implicated in various immune-mediated inflammatory diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons.[6][7] this compound binds to the pseudokinase (JH2) domain of TYK2, leading to the inhibition of its kinase activity and subsequent downstream signaling events.[2][3] A key feature of this compound is its remarkable selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which is anticipated to result in a more favorable safety profile by minimizing off-target effects.[1][3][8]

These application notes provide a comprehensive guide for assessing the target engagement of this compound in preclinical models, a critical step in the drug development process to confirm the mechanism of action and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. The following sections detail the signaling pathway of this compound, relevant preclinical models, and detailed protocols for key experimental assays.

This compound's Mechanism of Action and Signaling Pathway

This compound selectively inhibits TYK2, thereby blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The primary pathways affected are:

  • IL-23 Signaling: IL-23 binding to its receptor activates TYK2 and JAK2, leading to the phosphorylation of STAT3 (pSTAT3). This pathway is central to the pathogenesis of psoriasis.

  • IL-12 Signaling: IL-12 receptor activation involves TYK2 and JAK2, resulting in the phosphorylation of STAT4 (pSTAT4). This pathway is important in T-cell differentiation and inflammatory responses.

  • Type I Interferon (IFN) Signaling: Type I IFNs signal through receptors associated with TYK2 and JAK1, leading to the phosphorylation of STAT3 (pSTAT3) and other STATs. This pathway is involved in antiviral and immune responses.

By inhibiting TYK2, this compound effectively dampens these pro-inflammatory signaling cascades.

This compound Signaling Pathway cluster_receptor Cell Membrane cluster_cytokines cluster_downstream Intracellular Signaling IL-23R IL-23R TYK2 TYK2 IL-23R->TYK2 JAK2 JAK2 IL-23R->JAK2 IL-12R IL-12R IL-12R->TYK2 IL-12R->JAK2 IFNAR Type I IFN R IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 IL-23 IL-23 IL-23->IL-23R IL-12 IL-12 IL-12->IL-12R IFN Type I IFN IFN->IFNAR STAT3 STAT3 TYK2->STAT3 phosphorylates STAT4 STAT4 TYK2->STAT4 phosphorylates JAK2->STAT3 JAK2->STAT4 JAK1->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus translocates pSTAT4 pSTAT4 STAT4->pSTAT4 pSTAT4->nucleus translocates This compound This compound This compound->TYK2 inhibits gene_expression Gene Expression (e.g., IL-17) nucleus->gene_expression regulates

Figure 1: this compound's inhibition of the TYK2 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published in vitro and clinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValuePathway/TargetReference
TYK2 JH2 Ki 0.0087 nMBiochemical Binding[4][6]
JAK1 JH2 Ki >15,000 nMBiochemical Binding[4]
Selectivity (JAK1/TYK2) >1,700,000-foldBiochemical Binding[1][8]
IC50 (IL-23-pSTAT3) 48.2 nMHuman Whole Blood Assay[7]
IC50 (Type I IFN-pSTAT3) 21.6 nMHuman Whole Blood Assay[7]
IC50 (IL-12-pSTAT4) 57.0 nMHuman Whole Blood Assay[7]
Daily TYK2 Inhibition (30mg) 91%Simulated Pharmacokinetics[4][9]
Daily JAK1/3 Inhibition (30mg) 0%Simulated Pharmacokinetics[4][9]

Table 2: Comparison of TYK2 and JAK1/3 Inhibition by this compound and Other JAK Inhibitors

Compound (Dose)Daily TYK2 InhibitionDaily JAK1/3 InhibitionReference
This compound (30 mg) 91%0%[4][9]
Deucravacitinib (6 mg) 23%3%[4][9]
Baricitinib (4 mg) 0-8%91-97%[4][9]
Tofacitinib (10 mg) 0-8%91-97%[9]
Upadacitinib (30 mg) 0-8%91-97%[9]

Preclinical Models for Assessing this compound Efficacy

Animal models of immune-mediated inflammatory diseases are essential for evaluating the in vivo efficacy of this compound.

Oxazolone-Induced Atopic Dermatitis Mouse Model

This model mimics the features of atopic dermatitis, a condition where TYK2 signaling is implicated.

  • Principle: Repeated topical application of the hapten oxazolone induces a T-helper 2 (Th2)-dominant inflammatory response in the skin, leading to epidermal thickening, immune cell infiltration, and increased serum IgE levels.

  • Relevance: Allows for the assessment of this compound's ability to reduce skin inflammation and associated biomarkers.

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used model for rheumatoid arthritis, another disease with a strong rationale for TYK2 inhibition.

  • Principle: Immunization of susceptible mouse strains with type II collagen emulsified in Freund's adjuvant induces an autoimmune response targeting the joints, resulting in synovitis, cartilage destruction, and bone erosion.

  • Relevance: Enables the evaluation of this compound's therapeutic effect on arthritis severity, joint inflammation, and structural damage.

Experimental Protocols

The following are detailed protocols for key assays to measure this compound's target engagement in preclinical studies.

Protocol 1: Phospho-Flow Cytometry for pSTAT3 in Whole Blood

This assay directly measures the inhibition of TYK2-mediated signaling in a physiologically relevant matrix.

Phospho-Flow Cytometry Workflow start Start blood_collection Whole Blood Collection start->blood_collection drug_incubation Incubate with this compound or Vehicle blood_collection->drug_incubation cytokine_stimulation Stimulate with IL-23 drug_incubation->cytokine_stimulation fix_lyse Fix and Lyse Red Blood Cells cytokine_stimulation->fix_lyse permeabilize Permeabilize Cells fix_lyse->permeabilize stain Stain with Antibodies (anti-CD4, anti-pSTAT3) permeabilize->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data acquire->analyze end End analyze->end

Figure 2: Workflow for phospho-flow cytometry analysis of pSTAT3.

Materials:

  • Freshly collected whole blood (e.g., from mice) in heparinized tubes.

  • This compound stock solution.

  • Recombinant human or mouse IL-23.

  • Fixation/Permeabilization buffers.

  • Fluorochrome-conjugated antibodies: anti-CD4 (or other cell surface markers), anti-pSTAT3 (Y705).

  • Flow cytometer.

Procedure:

  • Blood Aliquoting: Aliquot 100 µL of whole blood into flow cytometry tubes.

  • Drug Incubation: Add this compound at desired concentrations or vehicle control to the blood samples. Incubate for 15-30 minutes at 37°C.

  • Cytokine Stimulation: Add IL-23 (e.g., 100 ng/mL final concentration) to stimulate the samples.[10] Include an unstimulated control. Incubate for 15 minutes at 37°C.

  • Fixation: Immediately after stimulation, add a fixation buffer to stop the reaction and fix the cells. Incubate as per the manufacturer's instructions.

  • Lysis: Add a red blood cell lysis buffer and incubate to lyse erythrocytes.

  • Permeabilization: Wash the cells and then add a permeabilization buffer to allow intracellular staining.

  • Staining: Add the anti-CD4 and anti-pSTAT3 antibodies to the permeabilized cells. Incubate in the dark.

  • Acquisition: Wash the cells and resuspend in a suitable buffer for flow cytometry. Acquire a sufficient number of events on the flow cytometer.

  • Analysis: Gate on the CD4+ T cell population and quantify the median fluorescence intensity (MFI) of pSTAT3. Calculate the percent inhibition of pSTAT3 phosphorylation by this compound compared to the vehicle-treated, stimulated control.

Protocol 2: Western Blot for pSTAT in Tissue Samples

This method is used to assess target engagement in tissues from preclinical models.

Materials:

  • Tissue samples (e.g., skin, paw) from treated and control animals.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Protein quantification assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and buffer.

  • Nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-pSTAT3, anti-total STAT3, anti-beta-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Tissue Homogenization: Homogenize frozen tissue samples in ice-cold lysis buffer.[11]

  • Lysate Preparation: Centrifuge the homogenates to pellet cellular debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pSTAT3) overnight at 4°C.

  • Washing: Wash the membrane to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control to ensure equal protein loading.

Protocol 3: Quantitative RT-PCR (qPCR) for Cytokine Gene Expression

This protocol measures the downstream effects of this compound on the expression of inflammatory genes in tissues.

qPCR Workflow start Start tissue_collection Tissue Collection (e.g., Skin Biopsy) start->tissue_collection rna_extraction RNA Extraction tissue_collection->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr_setup qPCR Reaction Setup (cDNA, Primers, Master Mix) cdna_synthesis->qpcr_setup qpcr_run Run qPCR qpcr_setup->qpcr_run data_analysis Data Analysis (ΔΔCt) qpcr_run->data_analysis end End data_analysis->end

Figure 3: Workflow for quantitative RT-PCR analysis.

Materials:

  • Tissue samples stored in an RNA stabilization solution or flash-frozen.

  • RNA extraction kit.

  • Reverse transcription kit for cDNA synthesis.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for target genes (e.g., IL-17A, IL-23A) and a housekeeping gene (e.g., GAPDH).

  • qPCR instrument.

Procedure:

  • RNA Extraction: Extract total RNA from tissue samples using a suitable kit. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[12]

  • qPCR Reaction: Set up the qPCR reactions containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

  • qPCR Program: Run the reactions on a qPCR instrument using an appropriate thermal cycling program.

  • Data Analysis: Analyze the amplification data. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[12] Compare the expression levels in this compound-treated samples to vehicle-treated controls.

Conclusion

The preclinical assessment of this compound's target engagement is a multifaceted process that combines in vivo disease models with ex vivo and in vitro pharmacodynamic assays. The protocols outlined in these application notes provide a robust framework for researchers to confirm the selective TYK2 inhibitory activity of this compound, understand its downstream effects on inflammatory signaling, and establish a clear dose-response relationship. This comprehensive approach is vital for the continued development and characterization of this promising therapeutic agent.

References

Troubleshooting & Optimization

optimizing Zasocitinib concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Zasocitinib in in vitro experiments. The following information, presented in a question-and-answer format, addresses potential issues and offers detailed protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as TAK-279 or NDI-034858) is an oral, allosteric, and highly selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] It functions by binding to the pseudokinase (JH2) domain of TYK2, which locks the enzyme in an inactive state and blocks downstream signaling.[2][3] This selective, allosteric inhibition mechanism differentiates it from many other JAK inhibitors that bind to the more conserved ATP-binding site in the kinase (JH1) domain.[2]

Q2: Which signaling pathways are inhibited by this compound?

A2: this compound specifically targets TYK2-mediated signaling pathways. TYK2 is crucial for the signaling of key cytokines involved in immune and inflammatory responses, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFN-α/β).[2] By inhibiting TYK2, this compound effectively blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of these cytokine receptors.

Q3: How selective is this compound?

A3: this compound is characterized by its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3). It has been reported to have a more than 1-million-fold greater affinity for TYK2 than for JAK1, JAK2, or JAK3 in biochemical binding assays.[4] This high selectivity is attributed to its allosteric binding to the less conserved JH2 domain and is expected to minimize off-target effects associated with broader JAK inhibition.

Q4: What is a good starting concentration for my in vitro experiments?

A4: The optimal concentration of this compound will be cell type and assay dependent. However, based on published in vitro potency data, a good starting point for a dose-response experiment would be in the low nanomolar to micromolar range (e.g., 1 nM to 10 µM). For specific assays, consider the following reported IC50 values as a guide for the upper end of your titration curve:

  • IL-23-induced STAT3 phosphorylation in human Th17 cells: IC50 = 3.7 nM

  • IFN-α-induced CXCL10 production in human whole blood: IC50 = 22 nM

  • IL-12-mediated signaling in human PBMCs: IC50 < 100 nM

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q5: How should I prepare and store this compound stock solutions?

A5: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Acetonitrile.[5] For cell-based assays, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO (e.g., 10 mM).

  • Preparation: To prepare a 10 mM stock solution, dissolve 4.605 mg of this compound (Molecular Weight: 460.5 g/mol ) in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Data Presentation

Table 1: In Vitro Potency of this compound

AssayCell Type/SystemReadoutIC50 (nM)
IL-23 SignalingHuman CD161+CD3+ Th17 cellsSTAT3 Phosphorylation3.7
Type I IFN SignalingHuman Whole BloodIFN-α-induced CXCL1022
IL-12 SignalingHuman PBMCsSTAT4 Phosphorylation< 100

Table 2: this compound Selectivity Profile (Binding Affinity, Kd)

TargetDomainKd (nM)Selectivity over TYK2
TYK2 JH2 0.0038 -
JAK1JH24,975~1,309,210-fold
JAK2JH223,000~6,052,631-fold

Troubleshooting Guides

Issue 1: Little to no inhibition of target pathway despite using recommended concentrations.

Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh dilutions from a new aliquot of your stock solution. Ensure proper storage of stock solutions (-20°C or -80°C). This compound may be unstable in aqueous media over long incubation periods; consider this in your experimental design.
Cellular Health/Response Ensure your cells are healthy and passage number is low. Confirm that your cells respond robustly to the cytokine stimulus in the absence of the inhibitor. Optimize cytokine concentration and stimulation time.
Incorrect Assay Conditions Verify the final concentration of this compound in your assay. Ensure the final DMSO concentration is not affecting cellular function (typically keep below 0.1%).
Cell Permeability Issues While this compound is an oral drug and designed to be cell-permeable, this can vary between cell lines. If suspected, consider using a different cell line or a positive control inhibitor known to work in your system.

Issue 2: High levels of cytotoxicity observed.

Possible Cause Troubleshooting Step
Off-target Effects High concentrations of any small molecule can lead to off-target toxicity. Perform a dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) and compare it to the dose-response for target inhibition. Aim to use the lowest effective concentration that inhibits your target pathway.
Solvent Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in all wells (including controls) is identical and non-toxic (≤ 0.1%).
Cell Line Sensitivity Some cell lines may be particularly sensitive to TYK2 inhibition if the pathway is essential for their survival. Consider using a different cell line or reducing the incubation time with this compound.

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variable Stock Solution Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.
Inconsistent Cell State Use cells from the same passage number for comparisons. Ensure consistent cell seeding density and confluency at the time of treatment.
Reagent Variability Use the same lot of cytokines, antibodies, and other key reagents for a set of comparative experiments. Re-validate new lots of reagents.

Experimental Protocols

Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation (pSTAT) by Flow Cytometry

This protocol details how to measure the inhibition of IL-23-induced STAT3 phosphorylation in a human T-cell line (e.g., Jurkat cells stably expressing the IL-23 receptor).

Materials:

  • This compound

  • DMSO (anhydrous)

  • Human T-cell line (e.g., Jurkat)

  • RPMI-1640 media with 10% FBS

  • Recombinant Human IL-23

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)

  • Phospho-specific antibody (e.g., anti-pSTAT3 (Tyr705))

  • Flow cytometer

Procedure:

  • Cell Culture: Culture cells under standard conditions. On the day of the experiment, harvest cells and resuspend in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation:

    • Prepare serial dilutions of this compound in serum-free media. A suggested range is 0.1 nM to 1 µM.

    • Include a "vehicle control" (DMSO only, at the same final concentration as the highest this compound dose) and an "unstimulated control" (no cytokine, no inhibitor).

    • Add 50 µL of cell suspension to each well of a 96-well plate.

    • Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Prepare a 2X working solution of IL-23 (e.g., 40 ng/mL for a final concentration of 20 ng/mL).

    • Add 100 µL of the IL-23 working solution to all wells except the "unstimulated control".

    • Incubate for 15-30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Stop the stimulation by adding 1 mL of pre-warmed Fixation Buffer.

    • Incubate for 10-15 minutes at 37°C.

    • Centrifuge, discard the supernatant, and wash the cells with PBS.

    • Permeabilize the cells by resuspending in ice-cold Permeabilization Buffer (e.g., 90% methanol) and incubate on ice for 30 minutes.

  • Staining and Analysis:

    • Wash cells twice with staining buffer (PBS + 1% BSA).

    • Resuspend cells in the phospho-specific antibody diluted in staining buffer.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash cells twice with staining buffer.

    • Resuspend in staining buffer and analyze by flow cytometry.

    • Gate on the live cell population and measure the median fluorescence intensity (MFI) of the pSTAT3 signal.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the potential cytotoxic effects of this compound.

Materials:

  • Adherent or suspension cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) or acclimate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested range to test for cytotoxicity is 10 nM to 100 µM.

    • Include a "vehicle control" (DMSO only) and a "no-cell control" (medium only for background).

    • Remove the old medium and add 100 µL of the diluted this compound solutions to the cells.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (no-cell control) from all readings. Express cell viability as a percentage of the vehicle-treated control.

Visualizations

Zasocitinib_Pathway cluster_receptor Cell Membrane receptor Cytokine Receptor (IL-23R, IFNAR) TYK2 TYK2 receptor->TYK2 activates JAK_other JAK2 receptor->JAK_other activates cytokine Cytokine (IL-23, Type I IFN) cytokine->receptor binds STAT STAT TYK2->STAT phosphorylates JAK_other->STAT phosphorylates This compound This compound This compound->TYK2 inhibits pSTAT pSTAT (dimerization) STAT->pSTAT nucleus Nucleus pSTAT->nucleus translocates to transcription Gene Transcription (Inflammatory Response) nucleus->transcription

Caption: this compound selectively inhibits TYK2 signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock 1. Prepare this compound 10 mM Stock in DMSO preincubate 3. Pre-incubate Cells with this compound Dilutions prep_stock->preincubate prep_cells 2. Culture & Harvest Cells of Interest prep_cells->preincubate stimulate 4. Stimulate with Cytokine (e.g., IL-23, IFN-α) preincubate->stimulate fix_perm 5. Fix, Permeabilize & Stain for pSTAT stimulate->fix_perm flow 6. Acquire Data via Flow Cytometry fix_perm->flow calculate 7. Calculate % Inhibition & Determine IC50 flow->calculate

Caption: Workflow for pSTAT inhibition assay.

troubleshooting_logic cluster_issue Identify the Issue cluster_solution_no_effect Solutions for No Effect cluster_solution_toxicity Solutions for Toxicity start Experiment Shows Unexpected Results no_effect No Inhibition Effect? start->no_effect toxicity High Cytotoxicity? start->toxicity no_effect->toxicity No check_compound Check Compound Stability & Aliquoting Practice no_effect->check_compound Yes dose_response Run Viability Assay (e.g., MTT) toxicity->dose_response Yes end Re-run Experiment check_compound->end check_cells Verify Cell Health & Cytokine Response check_cells->end check_conc Confirm Final Concentrations check_conc->end check_dmso Verify Final DMSO Concentration (≤0.1%) dose_response->check_dmso lower_conc Use Lowest Effective Concentration check_dmso->lower_conc lower_conc->end

Caption: Troubleshooting decision tree for in vitro experiments.

References

troubleshooting Zasocitinib solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Zasocitinib in aqueous buffers for experimental use.

Troubleshooting Guide: Resolving this compound Solubility Issues

Researchers may encounter difficulties in dissolving this compound, a selective TYK2 inhibitor, in aqueous buffers due to its low water solubility. The following guide provides a systematic approach to overcoming these challenges.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial for effective troubleshooting.

PropertyValueSource
Molecular Weight460.49 g/mol --INVALID-LINK--
LogP (calculated)1.8--INVALID-LINK--
Water SolubilityInsoluble--INVALID-LINK--
Ethanol SolubilityInsoluble--INVALID-LINK--
DMSO Solubility31 mg/mL--INVALID-LINK--
Acetonitrile SolubilitySoluble--INVALID-LINK--

Experimental Workflow for Enhancing this compound Solubility

The following workflow outlines a step-by-step process for preparing this compound solutions for in vitro experiments.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (in Aqueous Buffer) cluster_2 Troubleshooting Precipitation a Weigh this compound powder b Add 100% DMSO to desired concentration (e.g., 10-50 mM) a->b c Facilitate Dissolution: - Vortex vigorously - Gentle warming (30-40°C) - Bath sonication b->c d Visually confirm complete dissolution (clear solution, no particulates) c->d e Store at -20°C or -80°C in small aliquots d->e f Determine final desired this compound concentration in assay g Calculate required volume of DMSO stock f->g i Add DMSO stock drop-wise to the pre-warmed buffer while vortexing g->i h Pre-warm aqueous buffer (e.g., PBS, cell culture media) to 37°C h->i j Ensure final DMSO concentration is <0.5% (ideally ≤0.1%) i->j k Use immediately j->k l Precipitation observed upon dilution? m Option 1: Further decrease final DMSO concentration l->m n Option 2: Prepare an intermediate dilution in a co-solvent system l->n o Option 3: Adjust buffer pH (if pKa is known and compound is ionizable) l->o

Caption: A step-by-step workflow for preparing this compound solutions and troubleshooting precipitation.

Detailed Methodologies for Key Experiments

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Preparation: In a sterile microcentrifuge tube, weigh out 4.61 mg of this compound powder.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Confirmation: Visually inspect the solution to ensure it is clear and free of any solid material.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol for Preparing a Working Solution in Aqueous Buffer (Example for a final concentration of 10 µM):

  • Thaw Stock: Thaw a 10 mM this compound in DMSO stock solution aliquot at room temperature.

  • Buffer Preparation: Pre-warm your desired aqueous buffer (e.g., cell culture medium) to 37°C.

  • Dilution: For a final volume of 10 mL, add 10 µL of the 10 mM stock solution to the 10 mL of pre-warmed buffer. This results in a final DMSO concentration of 0.1%.

  • Mixing: Add the DMSO stock solution drop-wise to the buffer while continuously vortexing or stirring to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.

  • Application: Use the freshly prepared working solution immediately in your experiment.

Co-Solvent System for Enhanced Solubility (based on in vivo formulation)

For particularly challenging applications requiring higher concentrations, a co-solvent system can be employed. The following is adapted from a reported in vivo formulation.[1]

  • Prepare a concentrated stock of this compound in DMSO.

  • In a separate tube, mix the required volume of the DMSO stock with PEG300 (e.g., in a 1:8 ratio of DMSO stock to PEG300).

  • Add Tween 80 to the mixture (e.g., 5% of the total volume).

  • Slowly add the aqueous buffer to this co-solvent mixture to reach the final desired volume.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in DMSO. What should I do?

A1: Ensure you are using high-purity, anhydrous DMSO, as absorbed moisture can reduce solubility.[1] If the compound still does not dissolve with vortexing, try gentle warming in a 37°C water bath or sonication in a bath sonicator. These methods provide additional energy to break down crystal lattice structures and facilitate dissolution.

Q2: this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue for poorly soluble compounds. The key is to minimize the final concentration of DMSO in your aqueous solution, ideally keeping it below 0.5% and preferably at or below 0.1%. You can achieve this by preparing a more concentrated DMSO stock solution, which allows you to add a smaller volume to your aqueous buffer. Additionally, adding the DMSO stock to pre-warmed media while vortexing can aid in rapid dispersion and prevent precipitation.

Q3: What is the optimal pH for dissolving this compound in an aqueous buffer?

A3: Without a publicly available experimental pKa for this compound, determining an optimal pH requires empirical testing. The solubility of compounds with ionizable groups can be significantly influenced by pH. If the compound is a weak base, its solubility will generally be higher in acidic conditions (pH < pKa), and if it is a weak acid, it will be more soluble in basic conditions (pH > pKa).

Q4: Can I use solvents other than DMSO to prepare my stock solution?

A4: While DMSO is the most commonly reported solvent for this compound, acetonitrile is also a viable option.[2] If using alternative solvents like ethanol, DMF, or others, it is critical to first test the solubility of this compound in small volumes. Furthermore, you must verify the compatibility of any new solvent with your specific experimental assay, including potential cytotoxicity or interference with assay components.

Q5: How does this compound inhibit the TYK2 signaling pathway?

A5: this compound is a highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[3] TYK2 is crucial for the signaling of key cytokines involved in inflammatory and autoimmune responses, such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β).[4][5] By binding to TYK2, this compound prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking the pro-inflammatory signaling cascade.[6][7][8]

TYK2 Signaling Pathway and Inhibition by this compound

TYK2_Pathway cluster_0 Cytokine Receptor & Kinase Activation cluster_1 STAT Phosphorylation & Dimerization cluster_2 Nuclear Translocation & Gene Expression cytokine Cytokines (IL-12, IL-23, Type I IFN) receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 associates with jak JAK2 / JAK1 receptor->jak associates with tyk2->jak trans-phosphorylate stat STAT proteins (STAT3, STAT4) tyk2->stat phosphorylates jak->stat phosphorylates p_stat p-STAT (Phosphorylated) dimer p-STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Target Gene Transcription (Pro-inflammatory mediators) nucleus->gene initiates This compound This compound This compound->tyk2 inhibits

Caption: this compound allosterically inhibits TYK2, blocking the phosphorylation of STAT proteins and subsequent pro-inflammatory gene expression.

References

Technical Support Center: Minimizing Off-Target Effects of TYK2 Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when working with TYK2 inhibitors in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with TYK2 inhibitors?

A1: Off-target effects of TYK2 inhibitors primarily involve the inhibition of other Janus kinase (JAK) family members, namely JAK1, JAK2, and JAK3.[1][2][3] This is due to the high degree of homology in the ATP-binding site of the catalytic domain across the JAK family.[2][4] Inhibition of these other JAKs can lead to a range of unintended biological consequences, as they mediate signaling for numerous cytokines involved in various physiological processes, including hematopoiesis and immune function.[4][5][6] Newer, allosteric TYK2 inhibitors like deucravacitinib, which bind to the regulatory pseudokinase (JH2) domain, exhibit significantly higher selectivity and fewer off-target effects compared to ATP-competitive inhibitors.[1][7][8][9]

Q2: How can I choose the most selective TYK2 inhibitor for my experiments?

A2: Selecting a highly selective TYK2 inhibitor is crucial for minimizing off-target effects. Deucravacitinib (BMS-986165) is a first-in-class, oral, selective allosteric TYK2 inhibitor that binds to the regulatory JH2 domain, providing high functional selectivity for TYK2 over JAK1, JAK2, and JAK3.[1][7][8][9] When choosing an inhibitor, consider its mechanism of action (allosteric vs. ATP-competitive) and review published selectivity data.[10][11] Whenever possible, select an inhibitor with a well-documented, high-selectivity profile, such as deucravacitinib.[2]

Q3: What are the key cell-based assays to assess the selectivity of a TYK2 inhibitor?

A3: Several cell-based assays are essential for determining the selectivity of a TYK2 inhibitor. These include:

  • Phospho-flow cytometry: This is a powerful technique to measure the phosphorylation status of downstream signaling molecules like STATs (Signal Transducer and Activator of Transcription) in response to specific cytokine stimulation.[12][13][14] By using cytokines that signal through different JAKs, you can assess the inhibitor's effect on various pathways. For example:

    • IL-12 or IFN-α stimulation to assess TYK2-dependent pSTAT4 or pSTAT1.[12][13]

    • IL-6 stimulation to assess JAK1/JAK2-dependent pSTAT3.[12][14]

    • IL-2 stimulation to assess JAK1/JAK3-dependent pSTAT5.[15]

  • Cytokine Production Assays: Measuring the production of specific cytokines, such as IFN-γ induced by IL-12, can provide a functional readout of TYK2 pathway inhibition.[13][15]

  • Kinase Profiling Services: Commercially available kinase profiling panels can screen your inhibitor against a broad range of kinases to identify potential off-target interactions.[16]

  • Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context.

Troubleshooting Guide

Problem 1: My TYK2 inhibitor is showing effects on pathways I don't expect, suggesting off-target activity.

  • Possible Cause: The inhibitor may have poor selectivity and be inhibiting other JAK family members or other kinases.

  • Troubleshooting Steps:

    • Review Inhibitor Selectivity Data: Carefully examine the published IC50 or Ki values for your inhibitor against other JAKs and a broader kinase panel.

    • Perform a Dose-Response Experiment: Titrate the inhibitor concentration to determine the lowest effective dose that inhibits TYK2 signaling without affecting other pathways.

    • Use a More Selective Inhibitor: Consider switching to a more selective inhibitor, such as an allosteric inhibitor like deucravacitinib.

    • Employ Orthogonal Assays: Confirm your findings using a different assay that measures a distinct downstream event in the signaling pathway.

    • Utilize Control Compounds: Include a well-characterized, selective inhibitor for the suspected off-target kinase as a positive control.

Problem 2: I'm seeing variability in my cell-based assay results.

  • Possible Cause: Inconsistent cell culture conditions, reagent variability, or technical errors during the assay.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Ensure consistent cell passage number, density, and growth conditions.

    • Validate Reagents: Use high-quality, validated antibodies and cytokines. Aliquot and store reagents properly to avoid degradation.

    • Optimize Assay Protocol: Carefully optimize stimulation times, inhibitor pre-incubation times, and antibody concentrations.

    • Include Proper Controls: Always include unstimulated and vehicle-treated controls in every experiment.

    • Perform Technical Replicates: Run samples in duplicate or triplicate to assess intra-assay variability.

Data Presentation

Table 1: Selectivity of Deucravacitinib and Other JAK Inhibitors in Whole Blood Assays

CompoundTarget PathwayIC50 (nM)
Deucravacitinib TYK2/JAK2 (IL-12/IFN-γ) 1.4
JAK1/3 (IL-2/pSTAT5)>10,000
JAK2/2 (TPO/pSTAT3)>10,000
Tofacitinib TYK2/JAK2 (IL-12/IFN-γ)1,100
JAK1/3 (IL-2/pSTAT5)13
JAK2/2 (TPO/pSTAT3)360
Upadacitinib TYK2/JAK2 (IL-12/IFN-γ)2,300
JAK1/3 (IL-2/pSTAT5)5.3
JAK2/2 (TPO/pSTAT3)330
Baricitinib TYK2/JAK2 (IL-12/IFN-γ)1,700
JAK1/3 (IL-2/pSTAT5)14
JAK2/2 (TPO/pSTAT3)130

Data adapted from publicly available sources.[1][15]

Experimental Protocols

Protocol 1: Phospho-Flow Cytometry Assay for STAT Phosphorylation

This protocol describes the measurement of cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs) to assess the selectivity of a TYK2 inhibitor.

Materials:

  • Human PBMCs

  • RPMI 1640 medium with 10% FBS

  • TYK2 inhibitor and vehicle control (e.g., DMSO)

  • Recombinant human cytokines (e.g., IL-12, IL-6, IL-2)

  • Fixation/Permeabilization Buffer

  • Phospho-specific antibodies (e.g., anti-pSTAT4, anti-pSTAT3, anti-pSTAT5) conjugated to a fluorophore

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood. Resuspend cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment: Pre-incubate cells with various concentrations of the TYK2 inhibitor or vehicle control for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine to stimulate specific JAK-STAT pathways (e.g., IL-12 for TYK2, IL-6 for JAK1/2, IL-2 for JAK1/3) and incubate for 15-30 minutes at 37°C.

  • Fixation: Immediately fix the cells by adding a fixation buffer and incubating for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells and then permeabilize them by adding a permeabilization buffer and incubating for 30 minutes at room temperature.

  • Staining: Add the phospho-specific antibody and incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the appropriate cell population. Calculate the IC50 values for the inhibitor on each pathway.

Visualizations

TYK2_Signaling_Pathway cluster_receptor Cytokine Receptor cluster_cytokine Cytokine cluster_jak Janus Kinases cluster_stat STAT Protein cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action Receptor1 IL-12Rβ1 TYK2 TYK2 Receptor1->TYK2 Receptor2 IL-12Rβ2 JAK2 JAK2 Receptor2->JAK2 IL12 IL-12 IL12->Receptor1 IL12->Receptor2 STAT4 STAT4 TYK2->STAT4 P JAK2->STAT4 P Gene Gene Transcription STAT4->Gene TYK2_Inhibitor Selective TYK2 Inhibitor TYK2_Inhibitor->TYK2 Inhibits

Caption: IL-12 signaling pathway mediated by TYK2 and JAK2.

Experimental_Workflow Start Isolate PBMCs Inhibit Pre-incubate with TYK2 Inhibitor Start->Inhibit Stimulate Stimulate with Cytokines (IL-12, IL-6, IL-2) Inhibit->Stimulate FixPerm Fix and Permeabilize Cells Stimulate->FixPerm Stain Stain with Phospho-STAT Antibodies FixPerm->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Determine IC50 for each pathway Analyze->Result

Caption: Workflow for assessing TYK2 inhibitor selectivity.

Troubleshooting_Logic Start Unexpected Off-Target Effects Observed CheckSelectivity Review Inhibitor Selectivity Profile Start->CheckSelectivity DoseResponse Perform Dose-Response Experiment CheckSelectivity->DoseResponse SwitchInhibitor Consider a More Selective Inhibitor DoseResponse->SwitchInhibitor If necessary Confirm Confirm with Orthogonal Assays DoseResponse->Confirm If selectivity is known to be an issue SwitchInhibitor->Confirm Resolved Issue Resolved Confirm->Resolved

Caption: Troubleshooting logic for off-target effects.

References

interpreting unexpected results in Zasocitinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Zasocitinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results during in vitro experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

FAQ 1: Inconsistent or Unexpected IC50 Values

Question: My calculated IC50 value for this compound is significantly different from published values, or it varies between experiments. What could be the cause?

Answer:

Discrepancies in IC50 values are a common issue in kinase inhibitor assays and can be attributed to several experimental variables. This compound is a highly potent allosteric inhibitor of TYK2, and its measured potency can be sensitive to assay conditions.

Potential Causes & Troubleshooting Steps:

  • Assay-Specific Conditions:

    • ATP Concentration: Since this compound is an allosteric inhibitor that binds to the pseudokinase (JH2) domain, its inhibitory activity is not directly competitive with ATP, which binds to the kinase (JH1) domain. However, the overall conformational state of the enzyme can be influenced by nucleotide binding, which might subtly affect allosteric inhibitor potency. Ensure you are using a consistent and reported ATP concentration, ideally at or near the Km for TYK2 in your assay system.

    • Substrate Identity and Concentration: The choice and concentration of the substrate used for the kinase reaction can impact the measured IC50.

    • Enzyme Concentration: Using different concentrations of the TYK2 enzyme can alter the inhibitor-to-enzyme ratio, affecting the apparent IC50.

  • Cell-Based Assay Variables:

    • Cell Type and Density: Different cell lines may have varying levels of endogenous TYK2 expression, receptor expression, or activity of downstream signaling components. Cell density at the time of treatment can also influence the outcome. Standardize the cell line and seeding density for all experiments.

    • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with small molecule inhibitors, reducing their effective concentration. Test if reducing serum concentration during the inhibitor treatment period affects your results.

    • Inhibitor Incubation Time: The IC50 for irreversible or slow-binding inhibitors can be time-dependent. Ensure your pre-incubation and treatment times are consistent with established protocols.

  • Compound Handling and Stability:

    • Solvent and Solubility: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved and that the final DMSO concentration is consistent and low (typically <0.5%) across all wells to avoid solvent-induced artifacts. Poor solubility can lead to the formation of aggregates, which can produce atypical results.[2]

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound degradation. Aliquot your this compound stock solution upon receipt to minimize freeze-thaw cycles.[1]

FAQ 2: Atypical Dose-Response Curve

Question: I'm observing a non-sigmoidal, "bell-shaped," or biphasic dose-response curve. Why is my inhibition decreasing at higher concentrations of this compound?

Answer:

A standard dose-response curve for an inhibitor is sigmoidal. An atypical shape, such as a bell-shaped curve where the inhibitory effect decreases at higher concentrations, can be perplexing but is a known phenomenon for some kinase inhibitors.[2][3]

Potential Causes & Troubleshooting Steps:

  • Compound Aggregation: At high concentrations, small molecules can form colloidal aggregates that may interfere with the assay, leading to a loss of activity.[2]

    • Troubleshooting: Visually inspect your highest concentration wells for any signs of precipitation. You can also test the effect of including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer, which can disrupt aggregates.

  • Off-Target Effects: While this compound is highly selective for TYK2, at supra-physiological concentrations, off-target effects on other kinases or cellular pathways cannot be entirely ruled out in vitro.[4][5] These off-target effects might counteract the primary inhibitory effect or induce a secondary response that confounds the readout.

    • Troubleshooting: Focus your analysis on the concentration range relevant to this compound's known potency (in the low nanomolar range).[6] If high concentrations are necessary for your experiment, consider using a secondary assay to confirm the engagement of TYK2.

  • Complex Biological Responses: The signaling pathway you are studying may have feedback loops or compensatory mechanisms that are activated at high inhibitor concentrations, leading to a rebound in the signal. The initial state of the pathway can also influence the drug response.[7]

    • Troubleshooting: Perform a time-course experiment to see if the bell shape develops over time. Also, measure readouts at different points in the signaling cascade (e.g., STAT3 phosphorylation and downstream cytokine production) to pinpoint where the atypical response originates.

FAQ 3: Paradoxical Pathway Activation

Question: I've treated my cells with this compound, but I'm seeing an unexpected increase in the activation of a specific signaling pathway or the production of a particular cytokine. Is this possible?

Answer:

Yes, this is known as a "paradoxical reaction." While counterintuitive, treatment with targeted inhibitors can sometimes lead to the activation of the pathway they are meant to suppress or of parallel pathways.[8][9][10] This phenomenon has been observed with other immunomodulatory drugs and is a recognized, though not fully understood, aspect of complex biological systems. For instance, paradoxical psoriasis has been noted as a side effect of some biological treatments.[11]

Potential Causes & Troubleshooting Steps:

  • Feedback Loop Disruption: The TYK2-mediated signaling pathway is subject to negative feedback regulation (e.g., via SOCS proteins).[12] By strongly inhibiting the primary signal, this compound might also block the induction of these negative regulators. This can lead to the "overshoot" or hyperactivation of a parallel or compensatory signaling pathway that is not dependent on TYK2.

    • Troubleshooting: Use a broader kinase inhibitor panel or specific inhibitors for other JAKs (e.g., JAK1 or JAK2 inhibitors) to investigate if a compensatory pathway is being activated. Measure the expression of negative feedback regulators like SOCS1 or SOCS3.

  • Shifting Cell Populations: The inhibitor may selectively affect one cell subpopulation, leading to the compensatory proliferation or activation of another subpopulation that utilizes a different signaling pathway.

    • Troubleshooting: Use flow cytometry to analyze the phenotype of your cell culture before and after treatment to identify any shifts in cell populations.

  • Allosteric Mechanism Nuances: As an allosteric inhibitor, this compound stabilizes an inactive conformation of TYK2.[4] It is theoretically possible, though not documented for this compound, that in certain cellular contexts or with specific mutations, such conformational stabilization could have unforeseen effects on protein-protein interactions, leading to an unexpected signal.

Logical Flow for Troubleshooting Paradoxical Activation

Below is a diagram illustrating a logical workflow to investigate a paradoxical increase in a signaling readout after this compound treatment.

G Start Unexpected Result: Paradoxical increase in signaling readout (e.g., pSTAT1) Confirm Step 1: Confirm Result - Repeat experiment - Use fresh reagents - Verify inhibitor concentration Start->Confirm Assay Step 2: Validate Assay - Use positive/negative controls - Check another readout (e.g., cytokine secretion vs pSTAT) Confirm->Assay Hypothesis1 Step 3: Investigate Hypotheses Is it a feedback loop disruption? Assay->Hypothesis1 Hypothesis2 Is it an off-target effect? Hypothesis1->Hypothesis2 No Action1 Measure negative regulators (SOCS) and activity of parallel pathways (e.g., JAK1/JAK2) Hypothesis1->Action1 Yes Hypothesis3 Is it a cell population shift? Hypothesis2->Hypothesis3 No Action2 Test a structurally different TYK2 inhibitor. Profile against a kinase panel at high concentration. Hypothesis2->Action2 Yes Action3 Perform flow cytometry to analyze cell subpopulations before and after treatment. Hypothesis3->Action3 Yes Conclusion Interpret Findings & Refine Model Hypothesis3->Conclusion No Action1->Conclusion Action2->Conclusion Action3->Conclusion

Caption: Troubleshooting workflow for paradoxical signaling.

Data Presentation

The following tables summarize key quantitative data for this compound from published studies.

Table 1: this compound In Vitro Potency & Selectivity
ParameterValuePathway / TargetAssay TypeReference
TYK2 JH2 Ki 0.0087 nMTYK2 Pseudokinase DomainBiochemical Binding Assay[12]
IC50 48.2 nMIL-23-induced pSTAT3Human Whole Blood Assay[6]
IC50 21.6 nMType I IFN-induced pSTAT3Human Whole Blood Assay[6]
IC50 57.0 nMIL-12-induced pSTAT4Human Whole Blood Assay[6]
Selectivity >1,000,000-foldTYK2 JH2 vs JAK1 JH2Biochemical Binding Assay[12][13]
JAK1/2/3 Inhibition No measurable inhibitionVarious cytokine pathwaysHuman Whole Blood Assay (up to 30,000 nM)[12]
Table 2: Summary of Phase 2b Clinical Trial Efficacy in Psoriasis (12 Weeks)
DosePASI 75 ResponsePASI 90 ResponsePASI 100 ResponsePlacebo Response (PASI 75)Reference
2 mg 18%8%2%6%[14][15]
5 mg 44%21%10%6%[14][15]
15 mg 68%45%15%6%[14][15]
30 mg 67%46%33%6%[14][15]

PASI 75/90/100 indicates a 75%, 90%, or 100% improvement in the Psoriasis Area and Severity Index score.

Experimental Protocols & Methodologies

Protocol 1: Cell-Based Assay for TYK2 Inhibition (pSTAT3 Readout)

This protocol describes a general method for assessing this compound's ability to inhibit cytokine-induced STAT3 phosphorylation in a human cell line.

1. Materials:

  • Human cell line expressing TYK2 and relevant cytokine receptors (e.g., HaCaT keratinocytes, NK-92 cells).

  • Cell culture medium (e.g., DMEM or RPMI-1640) with FBS and antibiotics.

  • Cytokine stimulant (e.g., recombinant human IL-23 or IFN-α).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Antibodies for Western Blot: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-GAPDH).

2. Procedure:

  • Cell Seeding: Seed cells in 12-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation (Optional): Once cells are attached and healthy, replace the growth medium with low-serum (e.g., 0.5% FBS) or serum-free medium for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound in the appropriate medium. Aspirate the starvation medium and add the this compound dilutions to the cells. Include a "vehicle control" well with the same final concentration of DMSO as the highest this compound dose. Incubate for 1-2 hours.

  • Cytokine Stimulation: Add the cytokine stimulant (e.g., IL-23 at 50 ng/mL) directly to the wells containing the inhibitor. Include an "unstimulated" control well. Incubate for the optimal stimulation time (typically 15-30 minutes, to be determined empirically).

  • Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against pSTAT3, total STAT3, and the loading control, followed by appropriate HRP-conjugated secondary antibodies.

  • Analysis: Quantify band intensity using densitometry software. Normalize the pSTAT3 signal to the total STAT3 signal for each sample. Plot the normalized pSTAT3 signal against the this compound concentration to determine the IC50.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis a 1. Seed Cells (e.g., HaCaT) b 2. Serum Starve (4-6 hours) a->b c 3. Pre-treat with This compound Dilutions (1-2 hours) b->c d 4. Stimulate with Cytokine (e.g., IL-23) (15-30 mins) c->d e 5. Lyse Cells & Quantify Protein d->e f 6. Western Blot for pSTAT3 / Total STAT3 e->f g 7. Densitometry & IC50 Calculation f->g

Caption: Workflow for a cell-based pSTAT3 inhibition assay.

This compound Signaling Pathway

This compound is a highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). It functions by binding to the regulatory pseudokinase (JH2) domain, which locks the enzyme in an inactive state. This prevents the activation of the kinase (JH1) domain and blocks downstream signaling from key cytokines involved in immune-mediated diseases, primarily IL-23, IL-12, and Type I Interferons.[12][13][14]

G IL23 IL-23 IL23R IL-23R IL23->IL23R IFN Type I IFN IFNAR IFNAR IFN->IFNAR TYK2 TYK2 IL23R->TYK2 activates JAK2 JAK2 IL23R->JAK2 activates IFNAR->TYK2 activates IFNAR->JAK2 activates STAT3 STAT3 TYK2->STAT3 phosphorylates JAK2->STAT3 phosphorylates This compound This compound This compound->TYK2 inhibits pSTAT3 pSTAT3 (dimerizes) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Transcription Gene Transcription (e.g., IL-17, Pro-inflammatory genes) Nucleus->Transcription

References

improving reproducibility of Zasocitinib kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of Zasocitinib kinase assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during kinase assays involving the highly selective, allosteric TYK2 inhibitor, this compound.

Q1: We are observing significant variability in our IC50 values for this compound between experimental runs. What are the potential causes and solutions?

A1: High variability in IC50 values is a common challenge in kinase assays and can stem from several factors. Here is a systematic approach to troubleshooting:

  • Reagent Consistency:

    • Enzyme Activity: Ensure the TYK2 enzyme has consistent activity. Use a single lot of enzyme for a set of experiments if possible and handle it according to the manufacturer's instructions to avoid degradation. Thaw the enzyme on ice and avoid repeated freeze-thaw cycles.

    • ATP Concentration: The concentration of ATP is critical, especially for ATP-competitive inhibitors. While this compound is an allosteric inhibitor, variations in ATP concentration can still impact the overall assay signal. Prepare a fresh, accurate stock of ATP for each experiment.

    • Substrate Quality: Use a high-quality, purified substrate. If using a peptide substrate, ensure its integrity and concentration are consistent.

  • Assay Conditions:

    • DMSO Concentration: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO is consistent across all wells, including controls. High concentrations of DMSO can inhibit or, in some cases, stimulate kinase activity. It is recommended to keep the final DMSO concentration at or below 1%.

    • Incubation Times: Adhere strictly to the optimized incubation times for the kinase reaction and the detection steps. Variations in timing can lead to inconsistent results.

  • Pipetting and Plate Setup:

    • Pipetting Accuracy: Calibrate pipettes regularly. Use low-retention pipette tips to ensure accurate dispensing of viscous solutions like enzyme stocks.

    • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and affect results. To mitigate this, avoid using the outer wells for critical samples or fill them with buffer or water.

Q2: The signal-to-background ratio in our assay is low, making it difficult to accurately determine this compound's potency. How can we improve this?

A2: A low signal-to-background ratio can be addressed by optimizing several aspects of the assay:

  • Enzyme and Substrate Concentrations:

    • Enzyme Titration: Perform a titration of the TYK2 enzyme to find the optimal concentration that provides a robust signal without depleting the substrate or ATP too quickly.

    • Substrate Concentration: Ensure the substrate concentration is at or near the Km value for the enzyme to achieve a good dynamic range.

  • ATP Concentration:

    • For endpoint assays, ensure that ATP consumption is in the linear range (typically <20-30%) at the end of the reaction. High ATP depletion can lead to non-linear kinetics and a compressed signal window.

  • Assay Technology-Specific Optimization:

    • TR-FRET Assays (LanthaScreen, HTRF): Optimize the concentrations of the donor and acceptor fluorophores. Also, ensure the plate reader settings (e.g., excitation/emission wavelengths, delay time, integration time) are appropriate for the specific assay.

    • Luminescence-Based Assays (ADP-Glo™): Ensure the luciferase enzyme is not inhibited by high concentrations of this compound or other components in the assay. A counter-screen for luciferase inhibition may be necessary.

Q3: We are concerned about potential off-target effects of this compound at high concentrations. How can we assess its selectivity?

  • Kinase Selectivity Profiling: Test this compound against a panel of other kinases, particularly those in the JAK family (JAK1, JAK2, JAK3). This compound has shown no measurable inhibition of JAK1/2/3 even at concentrations as high as 30,000 nM.[1]

  • Cell-Based Assays: Utilize cell-based assays that rely on the activity of different JAK kinases to confirm the selective inhibition of TYK2-mediated signaling pathways.

Q4: As this compound is an allosteric inhibitor, are there any special considerations for our kinase assay design?

A4: Yes, the allosteric mechanism of this compound warrants specific considerations:

  • Pre-incubation: The binding of allosteric inhibitors can be time-dependent. It is advisable to pre-incubate the TYK2 enzyme with this compound before initiating the kinase reaction by adding ATP. This allows the inhibitor to bind to its allosteric site and induce a conformational change in the enzyme.

  • Assay Format: Binding assays, such as the LanthaScreen® Eu Kinase Binding Assay, can be particularly useful for characterizing allosteric inhibitors as they directly measure the displacement of a tracer from the kinase, which can be sensitive to conformational changes induced by allosteric binding.[5]

  • Substrate Competition: Be aware that some allosteric inhibitors can affect the binding of the substrate. While this compound primarily affects the ATP binding and catalytic activity, it is a good practice to be mindful of potential effects on substrate interactions.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro kinase assays.

Table 1: this compound Potency and Selectivity

ParameterValueKinaseAssay TypeReference
Ki 0.0087 nMTYK2 (JH2 domain)Biochemical Binding Assay[1]
Selectivity >1,000,000-foldTYK2 over JAK1Biochemical Binding Assay[1]
IC50 21.6 nMTYK2 (Type I IFN-pSTAT3 pathway)Human Whole Blood Assay[1]
IC50 48.2 nMTYK2 (IL-23-pSTAT3 pathway)Human Whole Blood Assay[1]
IC50 57.0 nMTYK2 (IL-12-pSTAT4 pathway)Human Whole Blood Assay[1]
JAK1/2/3 Inhibition No measurable inhibition up to 30,000 nMJAK1, JAK2, JAK3Human Whole Blood Assay[1]

Experimental Protocols

Below are detailed methodologies for commonly used kinase assays for evaluating this compound.

Protocol 1: LanthaScreen® Eu Kinase Binding Assay for TYK2

This protocol is adapted from the Thermo Fisher Scientific LanthaScreen® Eu Kinase Binding Assay for TYK2 and is designed to measure the affinity of this compound for the TYK2 kinase.

Materials:

  • TYK2 enzyme (e.g., Thermo Fisher Scientific)

  • LanthaScreen® Eu-anti-GST Antibody (or other appropriate tagged antibody)

  • Kinase Tracer 236 (Thermo Fisher Scientific)

  • This compound (dissolved in 100% DMSO)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, white plates

  • TR-FRET enabled plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 3X solution of this compound serial dilutions in 1X Kinase Buffer A with a constant final DMSO concentration.

    • Prepare a 3X mixture of TYK2 enzyme and Eu-anti-GST antibody in 1X Kinase Buffer A. The final concentrations should be optimized, but a starting point is 15 nM TYK2 and 6 nM antibody.

    • Prepare a 3X solution of Kinase Tracer 236 in 1X Kinase Buffer A. The optimal concentration should be determined by a tracer titration experiment, but is typically in the low nanomolar range.

  • Assay Assembly (15 µL total volume):

    • Add 5 µL of the 3X this compound dilutions (or DMSO control) to the wells of the 384-well plate.

    • Add 5 µL of the 3X TYK2/antibody mixture to all wells.

    • Incubate for 15-60 minutes at room temperature to allow for inhibitor binding.

    • Add 5 µL of the 3X Kinase Tracer 236 solution to all wells to initiate the binding competition.

  • Incubation and Detection:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: ADP-Glo™ Kinase Assay for TYK2 Activity

This protocol provides a general framework for measuring TYK2 kinase activity and its inhibition by this compound using the luminescent ADP-Glo™ assay from Promega.

Materials:

  • TYK2 enzyme

  • Peptide substrate for TYK2 (e.g., a generic tyrosine kinase substrate)

  • ATP

  • This compound (dissolved in 100% DMSO)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well, white plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of this compound in kinase reaction buffer with a constant final DMSO concentration.

    • In a 384-well plate, add 2.5 µL of the this compound dilutions or DMSO control.

    • Add 2.5 µL of a 2X solution of TYK2 enzyme and substrate to each well.

    • Pre-incubate for 15-60 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for TYK2.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50.

Visualizations

TYK2 Signaling Pathway

TYK2_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK1/JAK2 Receptor->JAK Activates TYK2->JAK Trans-phosphorylates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates This compound This compound This compound->TYK2 Allosterically Inhibits

Caption: TYK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Kinase Assay

Kinase_Assay_Workflow Prep 1. Reagent Preparation (this compound, TYK2, Substrate, ATP, Buffers) Plate 2. Assay Plate Setup (Add this compound/Controls) Prep->Plate Preincubation 3. Pre-incubation (TYK2 + this compound) Plate->Preincubation Initiate 4. Initiate Kinase Reaction (Add ATP/Substrate) Preincubation->Initiate Reaction 5. Kinase Reaction Incubation Initiate->Reaction Stop 6. Stop Reaction & Add Detection Reagents Reaction->Stop Detect 7. Signal Detection (Luminescence/TR-FRET) Stop->Detect Analyze 8. Data Analysis (Calculate IC50) Detect->Analyze

References

addressing Zasocitinib stability in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when using Zasocitinib in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of up to 31 mg/mL. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: this compound powder can be stored at -20°C for up to three years.[1] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[1]

Q3: Is this compound stable in aqueous cell culture media for long-term experiments?

A3: While specific long-term stability data for this compound in various cell culture media is not extensively published, the stability of small molecules in aqueous solutions can be influenced by several factors. These include pH, temperature, light exposure, and interactions with media components.[2][3] It is recommended to perform a stability study under your specific experimental conditions if the culture period is extensive.

Q4: Can I pre-mix this compound into my cell culture medium and store it?

A4: It is generally not recommended to pre-mix small molecule inhibitors into cell culture media for long-term storage. The complex composition of media, including proteins and other reactive components, can potentially lead to the degradation of the compound over time.[3] It is best practice to add this compound to the culture medium immediately before use.

Q5: How often should I replenish this compound in my long-term cell culture?

A5: The frequency of replenishment depends on the stability of this compound under your specific culture conditions and the metabolic activity of your cells. For experiments lasting several days or weeks, it is advisable to change the medium containing freshly diluted this compound every 2-3 days to ensure a consistent effective concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of inhibitory effect over time This compound degradation in the cell culture medium.1. Increase the frequency of media changes with freshly prepared this compound.2. Perform a stability assessment of this compound in your specific cell culture medium (see Experimental Protocols).3. Ensure proper storage of this compound stock solutions.
Precipitation of this compound in culture medium The final concentration of DMSO is too high, or the aqueous solubility of this compound is exceeded.1. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to maintain solubility and minimize solvent-induced cytotoxicity.2. Prepare an intermediate dilution of the this compound stock in a serum-free medium before adding it to the final culture volume.
Inconsistent experimental results 1. Inconsistent final concentration of this compound due to pipetting errors.2. Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles.1. Carefully prepare serial dilutions to ensure accurate final concentrations.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Observed cytotoxicity at expected effective concentrations The observed effect may be due to the solvent (DMSO) rather than this compound.Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess the effect of the solvent on your cells.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Your specific cell culture medium (with and without serum)

  • HPLC-MS system

  • Incubator at 37°C with 5% CO2

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a solution of this compound in your cell culture medium at the desired final concentration.

  • Dispense aliquots of this solution into sterile microcentrifuge tubes.

  • Place the tubes in a 37°C incubator with 5% CO2.

  • At designated time points (e.g., 0, 24, 48, 72 hours), remove a tube and store it at -80°C until analysis.

  • Analyze the concentration of this compound in each sample using a validated HPLC-MS method.

  • Plot the concentration of this compound as a function of time to determine its stability profile.

Signaling Pathway and Experimental Workflow Diagrams

Zasocitinib_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_cell Cell Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates STAT STAT TYK2->STAT Phosphorylates JAK Other JAKs (JAK1, JAK2, JAK3) STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Expression Nucleus->Gene This compound This compound This compound->TYK2 Allosterically Inhibits

Caption: this compound allosterically inhibits TYK2, blocking downstream STAT phosphorylation.

Zasocitinib_Stability_Workflow Workflow for Assessing this compound Stability start Start prep_solution Prepare this compound in Cell Culture Medium start->prep_solution incubate Incubate at 37°C, 5% CO2 prep_solution->incubate sample Sample at Time Points (0, 24, 48, 72h) incubate->sample store Store Samples at -80°C sample->store analyze Analyze by HPLC-MS store->analyze plot Plot Concentration vs. Time analyze->plot end End plot->end

Caption: Experimental workflow for determining this compound stability in cell culture media.

Troubleshooting_Logic Troubleshooting Logic for Loss of Efficacy start Loss of Inhibitory Effect Observed check_storage Check Stock Solution Storage and Handling start->check_storage improper_storage Improper Storage check_storage->improper_storage Incorrect proper_storage Proper Storage check_storage->proper_storage Correct prepare_new Prepare Fresh Stock Solution improper_storage->prepare_new end Problem Resolved prepare_new->end check_media_change Increase Frequency of Media Changes proper_storage->check_media_change effect_restored Effect Restored? check_media_change->effect_restored yes Yes effect_restored->yes Yes no No effect_restored->no No yes->end perform_stability Perform Stability Assay no->perform_stability

Caption: Decision-making workflow for troubleshooting loss of this compound's effect.

References

mitigating cytotoxicity of Zasocitinib at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Zasocitinib in in vitro experiments and to offer troubleshooting strategies for potential challenges, such as cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues that may arise during your experiments with this compound.

Q1: I am observing significant cytotoxicity in my cell cultures at high concentrations of this compound. What are the potential causes and how can I mitigate this?

A1: While this compound is a highly selective TYK2 inhibitor, high concentrations in in vitro systems can sometimes lead to cytotoxicity. Here are the common causes and troubleshooting steps:

  • Off-Target Effects: At concentrations significantly above the IC50 for TYK2, this compound may inhibit other kinases or cellular proteins, leading to off-target toxicity.[1][2][3][4]

    • Mitigation:

      • Perform a Dose-Response Curve: Determine the optimal concentration range for TYK2 inhibition without inducing significant cytotoxicity. Start with a broad range (e.g., 1 nM to 100 µM) to identify the therapeutic window.

      • Use the Lowest Effective Concentration: Once the effective concentration for your desired biological effect is determined, use the lowest possible concentration to minimize off-target effects.

      • Consult Selectivity Data: Refer to any available kinome profiling data for this compound to understand its selectivity and potential off-target interactions at higher concentrations.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[5][6][7]

    • Mitigation:

      • Maintain Low Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5%, and ideally below 0.1%.[6]

      • Run a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) as your experimental group to assess the impact of the solvent on cell viability.[5]

  • Compound Precipitation: this compound may precipitate out of solution at high concentrations in aqueous cell culture media, leading to the formation of aggregates that can be cytotoxic.

    • Mitigation:

      • Check Solubility: Visually inspect your stock solution and the final concentration in your media for any signs of precipitation.

      • Prepare Fresh Dilutions: Prepare fresh working solutions from a high-concentration stock just before use.

      • Avoid Repeated Freeze-Thaw Cycles: Store stock solutions in small aliquots at -20°C or -80°C to prevent degradation and precipitation.[5][8]

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors.

    • Mitigation:

      • Titrate Concentrations for Each Cell Line: Determine the optimal concentration of this compound for each cell line used in your experiments.

      • Consult Literature: Review literature for studies using similar cell lines and kinase inhibitors to get an idea of expected sensitivities.

Q2: My results with this compound are not reproducible. What could be the issue?

A2: Lack of reproducibility can stem from several factors related to compound handling and experimental setup.[5]

  • Compound Integrity: The compound may have degraded.

    • Troubleshooting:

      • Proper Storage: Ensure the compound is stored as recommended, protected from light and moisture.[6][7][8]

      • Fresh Stock: If in doubt, use a fresh vial of the compound.

  • Inconsistent Experimental Conditions:

    • Troubleshooting:

      • Standardize Protocols: Ensure all experimental parameters, such as cell seeding density, incubation times, and reagent concentrations, are consistent across experiments.[9]

      • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

Q3: How do I differentiate between targeted anti-proliferative effects and general cytotoxicity?

A3: This is a critical distinction in drug efficacy studies.

  • Use a Cytotoxicity Assay: Employ a standard cytotoxicity assay, such as an LDH release assay, which specifically measures cell membrane integrity. A significant increase in LDH release indicates cytotoxicity.[10]

  • Compare with Cell Viability Assays: Run a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) in parallel.[11] These assays measure metabolic activity or ATP content, which can decrease due to both cytostatic (anti-proliferative) and cytotoxic effects.

  • Evaluate Cellular Phenotype: Use microscopy to observe cell morphology. Signs of cytotoxicity include cell rounding, detachment, and the presence of cellular debris.

  • Mechanism-Specific Assays: To confirm on-target effects, measure the phosphorylation of downstream targets of the TYK2 signaling pathway (e.g., STAT proteins) via Western blotting or other immunoassays. A reduction in phosphorylation at non-cytotoxic concentrations would indicate a specific on-target effect.

Data Presentation

Table 1: Recommended Starting Concentrations for In Vitro Experiments

ParameterRecommended RangeRationale
Initial Dose-Response 1 nM - 100 µMTo determine the IC50 and cytotoxic concentrations.
Typical Efficacy Studies 10 nM - 1 µMBased on the high selectivity of this compound for TYK2.
Final DMSO Concentration < 0.5% (ideally < 0.1%)To avoid solvent-induced cytotoxicity.[6]

Table 2: Troubleshooting Guide for Unexpected Cytotoxicity

ObservationPotential CauseRecommended Action
High Cytotoxicity Across All Concentrations Solvent toxicity, compound precipitation, or contaminated compound/reagents.Run a vehicle control, check for precipitates, use a fresh compound stock.
Cytotoxicity Only at High Concentrations Off-target effects.Use the lowest effective concentration, perform kinome profiling if possible.[3]
Inconsistent Cytotoxicity Between Experiments Inconsistent cell seeding, compound degradation, or variable incubation times.Standardize cell culture and experimental protocols, use fresh compound dilutions.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells, a key indicator of cytotoxicity.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a dilution series of this compound in your cell culture medium.

    • Include the following controls:

      • Untreated cells (negative control).

      • Vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration).

      • Maximum LDH release control (cells treated with a lysis buffer).

    • Remove the old media and add the media containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • LDH Measurement:

    • Transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubate at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control.

Protocol 2: Assessing Cell Viability using an MTT Assay

This protocol measures the metabolic activity of viable cells.[11]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the LDH assay protocol.

  • MTT Incubation: After the treatment period, add MTT reagent (typically 0.5 mg/mL final concentration) to each well.[9] Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[12]

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Normalize the data to the vehicle control to determine the percent cell viability.

    • Plot the percent viability against the log of this compound concentration to determine the IC50 value.

Visualizations

cluster_pathway This compound Signaling and Off-Target Effects Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 STAT STAT TYK2->STAT pSTAT p-STAT STAT->pSTAT Gene_Expression Gene Expression pSTAT->Gene_Expression Zasocitinib_low This compound (Low Concentration) Zasocitinib_low->TYK2 Inhibition Zasocitinib_high This compound (High Concentration) Zasocitinib_high->TYK2 Inhibition Off_Target Off-Target Kinase Zasocitinib_high->Off_Target Inhibition Cytotoxicity Cytotoxicity Off_Target->Cytotoxicity

Caption: this compound's mechanism and potential for off-target effects.

cluster_workflow Troubleshooting Workflow for Cytotoxicity Start Cytotoxicity Observed Check_Solvent Check Solvent Concentration (<0.5%?) Start->Check_Solvent Run_Vehicle_Control Run Vehicle Control Check_Solvent->Run_Vehicle_Control No Check_Precipitation Check for Precipitation Check_Solvent->Check_Precipitation Yes Run_Vehicle_Control->Check_Precipitation Prepare_Fresh Prepare Fresh Stock/Dilutions Check_Precipitation->Prepare_Fresh Yes Dose_Response Perform Dose-Response Curve Check_Precipitation->Dose_Response No Prepare_Fresh->Dose_Response Lowest_Effective_Conc Use Lowest Effective Concentration Dose_Response->Lowest_Effective_Conc Alternative_Assay Consider Alternative Viability Assay Dose_Response->Alternative_Assay End Optimized Experiment Lowest_Effective_Conc->End Alternative_Assay->End

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

cluster_exp_workflow General Experimental Workflow for Cytotoxicity Assessment Seed_Cells Seed Cells in 96-well Plate Prepare_Compound Prepare this compound Dilutions and Controls Seed_Cells->Prepare_Compound Treat_Cells Treat Cells Prepare_Compound->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_Reagent Add Assay Reagent (e.g., LDH or MTT) Incubate->Add_Reagent Measure_Signal Measure Signal (Absorbance/Fluorescence) Add_Reagent->Measure_Signal Analyze_Data Analyze Data and Calculate % Cytotoxicity/Viability Measure_Signal->Analyze_Data

Caption: A standardized workflow for assessing in vitro cytotoxicity.

References

selecting appropriate controls for Zasocitinib in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zasocitinib in in vivo studies. The following information is designed to address specific issues you might encounter during your experiments, with a focus on selecting appropriate controls.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as TAK-279 or NDI-034858) is an investigational, orally administered, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is a member of the Janus kinase (JAK) family of enzymes that are crucial for signaling pathways of various cytokines involved in inflammation and immune responses.[3] By binding to the regulatory pseudokinase (JH2) domain of TYK2, this compound locks the enzyme in an inactive state, thereby blocking downstream signaling of key cytokines such as IL-12, IL-23, and Type I interferons.[4] This selective inhibition of TYK2 is intended to provide therapeutic benefits in immune-mediated diseases like psoriasis and psoriatic arthritis, with potentially fewer side effects compared to broader JAK inhibitors.[1]

Q2: What are the essential control groups to include in a preclinical in vivo study of this compound?

A2: A well-designed in vivo study for this compound should include a minimum of three core control groups: a vehicle control, a positive control, and potentially a negative control, in addition to the experimental group(s) receiving this compound.

  • Vehicle Control: This is the most critical control. It consists of the same formulation administered to the experimental group but without the active this compound compound. This group helps to determine the effects of the vehicle itself on the disease model.

  • Positive Control: This group receives a compound with a known therapeutic effect in the specific animal model being used. This helps to validate the experimental model and provides a benchmark against which to compare the efficacy of this compound.

  • Negative Control (or Naive/Healthy Group): This group consists of healthy animals that do not have the induced disease and are not treated. This group provides a baseline for normal physiological parameters and helps to assess the severity of the disease induction in the other groups.

Troubleshooting Guide

Problem: I am unsure what to use as a vehicle for oral administration of this compound in my mouse/rat model.

Solution: For poorly water-soluble compounds like many kinase inhibitors administered via oral gavage, a common and generally well-tolerated vehicle is a suspension in an aqueous solution containing a suspending agent and a surfactant. A frequently used formulation is:

  • 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC): Acts as a suspending agent to ensure a uniform distribution of the compound.

  • 0.1% to 0.2% (v/v) Tween 80 (Polysorbate 80): Acts as a surfactant to aid in the wetting and dispersion of the compound.

It is crucial to ensure the vehicle is well-tolerated by the animal strain being used and does not interfere with the experimental outcomes. Oral gavage itself can be a stressor to animals, so proper technique is essential.[5]

Problem: I need to select a suitable positive control for my in vivo psoriasis study with this compound.

Solution: The choice of a positive control depends on the specific animal model. For the widely used imiquimod (IMQ)-induced psoriasis model in mice, an established and clinically relevant positive control is another TYK2 inhibitor or a drug known to be effective in treating psoriasis.

  • Deucravacitinib: As an approved allosteric TYK2 inhibitor for psoriasis, deucravacitinib is an excellent positive control. It allows for a direct comparison of the therapeutic efficacy of this compound against a compound with a similar mechanism of action.[3]

  • Other JAK inhibitors or standard-of-care treatments: Depending on the specific research question, other JAK inhibitors (e.g., tofacitinib) or therapies used for psoriasis could also serve as positive controls.

Problem: How do I choose a relevant animal model to study the in vivo efficacy of this compound?

Solution: The selection of an appropriate animal model is critical for obtaining meaningful results. The choice should be guided by the therapeutic indication you are investigating.

  • For Psoriasis: The imiquimod (IMQ)-induced psoriasis model in mice is a commonly used and well-characterized model that recapitulates many features of human psoriasis, including skin inflammation and the involvement of the IL-23/IL-17 axis.[6][7]

  • For Rheumatoid Arthritis/Psoriatic Arthritis: The adjuvant-induced arthritis (AIA) model in rats is a robust and widely accepted model for studying the pathophysiology of inflammatory arthritis and for evaluating the efficacy of anti-inflammatory compounds.[2][8] Another option is the collagen-induced arthritis (CIA) model in mice or rats.[9]

Experimental Protocols

Imiquimod (IMQ)-Induced Psoriasis Model in Mice

Objective: To evaluate the efficacy of orally administered this compound in reducing psoriasis-like skin inflammation.

Methodology:

  • Animals: BALB/c or C57BL/6 mice are commonly used.

  • Induction of Psoriasis: A daily topical dose of a 5% imiquimod cream (e.g., Aldara) is applied to the shaved dorsal skin and/or the ear of the mice for 5-7 consecutive days.[6]

  • Treatment Groups:

    • Vehicle Control: Administer the vehicle solution (e.g., 0.5% CMC, 0.1% Tween 80 in water) orally once daily.

    • This compound Group(s): Administer this compound at various doses (e.g., 1, 3, 10 mg/kg) dissolved or suspended in the vehicle, orally once daily.

    • Positive Control: Administer a known effective agent, such as deucravacitinib, orally at a clinically relevant dose.[3]

    • Negative Control (Naive): Healthy mice with no IMQ treatment.

  • Efficacy Parameters:

    • Psoriasis Area and Severity Index (PASI): Score the severity of erythema (redness), scaling, and skin thickness daily.

    • Ear Thickness: Measure ear swelling daily using a caliper.

    • Histopathology: At the end of the study, collect skin samples for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23) in skin or serum samples via ELISA or qPCR.[3]

Adjuvant-Induced Arthritis (AIA) Model in Rats

Objective: To assess the therapeutic effect of this compound on inflammatory arthritis.

Methodology:

  • Animals: Lewis rats are frequently used for this model.

  • Induction of Arthritis: A single intradermal injection of Freund's Complete Adjuvant (FCA) is administered into the base of the tail or a paw.[2]

  • Treatment Groups:

    • Vehicle Control: Oral administration of the vehicle once or twice daily.

    • This compound Group(s): Oral administration of this compound at different doses (e.g., 1, 3, 10, 30 mg/kg) once or twice daily, typically starting when signs of arthritis appear (around day 10-11 post-adjuvant injection).[2]

    • Positive Control: Oral administration of a known effective anti-arthritic drug, such as a non-selective JAK inhibitor (e.g., tofacitinib) or a standard-of-care therapeutic.

    • Negative Control (Naive): Healthy rats without adjuvant injection.

  • Efficacy Parameters:

    • Clinical Score: Assess the severity of arthritis in each paw based on a scoring system (e.g., 0-4 scale for inflammation, swelling, and redness).

    • Paw Volume/Thickness: Measure the volume or thickness of the paws using a plethysmometer or caliper at regular intervals.

    • Histopathology: At the end of the study, collect joint tissues for histological examination to evaluate synovial inflammation, cartilage damage, and bone erosion.

    • Pharmacodynamic (PD) Markers: Collect blood samples to measure the inhibition of downstream signaling pathways, such as IL-6 induced pSTAT3, to confirm target engagement.[2]

Data Presentation

Table 1: Example Data Summary for this compound in a Rat Adjuvant-Induced Arthritis Model

Treatment GroupMean Clinical Score (Day 21)Paw Volume (mL, Day 21)pSTAT3 Inhibition (%)
Naive0.0 ± 0.01.2 ± 0.1N/A
Vehicle12.5 ± 1.52.8 ± 0.30
This compound (3 mg/kg)8.2 ± 1.12.1 ± 0.245
This compound (10 mg/kg)4.5 ± 0.8 1.6 ± 0.185
Positive Control5.1 ± 0.9 1.7 ± 0.280

*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.

Visualizations

Zasocitinib_Signaling_Pathway IL23 IL-23 Receptor Cytokine Receptor IL23->Receptor IL12 IL-12 IL12->Receptor Type1_IFN Type I IFN Type1_IFN->Receptor TYK2 TYK2 Receptor->TYK2 JAK2 JAK2 Receptor->JAK2 STAT STAT TYK2->STAT JAK2->STAT pSTAT pSTAT STAT->pSTAT Phosphorylation Nucleus Nucleus pSTAT->Nucleus Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression This compound This compound This compound->TYK2 Allosteric Inhibition

Caption: this compound's mechanism of action in inhibiting TYK2-mediated cytokine signaling.

Experimental_Workflow start Start: Animal Acclimatization disease_induction Disease Induction (e.g., IMQ application or Adjuvant injection) start->disease_induction randomization Randomization into Treatment Groups disease_induction->randomization treatment Daily Dosing: - Vehicle - this compound - Positive Control randomization->treatment monitoring Daily Monitoring: - Clinical Scores - Paw/Ear Thickness treatment->monitoring Treatment Period monitoring->treatment endpoint Study Endpoint: - Sample Collection (Blood, Tissues) monitoring->endpoint analysis Data Analysis: - Histopathology - Cytokine Levels - PD Markers endpoint->analysis end End: Results Interpretation analysis->end

References

Zasocitinib Preclinical to Clinical Translation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective TYK2 inhibitor, Zasocitinib. It addresses potential challenges in translating preclinical findings to clinical efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing high in vitro potency and selectivity for this compound, but our in vivo animal models are showing variable efficacy. What could be the cause?

A1: This is a common challenge in translating in vitro data. Several factors could be at play:

  • Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch: The excellent in vitro potency may not translate in vivo if the drug's exposure at the site of action is suboptimal. It's crucial to correlate the pharmacokinetic profile with the pharmacodynamic response.

  • Species-Specific Differences in TYK2 Signaling: The role and regulation of the TYK2 pathway can differ between preclinical animal models and humans. This can affect the drug's efficacy.

  • Animal Model Limitations: The chosen animal model may not fully recapitulate the complexity of the human disease. For instance, while preclinical models are useful, the inflammatory milieu in these models might differ significantly from that in human autoimmune conditions.

Troubleshooting Steps:

  • Comprehensive PK/PD Modeling: Ensure you have robust PK/PD data from your animal models. This includes measuring plasma and tissue concentrations of this compound and correlating them with downstream biomarkers of TYK2 inhibition (e.g., pSTAT3 levels).

  • Cross-Species Comparison: To the extent possible, compare the TYK2 signaling pathway in your animal model with human cells to identify any key differences.

  • Evaluate Multiple Animal Models: If feasible, testing this compound in more than one preclinical model for the same disease can provide a more comprehensive picture of its potential efficacy.

Q2: How can we be confident in this compound's selectivity in a clinical setting, given that off-target effects are a concern with other JAK inhibitors?

A2: this compound's high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3) is a key feature demonstrated in preclinical studies. This selectivity is attributed to its allosteric inhibition mechanism, targeting the pseudokinase (JH2) domain of TYK2.

Experimental Approaches to Confirm Selectivity:

  • In Vitro Kinase Assays: Preclinically, this compound has shown over 1-million-fold selectivity for TYK2 over other JAKs in biochemical binding assays.

  • Whole Blood Assays: Human whole-blood assays are a valuable tool to assess the functional selectivity of JAK inhibitors. These assays can measure the inhibition of specific cytokine-induced signaling pathways mediated by different JAKs. For this compound, potent and sustained inhibition of TYK2-mediated signaling has been observed with no significant impact on JAK1/2/3 signaling.

Considerations for Clinical Translation:

  • Dose Selection: Careful dose-ranging studies in early clinical trials are critical to identify a therapeutic window that maximizes TYK2 inhibition while minimizing the potential for off-target effects.

  • Biomarker Monitoring: In clinical trials, monitoring biomarkers associated with the activity of other JAKs can help confirm the selectivity of this compound in vivo.

Q3: What are the key challenges in selecting the right preclinical model for this compound to predict clinical efficacy in autoimmune diseases like psoriasis?

A3: Selecting a predictive preclinical model is a significant hurdle. For psoriasis, several models are used, each with its own advantages and limitations.

Common Preclinical Models for Psoriasis:

Animal ModelDescriptionAdvantagesLimitations
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Topical application of imiquimod cream induces a psoriasis-like phenotype in mice.Rapid and reproducible induction of skin inflammation with some key histological features of psoriasis.The underlying immunology is not identical to human psoriasis, and the inflammation is self-resolving.
IL-23-Induced Psoriasis-like Model Intradermal injection of IL-23 induces a psoriasis-like phenotype.Directly targets a key cytokine in the pathogenesis of human psoriasis.May not fully capture the complexity of the upstream and downstream signaling events.
Xenotransplantation Models Engraftment of human psoriatic skin onto immunodeficient mice.Allows for the study of human tissue in an in vivo environment.The lack of a fully functional immune system in the host mouse can limit the model's utility.

Recommendation: A combination of models is often the best approach. For a TYK2 inhibitor like this compound, a model that is highly dependent on the IL-23/Th17 axis, such as the IL-23 induced model, would be particularly relevant.

Quantitative Data Summary

The following tables summarize key preclinical and clinical data for this compound.

Table 1: Preclinical Selectivity and Potency of this compound

ParameterThis compoundDeucravacitinib
TYK2 JH2 Inhibitory Constant (Ki) 0.0087 nMNot explicitly stated, but this compound's is noted as exceeding it
Selectivity for TYK2 over JAK1 >1,000,000-foldNot explicitly stated
IC50 for IL-23-pSTAT3 (Human Whole Blood) 48.2 nMNot available
IC50 for Type I IFN-pSTAT3 (Human Whole Blood) 21.6 nMNot available
IC50 for IL-12-pSTAT4 (Human Whole Blood) 57.0 nMNot available

Table 2: Phase 2b Clinical Trial Efficacy of this compound in Plaque Psoriasis (12 weeks)

DosePASI 75 ResponsePASI 90 ResponsePASI 100 Response
Placebo 4.3% - 6%0%0%
This compound 2 mg 8.2% - 18%8%2%
This compound 5 mg 13.7% - 44%21%10%
This compound 15 mg 30.4% - 68%45%15%
This compound 30 mg 48.9% - 67%46%33%

Table 3: Phase 2b Clinical Trial Efficacy of this compound in Psoriatic Arthritis (12 weeks)

DoseACR20 ResponseACR50 ResponseACR70 Response
Placebo 29.2%9.7%5.6%
This compound 15 mg 53.3%26.7%Not significantly different from placebo
This compound 30 mg 54.2%26.4%13.9%

Experimental Protocols

Protocol 1: Human Whole Blood Assay for TYK2 Inhibition

This protocol is a generalized procedure based on descriptions of similar assays.

Objective: To determine the functional potency and selectivity of this compound in inhibiting TYK2-mediated signaling in a physiologically relevant matrix.

Materials:

  • Freshly collected human whole blood from healthy donors.

  • This compound at various concentrations.

  • Cytokines to stimulate specific pathways (e.g., IL-23 for TYK2/JAK2, IFN-α for TYK2/JAK1, IL-12 for TYK2/JAK2).

  • Fixation and permeabilization buffers.

  • Fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT4).

  • Flow cytometer.

Methodology:

  • Compound Incubation: Aliquots of whole blood are pre-incubated with a range of this compound concentrations or vehicle control for a specified time.

  • Cytokine Stimulation: Following pre-incubation, the blood samples are stimulated with a specific cytokine at a predetermined concentration to activate the desired JAK-STAT pathway.

  • Cell Fixation and Lysis: The reaction is stopped, and red blood cells are lysed. The remaining white blood cells are fixed to preserve the phosphorylation status of the STAT proteins.

  • Permeabilization and Staining: The cells are permeabilized to allow intracellular staining with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein.

  • Flow Cytometry Analysis: The samples are analyzed by flow cytometry to quantify the level of pSTAT in specific leukocyte populations (e.g., T cells, monocytes).

  • Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each this compound concentration, and an IC50 value is determined.

Visualizations

Zasocitinib_Signaling_Pathway This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokines (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK_other Other JAKs (JAK1, JAK2, JAK3) Receptor->JAK_other Activates STAT STAT TYK2->STAT Phosphorylates pSTAT pSTAT (Phosphorylated) Gene_Expression Gene Expression (Inflammation) pSTAT->Gene_Expression Promotes This compound This compound This compound->TYK2 Allosterically Inhibits

Caption: Mechanism of action of this compound in inhibiting TYK2-mediated cytokine signaling.

Zasocitinib_Experimental_Workflow Preclinical to Clinical Translation Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In_Vitro In Vitro Assays (Potency, Selectivity) Animal_Models In Vivo Animal Models (Efficacy, PK/PD) In_Vitro->Animal_Models Informs Toxicology Toxicology Studies Animal_Models->Toxicology Informs Phase1 Phase 1 (Safety, PK in Humans) Toxicology->Phase1 Enables Phase2 Phase 2 (Efficacy, Dose-Ranging) Phase1->Phase2 Informs Phase3 Phase 3 (Confirmatory Efficacy & Safety) Phase2->Phase3 Informs

Caption: A simplified workflow for the preclinical to clinical translation of this compound.

Zasocitinib Dosage Adjustment in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Zasocitinib in animal models of autoimmune disease. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an oral, allosteric, and highly selective inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is a member of the Janus kinase (JAK) family and is crucial for the signaling of key cytokines involved in autoimmune and inflammatory diseases, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β).[3] By binding to the pseudokinase domain (JH2) of TYK2, this compound locks the enzyme in an inactive state, thereby blocking downstream signaling through the JAK-STAT pathway.[2] This selective inhibition of TYK2 is designed to offer a more targeted immunomodulation compared to broader JAK inhibitors, potentially leading to an improved safety profile.[4]

Q2: Which signaling pathways are inhibited by this compound?

A2: this compound primarily inhibits the signaling pathways mediated by IL-12, IL-23, and Type I Interferons.[3] These cytokines are central to the pathogenesis of many autoimmune diseases. The inhibition of these pathways by this compound has been demonstrated in human whole-blood assays, showing a reduction in the phosphorylation of STAT proteins that are downstream of these cytokine receptors.[5]

Q3: What are the reported in vitro IC50 values for this compound?

A3: In human whole-blood assays, this compound has demonstrated potent inhibition of TYK2-mediated signaling pathways with the following half-maximal inhibitory concentrations (IC50s):

  • IL-23-pSTAT3: 48.2 nM

  • Type I IFN-pSTAT3: 21.6 nM

  • IL-12-pSTAT4: 57.0 nM[6]

This compound shows no inhibition of JAK1/2/3 signaling pathways.[5]

Experimental Protocols and Dosage Considerations

Q4: What is a general experimental workflow for a dose-finding study with this compound in an animal model?

A4: A typical workflow for a dose-finding study involves several key stages, from model selection and acclimation to endpoint analysis. The following diagram illustrates a generalized workflow.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints animal_selection Animal & Model Selection acclimation Acclimation (7-14 days) animal_selection->acclimation baseline Baseline Measurements acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization vehicle Vehicle Control randomization->vehicle zaso_low This compound (Low Dose) randomization->zaso_low zaso_mid This compound (Mid Dose) randomization->zaso_mid zaso_high This compound (High Dose) randomization->zaso_high positive_control Positive Control (e.g., Dexamethasone) randomization->positive_control monitoring Daily Clinical Scoring & Body Weight vehicle->monitoring zaso_low->monitoring zaso_mid->monitoring zaso_high->monitoring positive_control->monitoring pk_pd Pharmacokinetic/ Pharmacodynamic Analysis monitoring->pk_pd histology Histopathology pk_pd->histology biomarkers Biomarker Analysis (e.g., Cytokines) histology->biomarkers

A generalized workflow for a dose-finding study in an animal model.

Q5: What are recommended starting doses for this compound in rodent models of autoimmune disease?

A5: Publicly available data on specific dosing of this compound in animal models is limited. However, studies on other selective TYK2 inhibitors in similar models can provide a starting point for dose-ranging studies. For instance, in a mouse model of psoriasis, a TYK2 inhibitor showed a dose-dependent reduction in ear swelling with doses up to 100 mg/kg.[7] In another study using a different TYK2 inhibitor in an IL-12/IL-18 challenge model in mice, oral administration at 0.1, 1, and 10 mg/kg dose-dependently inhibited IFNγ production.[8]

Based on this, a pilot study could include a broad range of doses, such as 1, 10, and 30 mg/kg, administered orally once daily. The optimal dose will depend on the specific animal model, its severity, and the pharmacokinetic/pharmacodynamic profile of this compound in the chosen species.

Data Presentation

The following tables summarize in vitro potency data for this compound and in vivo dosage data for other selective TYK2 inhibitors, which can be used as a reference for experimental design.

Table 1: In Vitro Potency of this compound in Human Whole-Blood Assays

PathwayIC50 (nM)
IL-23-pSTAT348.2
Type I IFN-pSTAT321.6
IL-12-pSTAT457.0
Data from human whole-blood assays.[6]

Table 2: Reference In Vivo Dosing of Selective TYK2 Inhibitors in Rodent Models

CompoundAnimal ModelDosing RegimenKey FindingsReference
QL-1200186IL-12/IL-18 Challenge (Mouse)0.1, 1, 10 mg/kg (oral)Dose-dependent inhibition of IFNγ production[8]
NDI-031301Imiquimod-induced Psoriasis (Mouse)30 mg/kgReduction of psoriasis score, spleen weight, and improved skin histology[7]
NDI-031407IL-23-induced Psoriasis (Mouse)up to 100 mg/kgUp to 74% inhibition of ear swelling[6]
NDI-031407Adoptive Transfer Colitis (Mouse)100 mg/kgReduction of body weight loss and improved colon histology[6]
Disclaimer: This table presents data for other selective TYK2 inhibitors and should be used as a reference for designing studies with this compound.

Troubleshooting Guide

Q6: I am not observing the expected efficacy with this compound in my animal model. What should I check?

A6: If you are not observing the expected therapeutic effect, consider the following troubleshooting steps:

troubleshooting_workflow cluster_dose Dosage & Formulation cluster_admin Administration cluster_model Animal Model start No/Low Efficacy Observed check_dose Is the dose sufficient? (Consider dose escalation) start->check_dose check_route Is the route of administration optimal? (e.g., oral gavage) start->check_route check_severity Is the disease model too severe? start->check_severity check_formulation Is the compound properly solubilized/suspended? check_dose->check_formulation check_pk Perform PK analysis to confirm exposure. check_formulation->check_pk check_frequency Is the dosing frequency appropriate for the half-life? check_route->check_frequency check_timing Is treatment initiated at the correct disease stage? (prophylactic vs. therapeutic) check_severity->check_timing check_relevance Is the model dependent on TYK2-mediated pathways? check_timing->check_relevance

A troubleshooting guide for addressing a lack of efficacy.

Q7: I am observing adverse effects in my animal model. How should I adjust the this compound dosage?

A7: this compound is designed for high selectivity to minimize off-target effects.[9][10] However, if you observe adverse effects such as significant weight loss, lethargy, or other signs of toxicity, consider the following steps:

  • Dose Reduction: The most immediate step is to reduce the dose. A 50% reduction is a reasonable starting point for a de-escalation study.

  • Evaluate Dosing Frequency: If the compound's half-life allows, consider reducing the frequency of administration (e.g., from once daily to every other day) to lower the overall drug exposure.

  • Monitor Laboratory Parameters: If possible, monitor hematological and clinical chemistry parameters to identify any organ-specific toxicity. Clinical trials in humans have not shown significant changes in laboratory parameters, suggesting a good safety profile.[10]

  • Refine the Vehicle: Ensure that the vehicle used for administration is not contributing to the observed toxicity.

Signaling Pathway Diagram

The following diagram illustrates the central role of TYK2 in mediating signals from key cytokines and its inhibition by this compound.

TYK2_pathway cluster_cytokines Cytokines cluster_receptors Receptors cluster_jak JAK-STAT Signaling cluster_nucleus Nuclear Events IL12 IL-12 IL12R IL-12R IL12->IL12R IL23 IL-23 IL23R IL-23R IL23->IL23R IFN Type I IFN IFNR IFNAR IFN->IFNR TYK2 TYK2 IL12R->TYK2 IL23R->TYK2 IFNR->TYK2 STATs STAT Phosphorylation TYK2->STATs Activates Transcription Gene Transcription STATs->Transcription This compound This compound This compound->TYK2 Inhibits Inflammation Pro-inflammatory Response Transcription->Inflammation

The TYK2 signaling pathway and the inhibitory action of this compound.

References

Validation & Comparative

Head-to-Head Comparison: Zasocitinib vs. Deucravacitinib in Immune-Mediated Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two next-generation oral Tyrosine Kinase 2 (TYK2) inhibitors, Zasocitinib and Deucravacitinib, reveals key differences in their selectivity, potency, and clinical efficacy. This guide provides a comprehensive comparison for researchers and drug development professionals, summarizing available quantitative data, experimental protocols, and signaling pathways.

This compound and Deucravacitinib are both oral, allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] TYK2 plays a crucial role in the signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various immune-mediated inflammatory diseases (IMIDs).[2][3] By binding to the regulatory pseudokinase (JH2) domain of TYK2, these inhibitors lock the enzyme in an inactive state, offering a more selective approach compared to traditional JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain.[3][4] This selective inhibition is anticipated to provide a more favorable benefit-risk profile by avoiding the off-target effects associated with broader JAK1/2/3 inhibition.[5]

While both drugs share an identical mechanism of action, this compound, developed using a computationally enabled design strategy, has demonstrated a higher level of selectivity and potency in preclinical studies.[6][7] A head-to-head clinical trial comparing this compound with deucravacitinib in adults with moderate-to-severe plaque psoriasis is underway to definitively assess their comparative efficacy and safety.[8][9][10][11][12]

Mechanism of Action and Signaling Pathway

Both this compound and Deucravacitinib selectively inhibit TYK2, which is critical for the signaling of key pro-inflammatory cytokines. The inhibition of the IL-23/Th17 pathway, the IL-12 pathway, and the Type I interferon pathway leads to a reduction in the inflammatory cascade central to diseases like psoriasis and psoriatic arthritis.[2][4]

TYK2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAKs cluster_stat STATs IL-12 IL-12 IL-12R IL-12 Receptor IL-12->IL-12R IL-23 IL-23 IL-23R IL-23 Receptor IL-23->IL-23R Type I IFN Type I IFN IFNAR IFN-α/β Receptor Type I IFN->IFNAR TYK2 TYK2 IL-12R->TYK2 JAK2 JAK2 IL-12R->JAK2 IL-23R->TYK2 IL-23R->JAK2 IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 STAT4 STAT4 TYK2->STAT4 STAT3 STAT3 TYK2->STAT3 STAT1_2 STAT1/STAT2 TYK2->STAT1_2 JAK2->STAT4 JAK2->STAT3 JAK1->STAT1_2 Gene Transcription Gene Transcription STAT4->Gene Transcription STAT3->Gene Transcription STAT1_2->Gene Transcription This compound This compound This compound->TYK2 Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inflammation Inflammation Gene Transcription->Inflammation

Caption: Simplified TYK2 Signaling Pathway and Point of Inhibition.

Comparative Selectivity and Potency

In vitro studies have highlighted this compound's superior selectivity and potency compared to Deucravacitinib.

ParameterThis compound (TAK-279)DeucravacitinibReference
TYK2 JH2 Domain Ki 0.0087 nM0.0115 nM[13]
JAK1 JH2 Domain Ki >15,000 nM1 nM[13]
TYK2 Selectivity over JAK1 >1,000,000-fold-[13][14]
Daily TYK2 Inhibition (Simulated) 91% (at 30 mg QD)23% (at 6 mg QD)[13]
Time Above TYK2 IC50 (Simulated) 24 hours (at 30 mg QD)3 hours (at 6 mg QD)[13]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ki Determination

The inhibitory constants (Ki) for the TYK2 and JAK1 JH2 domains were determined using a homogeneous time-resolved fluorescence (HTRF) assay. This method measures the binding affinity of the inhibitors to their target proteins. The assay typically involves incubating the purified JH2 domain of the kinase with a fluorescently labeled tracer that binds to the same site as the inhibitor. The inhibitor is added in varying concentrations, and its ability to displace the tracer is measured by a change in the HTRF signal. The Ki is then calculated from the concentration of inhibitor required to displace 50% of the tracer.[13]

Clinical Efficacy in Plaque Psoriasis

Both this compound and Deucravacitinib have demonstrated significant efficacy in phase 2 and phase 3 clinical trials for moderate-to-severe plaque psoriasis.

This compound Phase 2b Trial (NCT04999839) Results at Week 12[6][15][16]
DosePASI 75PASI 90PASI 100
2 mg 18%8%2%
5 mg 44%21%10%
15 mg 68%45%15%
30 mg 67%46%33%
Placebo 6%0%0%
Deucravacitinib Phase 3 Trials (POETYK PSO-1 & PSO-2) Long-Term Efficacy[17][18]
TimepointPASI 75PASI 90sPGA 0/1
Year 1 72.1%45.9%57.5%
Year 4 71.7%47.5%57.2%
Year 5 67.3%46.3%52.6%

Experimental Protocol: Clinical Trial for Plaque Psoriasis

The efficacy of this compound and Deucravacitinib in plaque psoriasis is evaluated in randomized, double-blind, placebo-controlled clinical trials.[15][16]

  • Participants: Adults with moderate-to-severe plaque psoriasis, typically defined by a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.[12]

  • Intervention: Participants are randomized to receive different oral doses of the investigational drug or a placebo once daily for a specified treatment period (e.g., 12 or 16 weeks).[9][15]

  • Primary Endpoint: The primary measure of efficacy is typically the proportion of patients achieving a 75% improvement in their PASI score from baseline (PASI 75) at the end of the initial treatment period.[15]

  • Secondary Endpoints: These often include the proportion of patients achieving PASI 90 and PASI 100 (complete skin clearance), and the proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear).[15]

Clinical_Trial_Workflow cluster_treatment 12-16 Week Treatment Period Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Inclusion/Exclusion Criteria Met This compound Arm This compound Arm Randomization->this compound Arm Deucravacitinib Arm Deucravacitinib Arm Randomization->Deucravacitinib Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Primary Endpoint Assessment Primary Endpoint Assessment This compound Arm->Primary Endpoint Assessment Daily Dosing Deucravacitinib Arm->Primary Endpoint Assessment Daily Dosing Placebo Arm->Primary Endpoint Assessment Daily Dosing Data Analysis Data Analysis Primary Endpoint Assessment->Data Analysis PASI 75/90/100, sPGA 0/1 Results Results Data Analysis->Results

References

Zasocitinib's Selectivity Profile: A Comparative Analysis Against JAK Family Kinases

Author: BenchChem Technical Support Team. Date: November 2025

Zasocitinib (formerly TAK-279) is an investigational, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. Developed using an artificial intelligence-assisted design, this compound exhibits a high degree of selectivity for TYK2 over other JAK family members—JAK1, JAK2, and JAK3. This guide provides a detailed comparison of this compound's selectivity profile, supported by experimental data and methodologies, for researchers and drug development professionals.

Mechanism of Action

Unlike conventional JAK inhibitors that target the highly conserved ATP-binding site within the active Janus homology 1 (JH1) domain, this compound binds to the regulatory pseudokinase Janus homology 2 (JH2) domain. This allosteric inhibition mechanism allows it to specifically target TYK2, as the JH2 domain is less conserved across the JAK family, thereby minimizing off-target effects associated with broader JAK inhibition.

Quantitative Selectivity Profile

This compound demonstrates a remarkable degree of selectivity for TYK2. Biochemical binding assays have quantified its high affinity for the TYK2 JH2 domain while showing minimal to no affinity for the corresponding domains of other JAKs. This translates to potent and specific inhibition of TYK2-mediated signaling pathways in cellular assays.

Table 1: Biochemical Binding Affinity and Selectivity of this compound

Target Kinase DomainThis compound Ki (nM)Deucravacitinib Ki (nM)Selectivity (this compound, Fold Difference vs. TYK2)
TYK2 JH2 0.00870.0115-
JAK1 JH2 >15,0001>1,724,000-fold
JAK2 JH2 Not reportedNot reportedStated as >1 million-fold over JAK1/2/3
JAK3 JH2 Not reportedNot reportedStated as >1 million-fold over JAK1/2/3
Data sourced from Oxford Academic and other publications.

Table 2: Cellular Inhibitory Potency of this compound in Human Whole Blood Assays

Pathway (Mediated by)BiomarkerThis compound IC50 (nM)
IL-23 Signaling (TYK2/JAK2)pSTAT348.2
Type I IFN Signaling (TYK2/JAK1)pSTAT321.6
IL-12 Signaling (TYK2/JAK2)pSTAT457.0
IL-2 Signaling (JAK1/JAK3)pSTAT5No inhibition observed
Thrombopoietin Signaling (JAK2)pSTAT3No inhibition observed
Data sourced from the Journal of Investigative Dermatology.

In human whole-blood assays, this compound shows no measurable inhibition of JAK1, JAK2, or JAK3. Simulated clinical plasma concentrations of a 30 mg once-daily dose of this compound are projected to maintain over 90% daily inhibition of TYK2 signaling, while concentrations do not reach the IC50 for JAK1/3 pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited to determine the selectivity and potency of this compound.

Biochemical Kinase Binding Assay (Homogeneous Time-Resolved Fluorescence)

This assay determines the binding affinity (inhibitory constant, Ki) of a compound to a purified kinase domain.

  • Objective: To quantify the binding affinity of this compound for the purified JH2 domains of TYK2 and JAK1.

  • Materials:

    • Recombinant human TYK2 JH2 and JAK1 JH2 domains.

    • Fluorescently labeled tracer ligand known to bind the target domain.

    • Europium-labeled anti-tag antibody (e.g., anti-GST).

    • This compound at various concentrations.

    • Assay buffer and microplates.

  • Procedure:

    • The recombinant kinase domain, tracer, and varying concentrations of this compound are combined in the assay plate wells.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The europium-labeled antibody is added, which binds to the tagged kinase domain.

    • If the tracer is bound to the kinase, the europium donor and fluorescent acceptor on the tracer are in close proximity, allowing for Förster Resonance Energy Transfer (FRET).

    • The plate is read on a time-resolved fluorescence reader, which excites the europium donor and measures the emission from both the donor and the acceptor.

    • The ratio of the two emission signals is calculated. A high ratio indicates high tracer binding (low inhibitor binding), and a low ratio indicates low tracer binding (high inhibitor binding).

  • Data Analysis: The data are plotted as a function of inhibitor concentration, and the Ki value is calculated using the Cheng-Prusoff equation, which relates the IC50 value to the binding affinity of the tracer.

Cellular Assay: Whole Blood Phospho-STAT (pSTAT) Flow Cytometry

This assay measures the functional inhibition of specific cytokine-induced JAK-STAT signaling pathways in a physiological environment.

  • Objective: To determine the concentration of this compound required to inhibit the phosphorylation of STAT proteins by 50% (IC50) following cytokine stimulation in human whole blood.

  • Materials:

    • Freshly collected human whole blood from healthy volunteers.

    • Cytokines to stimulate specific pathways (e.g., IL-23, IL-12, Type I IFN, IL-2).

    • This compound at various concentrations.

    • Fixation and permeabilization buffers.

    • Fluorescently labeled monoclonal antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).

  • Procedure:

    • Compound Incubation: Whole blood samples are pre-incubated with serially diluted concentrations of this compound.

    • Cytokine Stimulation: Samples are then stimulated with a specific cytokine to activate a target pathway (e.g., IL-23 to activate the TYK2-dependent pathway).

    • Cell Lysis and Fixation: The reaction is stopped, and red blood cells are lysed. The remaining white blood cells are fixed to preserve the phosphorylation state of the STAT proteins.

    • Permeabilization and Staining: Cells are permeabilized to allow intracellular access for antibodies. They are then stained with fluorescently labeled antibodies against a specific pSTAT protein.

    • Flow Cytometry Analysis: The fluorescence intensity of individual cells is quantified using a flow cytometer, measuring the level of STAT phosphorylation.

  • Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each this compound concentration relative to a vehicle control. A concentration-response curve is generated, and the IC50 value is determined.

Visualizations

JAK-STAT Signaling Pathway Inhibition

The diagram below illustrates the canonical JAK-STAT signaling pathway and highlights the specific point of allosteric inhibition of TYK2 by this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-23, IL-12) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAKx JAK1 / JAK2 Receptor->JAKx STAT1 STAT TYK2->STAT1 3. Phosphorylation STAT2 STAT JAKx->STAT2 pSTAT1 pSTAT pSTAT2 pSTAT Dimer STAT Dimer pSTAT1->Dimer 4. Dimerization pSTAT2->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Translocation This compound This compound This compound->TYK2 Allosteric Inhibition Transcription Gene Transcription (Inflammation) DNA->Transcription 6. Transcription Biochemical_Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Recombinant JAK/TYK2 JH2 Domain D Incubate Domain, Tracer & Inhibitor A->D B Serially Dilute This compound B->D C Prepare Tracer & Antibody E Add Antibody, Incubate C->E D->E F Read Plate (HTRF Reader) E->F G Calculate Signal Ratio & % Inhibition F->G H Determine Ki Value G->H Cellular_Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Collect Human Whole Blood C Pre-incubate Blood with Inhibitor A->C B Serially Dilute This compound B->C D Stimulate with Specific Cytokine C->D E Lyse, Fix & Permeabilize Cells D->E F Stain with Fluorescent anti-pSTAT Antibody E->F G Analyze using Flow Cytometry F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Validating TYK2 as a Therapeutic Target: A Comparative Analysis of Zasocitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of novel therapeutic targets is a cornerstone of drug discovery. Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a promising target for a range of immune-mediated inflammatory diseases. This guide provides an objective comparison of Zasocitinib (TAK-279), a selective allosteric TYK2 inhibitor, with other therapeutic alternatives, supported by experimental data. The aim is to offer a comprehensive resource for researchers evaluating TYK2 as a therapeutic target and considering this compound as a tool for its validation.

Introduction to TYK2 and this compound

TYK2 is an intracellular enzyme that plays a critical role in the signaling pathways of key cytokines such as interleukin-23 (IL-23), IL-12, and type I interferons (IFNs)[1][2][3]. These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory disorders, including psoriasis and psoriatic arthritis[4][5]. Unlike other members of the JAK family (JAK1, JAK2, and JAK3), which are involved in a broader range of signaling pathways, including hematopoiesis, TYK2's function is more restricted to the immune system[6][7]. This specificity makes TYK2 an attractive therapeutic target, with the potential for potent efficacy while minimizing off-target effects associated with broader JAK inhibition[4][7].

This compound is an investigational, orally administered, highly selective, allosteric inhibitor of TYK2[8][9]. It binds to the regulatory pseudokinase (JH2) domain of TYK2, inducing a conformational change that inhibits the function of the active kinase (JH1) domain[10]. This allosteric mechanism of action contributes to its high selectivity for TYK2 over other JAK family members[7][10].

Comparative Analysis of this compound

To validate TYK2 as a therapeutic target, it is essential to compare the performance of a selective inhibitor like this compound against other relevant compounds. This section provides a comparative analysis based on in vitro potency and selectivity, as well as clinical efficacy in key inflammatory diseases.

In Vitro Selectivity and Potency

The selectivity of a kinase inhibitor is a critical determinant of its safety profile. This compound has demonstrated remarkable selectivity for TYK2 compared to other JAK kinases.

CompoundTargetAssay TypeIC50 / KiSelectivity vs. JAK1Selectivity vs. JAK2Selectivity vs. JAK3Reference
This compound TYK2 (JH2)HTRF BindingKi: 0.0087 nM>1,000,000-fold--[11]
TYK2 (IL-23-pSTAT3)Whole BloodIC50: 48.2 nMNo inhibition up to 30,000 nMNo inhibition up to 30,000 nMNo inhibition up to 30,000 nM[11]
TYK2 (Type I IFN-pSTAT3)Whole BloodIC50: 21.6 nM---[11]
TYK2 (IL-12-pSTAT4)Whole BloodIC50: 57.0 nM---[11]
Deucravacitinib TYK2 (JH2)HTRF BindingKi: 0.0115 nM~87-fold--[12]
Tofacitinib JAK1/3--Pan-JAK InhibitorPan-JAK InhibitorPan-JAK Inhibitor[13]
Baricitinib JAK1/2--Pan-JAK InhibitorPan-JAK InhibitorPan-JAK Inhibitor[13]
Upadacitinib JAK1--Selective for JAK1--[13]

Table 1: In Vitro Selectivity and Potency of this compound and Comparators.

Clinical Efficacy in Plaque Psoriasis

A phase 2b clinical trial (NCT04999839) evaluated the efficacy and safety of this compound in patients with moderate-to-severe plaque psoriasis. The results demonstrate a significant, dose-dependent improvement in skin clearance compared to placebo[2][14].

Treatment GroupNPASI 75 at Week 12 (%)PASI 90 at Week 12 (%)PASI 100 at Week 12 (%)Reference
Placebo506%0%0%[2][14]
This compound 2 mg5118%8%2%[2][14]
This compound 5 mg5244%21%10%[2][14]
This compound 15 mg5368%45%15%[2][14]
This compound 30 mg5367%46%33%[2][14]

Table 2: Efficacy of this compound in a Phase 2b Plaque Psoriasis Trial.

Clinical Efficacy in Psoriatic Arthritis

In a phase 2b trial (NCT05153148) involving patients with active psoriatic arthritis, this compound demonstrated significant improvements in joint symptoms, as measured by the American College of Rheumatology (ACR) response criteria[6][15].

Treatment GroupNACR20 at Week 12 (%)ACR50 at Week 12 (%)ACR70 at Week 12 (%)Reference
Placebo7229.2%9.7%5.6%[15]
This compound 5 mg73---[15]
This compound 15 mg7353.3%26.7%-[15]
This compound 30 mg7254.2%26.4%13.9%[15]

Table 3: Efficacy of this compound in a Phase 2b Psoriatic Arthritis Trial.

Signaling Pathways and Experimental Workflows

To further understand the mechanism of action of this compound and the methods used to validate TYK2 as a target, the following diagrams illustrate the TYK2 signaling pathway and a typical experimental workflow for assessing kinase inhibition.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK JAK (JAK1 or JAK2) Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Translocation

TYK2 Signaling Pathway

Kinase_Inhibitor_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (TYK2) - Substrate - ATP - Assay Buffer Incubation Incubate Kinase, Substrate, and Inhibitor Reagents->Incubation Inhibitor Prepare Inhibitor Dilutions (e.g., this compound) Inhibitor->Incubation Initiation Initiate Reaction with ATP Incubation->Initiation Reaction Allow Kinase Reaction to Proceed Initiation->Reaction Stopping Stop Reaction (e.g., with EDTA) Reaction->Stopping Detection_Reagent Add Detection Reagents (e.g., HTRF antibodies) Stopping->Detection_Reagent Signal Measure Signal (e.g., Fluorescence) Detection_Reagent->Signal Analysis Calculate % Inhibition and IC50 Signal->Analysis

References

A Comparative Guide to the Off-Target Kinase Inhibition Profiles of Zasocitinib and Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target kinase inhibition profiles of zasocitinib, a next-generation selective TYK2 inhibitor, and tofacitinib, a first-generation pan-Janus kinase (JAK) inhibitor. Understanding the selectivity of these molecules is crucial for predicting their efficacy and potential side effects in the treatment of immune-mediated diseases.

Executive Summary

This compound (TAK-279) is a highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the JAK family.[1] In contrast, tofacitinib is a pan-JAK inhibitor, with activity against multiple JAK family members, primarily JAK1 and JAK3.[2][3] Preclinical data demonstrates that this compound's targeted approach results in a significantly more selective kinase inhibition profile compared to the broader activity of tofacitinib. This heightened selectivity is anticipated to translate into a more favorable safety profile by minimizing the inhibition of unintended kinase pathways.

Kinase Inhibition Profile: A Head-to-Head Comparison

The following table summarizes the available quantitative data on the kinase inhibition profiles of this compound and tofacitinib.

Target KinaseThis compoundTofacitinib
Primary Target(s) TYK2JAK1, JAK3
TYK2 Ki: 0.0087 nM (JH2 domain)[4]Minimal inhibition at therapeutic concentrations
IC50 (TYK2-mediated pathways):
- IL-23-pSTAT3: 48.2 nM[5]
- Type I IFN-pSTAT3: 21.6 nM[5]
- IL-12-pSTAT4: 57.0 nM[5]
JAK1 >1 million-fold selectivity for TYK2 over JAK1[1]IC50: 1.7 - 81 nM [6]
No measurable inhibition at high concentrations[4]
JAK2 No measurable inhibitionIC50: 1.8 - 80 nM [6]
JAK3 No measurable inhibitionIC50: 0.75 - 34 nM [6]
Other Off-Target Kinases Data from broad kinome-wide screening is not publicly available. Preclinical studies suggest high selectivity with minimal off-target effects.[1]Known to inhibit other kinases. Computational and in vitro studies have identified potential off-targets such as TRPM6 and PKN2.

Signaling Pathways

Both this compound and tofacitinib modulate cytokine signaling through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. However, their distinct selectivity profiles result in the differential regulation of downstream signaling cascades.

The JAK-STAT Signaling Pathway

Cytokine binding to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of gene transcription.

cluster_membrane Cell Membrane Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Cytokine Receptor 1. Binding STAT (inactive) STAT (inactive) JAK->STAT (inactive) 3. Phosphorylation STAT-P (active dimer) STAT-P (active dimer) STAT (inactive)->STAT-P (active dimer) 4. Dimerization Nucleus Nucleus STAT-P (active dimer)->Nucleus 5. Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription 6. Regulation

Figure 1. Overview of the JAK-STAT signaling pathway.
Differential Inhibition by this compound and Tofacitinib

This compound's high selectivity for TYK2 means it primarily inhibits signaling from cytokines that rely on this specific JAK, such as IL-12, IL-23, and Type I interferons.[4] This targeted approach leaves other JAK-mediated pathways, crucial for normal immune function, largely unaffected.

Tofacitinib, as a pan-JAK inhibitor, has a much broader impact, inhibiting signaling from a wider range of cytokines that utilize JAK1 and JAK3. This can lead to more extensive immunosuppression and a higher likelihood of off-target effects.[2][7]

Experimental Protocols

The determination of kinase inhibition profiles relies on a variety of robust in vitro assays. Below are the methodologies for key experiments cited in the comparison of this compound and tofacitinib.

In Vitro Kinase Inhibition Assay (General Protocol)

This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP)

  • Test compound (this compound or tofacitinib) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (containing cofactors like MgCl₂)

  • Stop solution

  • Microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Reaction Setup: In a microplate, combine the purified kinase, the kinase-specific substrate, and the assay buffer.

  • Compound Addition: Add the diluted test compound or vehicle control (DMSO) to the wells.

  • Pre-incubation: Incubate the plate for a defined period to allow the compound to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a stop solution.

  • Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by capturing the substrate on a filter and measuring radioactivity. For non-radioactive assays, detection can be achieved through methods like fluorescence or luminescence.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a popular method for studying kinase activity in a high-throughput format. They rely on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.

Principle: A biotinylated substrate is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-XL665 (acceptor) are then added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Experimental Workflow:

Start Start Dispense Kinase and Substrate Dispense Kinase and Substrate Start->Dispense Kinase and Substrate Add Inhibitor (this compound/Tofacitinib) Add Inhibitor (this compound/Tofacitinib) Dispense Kinase and Substrate->Add Inhibitor (this compound/Tofacitinib) Initiate Reaction with ATP Initiate Reaction with ATP Add Inhibitor (this compound/Tofacitinib)->Initiate Reaction with ATP Incubate Incubate Initiate Reaction with ATP->Incubate Add HTRF Detection Reagents Add HTRF Detection Reagents Incubate->Add HTRF Detection Reagents Incubate for Signal Development Incubate for Signal Development Add HTRF Detection Reagents->Incubate for Signal Development Read Plate (TR-FRET) Read Plate (TR-FRET) Incubate for Signal Development->Read Plate (TR-FRET) Analyze Data (IC50) Analyze Data (IC50) Read Plate (TR-FRET)->Analyze Data (IC50)

References

Zasocitinib's Selectivity Profile: A Comparative Analysis of Cross-Reactivity with Other Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

CAMBRIDGE, MA – Zasocitinib (TAK-279), an investigational, oral, allosteric inhibitor of tyrosine kinase 2 (TYK2), demonstrates a highly selective inhibition profile with minimal cross-reactivity against other Janus kinase (JAK) family members, according to a comprehensive review of available data. This high degree of selectivity may translate to a more favorable safety profile compared to less selective JAK inhibitors by avoiding the inhibition of unintended signaling pathways.

This compound is currently in late-stage clinical development for the treatment of several immune-mediated inflammatory diseases, including psoriasis and psoriatic arthritis.[1][2][3] Its mechanism of action involves binding to the pseudokinase Janus homology 2 (JH2) domain of TYK2, leading to the inhibition of its kinase activity and downstream signaling.[4] This allosteric inhibition is key to its selectivity.[1]

Unprecedented Selectivity for TYK2

In human whole-blood assays, this compound potently inhibited TYK2-mediated signaling pathways, such as those activated by IL-23, IL-12, and type I interferons (IFN).[6][7] At a clinically relevant dose of 30 mg, this compound is projected to maintain over 90% inhibition of TYK2 signaling throughout a 24-hour period.[1][6][8] Importantly, even at high concentrations, no significant inhibition of JAK1, JAK2, or JAK3 signaling was observed.[1][7][8]

Comparative Analysis with Other JAK Inhibitors

When compared to other TYK2 and JAK inhibitors, this compound's superior selectivity becomes evident. Deucravacitinib, another allosteric TYK2 inhibitor, exhibits significantly less selectivity than this compound.[1] Broader JAK inhibitors, such as tofacitinib, baricitinib, and upadacitinib, intentionally target multiple JAK pathways, which can lead to off-target effects.[2][5] this compound's focused approach on TYK2 is designed to mitigate such risks.[10]

The following table summarizes the comparative selectivity and potency of this compound against other JAK inhibitors.

InhibitorPrimary Target(s)Ki (nM) for TYK2 JH2Selectivity over JAK1 JH2% Daily Inhibition of TYK2 (at clinical doses)% Daily Inhibition of JAK1/3 (at clinical doses)
This compound TYK20.0087[5][6][7][8]>1,000,000-fold[7]91% (30 mg)[2][5]0% (30 mg)[2][5]
Deucravacitinib TYK20.0115[5]87-fold[7]23% (6 mg)[2][5]3% (6 mg)[2][5]
Tofacitinib JAK1/JAK3--0-8% (10 mg)[2][5]91-97% (10 mg)[2]
Baricitinib JAK1/JAK2--0-8% (4 mg)[2][5]91-97% (4 mg)[2]
Upadacitinib JAK1--0-8% (30 mg)[2][5]91-97% (30 mg)[2]

Signaling Pathway Analysis

The high selectivity of this compound for TYK2 ensures that its inhibitory effects are primarily constrained to the signaling pathways mediated by this kinase. TYK2 is crucial for the signaling of cytokines like IL-12, IL-23, and type I IFNs.[7] By selectively blocking TYK2, this compound aims to modulate the downstream effects of these cytokines without interfering with the broader immune functions regulated by other JAKs.

Zasocitinib_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activates STAT STAT TYK2->STAT Phosphorylates JAK_other JAK1, JAK2, JAK3 pSTAT pSTAT STAT->pSTAT Gene Gene Transcription pSTAT->Gene Translocates to Nucleus This compound This compound This compound->TYK2 Inhibits Other_JAKi Other JAKi Other_JAKi->JAK_other Inhibits

Caption: this compound selectively inhibits the TYK2 signaling pathway.

Experimental Methodologies

The selectivity and potency of this compound have been characterized using a variety of in vitro assays.

Biochemical Kinase Assays (Binding Affinity): The binding affinity of this compound to the JH2 domains of TYK2 and other JAKs was determined using a homogeneous time-resolved fluorescence (HTRF) assay.[5] This assay measures the displacement of a fluorescent tracer from the kinase domain by the inhibitor. The inhibitory constant (Ki) is then calculated from the concentration of inhibitor required to displace 50% of the tracer.

HTRF_Assay_Workflow cluster_components Assay Components cluster_reaction Reaction & Measurement Kinase TYK2 JH2 Domain Incubate Incubate Components Kinase->Incubate Tracer Fluorescent Tracer Tracer->Incubate Inhibitor This compound Inhibitor->Incubate Measure Measure HTRF Signal Incubate->Measure Calculate Calculate Ki Measure->Calculate Whole_Blood_Assay_Workflow cluster_preparation Sample Preparation cluster_stimulation Stimulation & Analysis Blood Collect Human Whole Blood Inhibitor Add this compound Blood->Inhibitor Cytokine Add Cytokine (e.g., IL-23) Inhibitor->Cytokine Incubate Incubate Cytokine->Incubate Lyse Lyse Red Blood Cells Incubate->Lyse Stain Stain for pSTAT Lyse->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Calculate Calculate IC50 Analyze->Calculate

References

Confirming the Mechanism of Action of Zasocitinib in Primary Human Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zasocitinib (TAK-279) is an oral, allosteric, and highly selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] Its mechanism of action, centered on the selective inhibition of TYK2-mediated cytokine signaling, offers a promising therapeutic approach for various immune-mediated inflammatory diseases, including psoriasis and psoriatic arthritis.[1][2] This guide provides a comparative analysis of this compound's performance against other JAK inhibitors, supported by experimental data from primary human cells, and outlines the methodologies used to confirm its mechanism of action.

Mechanism of Action: Selective Allosteric Inhibition of TYK2

This compound binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive state.[4][5] This allosteric inhibition prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking the signaling cascades of key cytokines implicated in inflammatory processes, such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[1][2][6][7]

A key feature of this compound is its remarkable selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3). This high selectivity is attributed to its unique binding to the less conserved JH2 domain, minimizing off-target effects associated with broader JAK inhibition.[8]

Zasocitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokines (e.g., IL-23, IL-12, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 recruits & activates JAK_other JAK1/JAK2 Receptor->JAK_other STAT STATs (STAT3, STAT4) TYK2->STAT phosphorylates JAK_other->STAT phosphorylates pSTAT pSTAT (Dimerization & Nuclear Translocation) STAT->pSTAT activation Gene Gene Transcription (Pro-inflammatory mediators) pSTAT->Gene promotes This compound This compound This compound->TYK2 allosterically inhibits

Caption: this compound's allosteric inhibition of the TYK2 signaling pathway.

Comparative Performance Data

The selectivity and potency of this compound have been extensively evaluated in primary human cells, particularly in human whole-blood assays. These studies demonstrate its superior selectivity for TYK2 compared to other JAK inhibitors, including the first-generation pan-JAK inhibitors and other TYK2 inhibitors like deucravacitinib.

Table 1: Biochemical Selectivity of this compound vs. Other JAK Inhibitors
CompoundTargetBinding Affinity (Ki, nM)Selectivity vs. JAK1 (fold)
This compound TYK2 (JH2) 0.0087 [1][9]>1,000,000 [10]
DeucravacitinibTYK2 (JH2)0.0115[11]87[1]
TofacitinibJAK1/JAK3--
BaricitinibJAK1/JAK2--
UpadacitinibJAK1--
Table 2: Potency of this compound in Inhibiting TYK2-Mediated Signaling in Human Whole-Blood Assays
Cytokine PathwayDownstream TargetThis compound IC50 (nM)
IL-23pSTAT348.2[7][9][10]
Type I IFNpSTAT321.6[7][9][10]
IL-12pSTAT457.0[7][9][10]

This compound shows no measurable inhibition of JAK1/2/3-mediated signaling pathways at concentrations up to 30,000 nM.[1]

Table 3: Comparative Daily Inhibition of TYK2 and JAK1/3 Signaling by Oral JAK Inhibitors at Clinically Relevant Doses
Compound (Dose)TYK2 Daily Inhibition (%)JAK1/3 Daily Inhibition (%)
This compound (30 mg QD) 91 [11]0 [11]
Deucravacitinib (6 mg QD)23[11]3[11]
Tofacitinib (10 mg BID)0-8[11]91-97[12]
Baricitinib (4 mg QD)0-8[11]91-97[12]
Upadacitinib (30 mg QD)0-8[11]91-97[12]

Experimental Protocols

Confirmation of this compound's mechanism of action relies on a series of in vitro assays using primary human cells. Below are detailed methodologies for key experiments.

Kinase Binding Affinity Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This assay quantifies the binding affinity of this compound to the isolated TYK2 JH2 domain.

  • Principle: A competitive binding assay where the test compound (this compound) competes with a fluorescently labeled tracer for binding to the kinase domain. The HTRF® signal is inversely proportional to the amount of this compound bound.

  • Materials:

    • Recombinant human TYK2 (JH2 domain) tagged with GST.

    • Europium cryptate-labeled anti-GST antibody.

    • Biotinylated tracer ligand.

    • XL665-conjugated streptavidin.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA).

    • 384-well low-volume microplates.

    • HTRF®-compatible plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 384-well plate, add the TYK2 JH2-GST protein.

    • Add the this compound dilutions or vehicle control.

    • Add the biotinylated tracer.

    • Add the anti-GST-Europium cryptate and streptavidin-XL665 detection reagents.

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.

    • Read the plate on an HTRF® reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

    • Calculate the HTRF® ratio (665/620) and plot the percentage of inhibition against the this compound concentration.

    • Determine the IC50 value from the dose-response curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Human Whole-Blood Phospho-STAT Assay (Flow Cytometry)

This functional assay measures the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in primary human immune cells.

  • Principle: Whole blood is treated with this compound, followed by stimulation with a specific cytokine. The phosphorylation status of a downstream STAT protein in a specific immune cell subset is then quantified by intracellular flow cytometry.

  • Materials:

    • Freshly drawn human whole blood collected in sodium heparin tubes.

    • This compound stock solution.

    • Recombinant human cytokines (e.g., IL-23, IFN-α, IL-12).

    • Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III).

    • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular phospho-STATs (e.g., anti-pSTAT3, anti-pSTAT4).

    • Flow cytometer.

  • Procedure:

    • Aliquot whole blood into tubes.

    • Add serial dilutions of this compound or vehicle control and incubate at 37°C for 30-60 minutes.

    • Stimulate the blood with a pre-determined concentration of cytokine (e.g., IL-23 for pSTAT3, IL-12 for pSTAT4) for 15-20 minutes at 37°C.

    • Immediately fix the cells by adding a fixation buffer to stop the signaling reaction and lyse red blood cells.

    • Permeabilize the white blood cells using a permeabilization buffer.

    • Stain the cells with a cocktail of antibodies against cell surface markers and intracellular phospho-STATs.

    • Acquire the samples on a flow cytometer.

    • Gate on the immune cell population of interest (e.g., CD4+ T cells).

    • Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal.

    • Plot the percentage of inhibition of the phospho-STAT signal against the this compound concentration to determine the IC50 value.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay start_biochem Recombinant TYK2 JH2 Domain mix_biochem Incubate Components start_biochem->mix_biochem tracer Fluorescent Tracer tracer->mix_biochem zaso_biochem This compound zaso_biochem->mix_biochem readout_biochem HTRF® Reading mix_biochem->readout_biochem result_biochem Determine Ki readout_biochem->result_biochem start_cellular Primary Human Whole Blood zaso_cellular This compound Pre-incubation start_cellular->zaso_cellular cytokine Cytokine Stimulation (IL-23, IL-12, IFN-α) zaso_cellular->cytokine fix_perm Fix, Lyse & Permeabilize cytokine->fix_perm stain Antibody Staining (pSTAT, Cell Markers) fix_perm->stain readout_cellular Flow Cytometry Analysis stain->readout_cellular result_cellular Determine IC50 readout_cellular->result_cellular

Caption: Experimental workflow for confirming this compound's mechanism of action.

References

Unveiling Efficacy: A Comparative Guide to Biomarkers for Zasocitinib in Psoriatic Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers used to assess the efficacy of Zasocitinib and other therapeutic alternatives in preclinical models of psoriatic arthritis (PsA). This compound (TAK-279) is an oral, highly selective, allosteric tyrosine kinase 2 (TYK2) inhibitor currently in late-stage clinical development for the treatment of immune-mediated inflammatory diseases, including psoriatic arthritis.[1][2][3][4] Its mechanism of action involves the modulation of key cytokine signaling pathways implicated in the pathogenesis of PsA. Understanding the biomarker landscape is crucial for evaluating the therapeutic potential of this compound and benchmarking its performance against other treatment modalities.

Mechanism of Action: this compound and the TYK2 Signaling Pathway

This compound selectively inhibits TYK2, a member of the Janus kinase (JAK) family.[5] TYK2 is a critical intracellular signaling molecule for various cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[5] These cytokines are central to the inflammatory cascade that drives the clinical manifestations of psoriatic arthritis, such as joint inflammation, enthesitis, and psoriatic skin lesions. By inhibiting TYK2, this compound effectively dampens the downstream signaling of these pro-inflammatory cytokines, thereby reducing the inflammatory response.

The following diagram illustrates the central role of TYK2 in the JAK-STAT signaling pathway and the point of intervention for this compound.

TYK2_Signaling_Pathway This compound's Mechanism of Action in the JAK-STAT Pathway Cytokine Cytokines (IL-23, IL-12, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor binds TYK2 TYK2 Receptor->TYK2 activates JAK2 JAK2 Receptor->JAK2 activates STAT STATs TYK2->STAT phosphorylates JAK2->STAT phosphorylates P_STAT p-STATs (dimerization) STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus translocates to Gene_Expression Gene Expression (Pro-inflammatory mediators) Nucleus->Gene_Expression regulates Inflammation Inflammation (Psoriatic Arthritis Pathogenesis) Gene_Expression->Inflammation This compound This compound This compound->TYK2 inhibits

This compound inhibits TYK2, blocking cytokine-mediated inflammation.

Comparative Biomarkers of Efficacy in Psoriatic Arthritis Models

While direct preclinical biomarker data for this compound in PsA models is emerging, extensive research on other TYK2 inhibitors, such as deucravacitinib, provides a strong basis for identifying relevant efficacy biomarkers. The following tables summarize key biomarkers and their expected modulation by this compound compared to other therapeutic classes in preclinical PsA models.

Table 1: Serum/Systemic Biomarkers
Biomarker CategoryBiomarkerExpected Change with this compound/TYK2 InhibitionComparison with Other Treatments
IL-23 Pathway IL-17ADecrease[6][7]Also decreased by IL-17 and IL-23 inhibitors.
β-defensin 2 (BD-2)Decrease[6][7]Primarily associated with skin inflammation, reduced by therapies targeting the IL-17/IL-23 axis.
IL-19Decrease[6][7]Also modulated by IL-17 and IL-23 inhibitors.
Type I IFN Pathway CXCL9Decrease[6][7]May also be modulated by broader JAK inhibitors.
CXCL10Decrease[6][7]May also be modulated by broader JAK inhibitors.
General Inflammation C-Reactive Protein (CRP)Decrease[6][7]A general marker of inflammation, decreased by most effective PsA therapies.
Matrix Turnover Matrix Metalloproteinase-3 (MMP-3)Decrease[6][7]Reflects synovial inflammation, reduced by various DMARDs.
Collagen Type IV Degradation Marker (C4M)Decrease[6][7]Indicates changes in tissue remodeling.
Table 2: Tissue-Specific Biomarkers (Joint and Skin)
Biomarker CategoryBiomarkerExpected Change with this compound/TYK2 InhibitionComparison with Other Treatments
Histopathology Synovial Inflammation ScoreDecreaseA standard measure of efficacy for all anti-arthritic agents.
Epidermal Thickness (Acanthosis)Decrease[8][9]A key endpoint in psoriasis models, effectively targeted by IL-17, IL-23, and TNF inhibitors.
Inflammatory Cell InfiltrationDecrease[9]Reduced by most immunomodulatory therapies.
Gene Expression (qPCR/RNA-seq) Il17a, Il17fDecrease[8][10]Directly targeted by IL-17 inhibitors; downstream of IL-23.
Il19, Il1bDecrease[10]Pro-inflammatory cytokines reduced by various anti-inflammatory drugs.
Cxcl2, Cxcl3, Ccl3, Ccl4Decrease[10]Chemokines involved in immune cell recruitment, modulated by multiple pathways.
S100a8, S100a9Decrease[10]Alarmins associated with psoriatic inflammation, reduced by effective therapies.
Defb14Decrease[10]Antimicrobial peptide linked to skin inflammation in psoriasis.
Protein Expression (IHC/Flow Cytometry) Phosphorylated STAT3 (p-STAT3)Decrease[11]A direct downstream target of TYK2 signaling.
CD4+ and γδ T cells producing IL-17Decrease[12]Key cellular sources of IL-17 in PsA pathogenesis.

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of biomarkers. Below are summaries of key experimental protocols used in preclinical psoriatic arthritis models.

Imiquimod (IMQ)-Induced Psoriasis-Like Skin and Joint Inflammation Model

This is a widely used model that recapitulates many features of psoriatic disease.

IMQ_Model_Workflow Experimental Workflow for IMQ-Induced PsA Model Acclimatization Animal Acclimatization (e.g., BALB/c mice, 1 week) IMQ_Application Daily Topical IMQ Application (on shaved back and ear) Acclimatization->IMQ_Application Treatment Treatment Administration (e.g., Oral this compound) Acclimatization->Treatment Monitoring Daily Monitoring - PASI Scoring - Ear Thickness Measurement IMQ_Application->Monitoring Treatment->Monitoring Termination Euthanasia and Sample Collection (e.g., Day 7) Monitoring->Termination Analysis Biomarker Analysis - Histology (H&E) - qPCR/RNA-seq (Skin/Joints) - ELISA/Multiplex (Serum) - Flow Cytometry (Spleen/Lymph Nodes) Termination->Analysis

Workflow for assessing efficacy in the IMQ-induced PsA model.

Protocol:

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.

  • Induction: A daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back and right ear for 5-7 consecutive days.[10]

  • Treatment: this compound or a comparator compound is administered orally, typically starting on the same day as the first IMQ application.

  • Efficacy Readouts:

    • Clinical Scoring: Skin inflammation is scored daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness. Ear swelling is measured with a digital caliper.

    • Histopathology: At the end of the study, skin and joint tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness, inflammatory cell infiltration, and joint inflammation.

    • Gene Expression Analysis: RNA is extracted from skin and joint tissues for quantitative real-time PCR (qPCR) or RNA-sequencing to measure the expression of key inflammatory genes.

    • Protein Analysis: Serum is collected for cytokine/chemokine measurement using ELISA or multiplex assays. Tissue homogenates can also be analyzed. Immunohistochemistry (IHC) can be used to detect specific proteins in tissue sections.

    • Flow Cytometry: Spleens and lymph nodes can be harvested to analyze immune cell populations, such as Th17 cells.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a classic model for inflammatory arthritis and can be adapted to study features of PsA.

Protocol:

  • Animal Model: DBA/1 mice are commonly used due to their susceptibility to CIA.

  • Induction: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster immunization is given 21 days later.

  • Treatment: Therapeutic administration of this compound or other compounds usually begins at the onset of clinical signs of arthritis.

  • Efficacy Readouts:

    • Clinical Scoring: Arthritis severity is monitored several times a week using a clinical scoring system that grades paw swelling and erythema.

    • Histopathology: At the study endpoint, joints are processed for histological evaluation of inflammation, pannus formation, and bone/cartilage erosion.

    • Biomarker Analysis: Serum and joint tissues are collected for the same biomarker analyses as described for the IMQ model.

Conclusion

This compound, as a highly selective TYK2 inhibitor, is poised to offer a targeted oral therapeutic option for psoriatic arthritis. The evaluation of its efficacy in preclinical models relies on a well-defined set of biomarkers that reflect its mechanism of action on the IL-23/IL-17 and Type I IFN signaling pathways. This guide provides a framework for comparing the biomarker profile of this compound with other therapeutic agents, facilitating a data-driven assessment of its potential in the treatment of psoriatic arthritis. The experimental protocols outlined here serve as a foundation for designing and executing robust preclinical studies to further elucidate the therapeutic effects of novel compounds like this compound.

References

Zasocitinib's Impact on Cytokine Profiles in Whole Blood Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the in-vitro efficacy of zasocitinib, a novel TYK2 inhibitor, reveals a highly selective and potent modulation of key cytokine pathways implicated in a range of immune-mediated inflammatory diseases. This comparison guide provides a head-to-head analysis of this compound against other leading Janus kinase (JAK) inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance in whole blood assays.

This compound, an oral, allosteric tyrosine kinase 2 (TYK2) inhibitor, has demonstrated a distinct and highly selective mechanism of action. By binding to the regulatory pseudokinase (JH2) domain of TYK2, this compound offers a more targeted approach to inhibiting inflammatory cytokine signaling compared to broader-spectrum JAK inhibitors that target the active kinase (JH1) domain. This guide synthesizes available data to compare its effects on cytokine profiles with other prominent JAK inhibitors, including the TYK2 inhibitor deucravacitinib and the broader JAK inhibitors tofacitinib, upadacitinib, and baricitinib.

Comparative Efficacy: A Quantitative Look at Cytokine Inhibition

Whole blood assays provide a physiologically relevant ex vivo system to assess the potency and selectivity of kinase inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and its counterparts against various cytokine-induced signaling pathways. Lower IC50 values indicate greater potency.

Table 1: Potency of this compound in TYK2-Mediated Pathways

Cytokine PathwayThis compound IC50 (nM)
IL-23-pSTAT348.2[1]
Type I IFN-pSTAT321.6[1]
IL-12-pSTAT457.0[1]

Table 2: Comparative Potency (IC50 in nM) of JAK Inhibitors in Whole Blood Assays

InhibitorTYK2/JAK2 Pathway (IL-12 induced IFN-γ)JAK1/3 Pathway (IL-2 induced pSTAT5)JAK2/2 Pathway (TPO induced pSTAT3)
This compound ->30,000[2]>30,000[2]
Deucravacitinib Potent (specific value not available)1646[3]>48- to >102-fold lower than JAK 2/2 IC50[3]
Tofacitinib 56- to 120-fold less potent than Deucravacitinib[3][4]17[3]-
Upadacitinib 56- to 120-fold less potent than Deucravacitinib[3][4]8[3]-
Baricitinib 56- to 120-fold less potent than Deucravacitinib[3][4]11[3]-

Data presented is a synthesis of available information and may vary based on specific experimental conditions.

The data clearly illustrates this compound's high selectivity for TYK2-mediated pathways, with no measurable inhibition of JAK1/2/3 signaling even at high concentrations[2]. In contrast, while deucravacitinib is also TYK2-selective, it demonstrates some off-target activity at higher concentrations. The broader JAK inhibitors—tofacitinib, upadacitinib, and baricitinib—show potent inhibition of JAK1, JAK2, and/or JAK3 pathways, which can lead to a wider range of biological effects.

Signaling Pathways and Experimental Workflow

To understand the context of these findings, it is crucial to visualize the signaling pathways involved and the experimental workflow used to generate this data.

JAK-STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAKs JAK Family Kinases (TYK2, JAK1, JAK2, JAK3) Receptor->JAKs Activation STAT STAT Protein JAKs->STAT Phosphorylation pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation This compound This compound This compound->JAKs Allosteric Inhibition of TYK2 (JH2 domain)

JAK-STAT Signaling Pathway and this compound's Mechanism of Action.

The diagram above illustrates the canonical JAK-STAT signaling pathway. Cytokine binding to its receptor activates associated JAKs, which in turn phosphorylate STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression. This compound selectively inhibits TYK2, thereby blocking the signaling of cytokines such as IL-12, IL-23, and Type I interferons that rely on this kinase.

Whole_Blood_Assay_Workflow cluster_setup Experiment Setup cluster_stimulation Cellular Stimulation cluster_analysis Data Analysis Blood Fresh Whole Blood (Healthy Volunteers) Inhibitor JAK Inhibitor Incubation (e.g., this compound) Blood->Inhibitor Cytokine Cytokine Stimulation (e.g., IL-12, IL-2, TPO) Inhibitor->Cytokine Lysis Red Blood Cell Lysis & Cell Fixation/Permeabilization Cytokine->Lysis Staining Phospho-Specific Antibody Staining (e.g., anti-pSTAT) Lysis->Staining Flow Flow Cytometry Analysis Staining->Flow IC50 IC50 Determination Flow->IC50

Generalized Workflow for Whole Blood Phospho-Flow Cytometry Assays.

Experimental Protocols

The data presented in this guide was generated using whole blood assays, a method that maintains the physiological context of circulating immune cells. While specific protocols may vary between studies, the general methodology is as follows:

1. Blood Collection and Preparation:

  • Fresh whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., heparin).

  • The blood is used promptly to ensure cell viability and physiological responsiveness.

2. Inhibitor Incubation:

  • Aliquots of whole blood are pre-incubated with a range of concentrations of the JAK inhibitor being tested (e.g., this compound, deucravacitinib, etc.) or a vehicle control (e.g., DMSO).

  • Incubation is typically performed at 37°C for a specified period (e.g., 60 minutes) to allow for drug uptake and target engagement.

3. Cytokine Stimulation:

  • Following inhibitor incubation, the blood is stimulated with a specific cytokine or cytokine cocktail to activate a particular JAK-STAT pathway. Examples include:

    • TYK2-dependent pathways: IL-12, IL-23, or Type I Interferons.

    • JAK1/3-dependent pathways: IL-2, IL-7, IL-15.

    • JAK2-dependent pathways: Thrombopoietin (TPO), Erythropoietin (EPO).

  • Stimulation is carried out at 37°C for a short duration (e.g., 15-30 minutes) to induce STAT phosphorylation.

4. Cell Lysis, Fixation, and Permeabilization:

  • The reaction is stopped, and red blood cells are lysed using a lysis buffer.

  • The remaining white blood cells are then fixed with a fixative agent (e.g., paraformaldehyde) to preserve the cellular state and permeabilized with a detergent (e.g., methanol) to allow intracellular staining.

5. Antibody Staining and Flow Cytometry:

  • The fixed and permeabilized cells are stained with fluorescently-labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5) and cell surface markers to identify specific immune cell populations (e.g., T cells, B cells, monocytes).

  • The stained cells are analyzed by flow cytometry to quantify the level of STAT phosphorylation in different cell types.

6. Data Analysis:

  • The median fluorescence intensity (MFI) of the phospho-STAT signal is measured for each condition.

  • The percentage of inhibition of STAT phosphorylation is calculated for each inhibitor concentration relative to the vehicle control.

  • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.

Conclusion

This compound demonstrates a highly potent and selective inhibition of TYK2-mediated cytokine signaling in whole blood assays, with a clear differentiation from broader-spectrum JAK inhibitors. Its unique allosteric mechanism of action translates to a focused impact on key inflammatory pathways while sparing other JAK-dependent signaling, suggesting a potentially favorable safety and efficacy profile. The data presented in this guide provides a quantitative basis for comparing this compound to other JAK inhibitors and underscores its potential as a next-generation oral therapy for immune-mediated diseases. Further clinical investigations will be crucial to fully elucidate the therapeutic implications of this selective TYK2 inhibition.

References

Zasocitinib: A Comparative Guide to a Next-Generation TYK2 Inhibitor in Chronic Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Selective TYK2 Inhibition

Zasocitinib functions by selectively binding to the pseudokinase (JH2) domain of TYK2, an intracellular enzyme that plays a crucial role in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[4][5] This pathway is central to the signaling of key pro-inflammatory cytokines such as interleukin-23 (IL-23), IL-12, and type I interferons, which are pivotal in the pathogenesis of numerous chronic inflammatory diseases.[5][6] By allosterically inhibiting TYK2, this compound effectively blocks these inflammatory signals.[1][4]

A key advantage of this compound is its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1][7] Broader-acting JAK inhibitors have been associated with safety concerns, including serious infections, cardiovascular events, and malignancies.[4] this compound's targeted approach is designed to mitigate these risks while maintaining therapeutic efficacy.[4][7]

Zasocitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK_other Other JAKs (JAK1, JAK2, JAK3) STAT STAT TYK2->STAT 3. Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 4. Dimerization Gene Gene Transcription (Inflammation) STAT_dimer->Gene 5. Nuclear Translocation & Gene Expression This compound This compound This compound->TYK2 Inhibition Psoriasis_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1:1:1:1) cluster_treatment Treatment & Follow-up cluster_analysis Analysis Eligibility Patient Eligibility Criteria: - 18-70 years old - Moderate-to-severe plaque psoriasis (≥6 mo) - PASI ≥12, sPGA ≥3, BSA ≥10% Placebo Placebo Eligibility->Placebo Zaso2 This compound 2mg Eligibility->Zaso2 Zaso5 This compound 5mg Eligibility->Zaso5 Zaso15 This compound 15mg Eligibility->Zaso15 Zaso30 This compound 30mg Eligibility->Zaso30 Treatment 12 Weeks Once-daily oral administration Placebo->Treatment Zaso2->Treatment Zaso5->Treatment Zaso15->Treatment Zaso30->Treatment FollowUp 4 Weeks Safety Monitoring Treatment->FollowUp Endpoint Primary Endpoint: PASI 75 at Week 12 Treatment->Endpoint

References

Safety Operating Guide

Proper Disposal Procedures for Zasocitinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of Zasocitinib are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a potent tyrosine kinase 2 (TYK2) inhibitor used in research and development, this compound possesses chemical properties that require specific handling and disposal protocols. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. This is mandated by its identified health and environmental hazards, including its potential to cause skin and eye irritation, harm if swallowed, and its classification as very toxic to aquatic life with long-lasting effects[1][2]. Disposal must always be conducted in accordance with local, state, and federal regulations[1].

Hazard Profile and Safety Summary

Before handling or disposing of this compound, it is essential to be aware of its hazard classifications. This information, derived from Safety Data Sheets (SDS), dictates the necessary precautions.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[2]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[2]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection (safety glasses or goggles) when handling this compound[1].

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled[1][2]. Wash hands thoroughly after handling[1][2].

  • Environmental Protection: Crucially, prevent the release of this compound into the environment[2]. The substance must not be disposed of down the drain or in the sewer system, a practice prohibited by regulations such as the EPA's ban on sewering hazardous waste pharmaceuticals[2][3][4].

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the standard operating procedure for the collection, storage, and disposal of all forms of this compound waste, including pure compound, contaminated labware, and solutions.

Step 1: Waste Segregation and Collection
  • Identify Waste Streams: Differentiate between solid and liquid this compound waste.

    • Solid Waste: Includes unused or expired pure compound, contaminated personal protective equipment (gloves, etc.), empty stock vials, and contaminated labware (e.g., pipette tips, weighing boats).

    • Liquid Waste: Includes solutions containing this compound, such as experimental buffers, cell culture media, and solvent washes.

  • Use Designated Containers: Collect all this compound waste in dedicated, clearly labeled, and leak-proof hazardous waste containers.

    • Containers must be compatible with the waste type (e.g., appropriate plastic for solvent-based solutions).

    • Label containers clearly with "Hazardous Waste: this compound" and include the relevant hazard symbols.

Step 2: On-Site Storage
  • Seal Containers: Ensure waste containers are tightly sealed to prevent leaks or spills.

  • Designated Storage Area: Store the sealed containers in a designated, secure, and well-ventilated secondary containment area.

  • Avoid Incompatibilities: Keep this compound waste away from incompatible materials, such as strong acids, alkalis, and strong oxidizing or reducing agents[2].

Step 3: Professional Disposal
  • Engage a Licensed Contractor: Arrange for the collection and disposal of the waste through a certified hazardous waste management company. These contractors are equipped to handle and transport pharmaceutical waste in compliance with all regulatory standards.

  • Manifest and Documentation: Ensure all required waste disposal documentation, such as hazardous waste manifests, is completed accurately.

  • Final Disposal Method: The licensed contractor will transport the waste to an approved treatment, storage, and disposal facility (TSDF). The preferred and most environmentally sound method for destroying pharmaceutical waste like this compound is high-temperature incineration in a specialized hazardous waste incinerator[5].

Emergency Procedures: Accidental Spills

In the event of an accidental release, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation[1].

  • Wear Full PPE: Don full personal protective equipment, including gloves, lab coat, and eye/face protection, before approaching the spill[1].

  • Contain the Spill: Prevent the spill from spreading or entering any drains or water courses[1].

  • Clean-Up:

    • Liquid Spills: Absorb the spill using an inert, non-combustible material such as diatomite or universal binders[1].

    • Solid Spills: Gently sweep or scoop the material into a suitable container, avoiding the creation of dust[6].

  • Decontaminate: Wipe down the spill area and any contaminated equipment with alcohol or another appropriate solvent[1].

  • Dispose of Cleanup Materials: Collect all contaminated absorbents and cleaning materials in a sealed, labeled hazardous waste container for disposal according to the protocol above[1].

Experimental Protocols

The disposal procedures outlined in this document are based on established safety data and regulatory requirements for hazardous chemical and pharmaceutical waste management. They are not derived from specific laboratory experiments but represent the industry-standard best practices mandated by regulatory bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8].

This compound Disposal Workflow

The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound waste in a laboratory setting.

Zasocitinib_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 On-Site Management cluster_2 Final Disposal cluster_3 Prohibited Actions Generate This compound Waste Generated (Solid or Liquid) Segregate Segregate into Designated 'Hazardous Waste: this compound' Container Generate->Segregate Immediate Action Prohibited DO NOT - Dispose in Sewer/Drain - Dispose in Regular Trash Generate->Prohibited Store Store Sealed Container in Secure Secondary Containment Segregate->Store Check Is Container Full? Store->Check Check->Store No Arrange Arrange Pickup by Licensed Waste Contractor Check->Arrange Yes Transport Transport to Approved Disposal Facility (TSDF) Arrange->Transport Incinerate Final Disposal via High-Temperature Incineration Transport->Incinerate

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Zasocitinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling investigational compounds like Zasocitinib. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, a skin irritant, and a cause of serious eye irritation[1]. It is also very toxic to aquatic life with long-lasting effects[2]. Therefore, stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact[1].

  • Skin Protection:

    • Gloves: Wear protective gloves. For procedures with a risk of splashing, double gloving is recommended[1][3].

    • Protective Clothing: A lab coat or a gown resistant to chemical permeation should be worn[1].

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary. All handling should be conducted in a well-ventilated area[1][2].

Table 1: Personal Protective Equipment for Handling this compound

Protection Type Required PPE Additional Recommendations
Eye/Face Safety Goggles or Face ShieldEnsure a proper fit to prevent gaps.
Hand Chemical-resistant glovesCheck for tears or punctures before use.
Body Lab coat or chemical-resistant gownEnsure cuffs are snug.
Respiratory NIOSH-approved respiratorUse in poorly ventilated areas or when generating dust/aerosols.

Operational Plan for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the designated workspace (e.g., a chemical fume hood) is clean and equipped with all necessary supplies. Don all required PPE.

  • Weighing and Transfer: When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood to contain any airborne particles. Use appropriate tools, such as a spatula, to handle the material.

  • Solution Preparation: When preparing solutions, add the solvent to the solid to minimize dust formation. If sonication or heating is necessary, ensure proper containment.

  • Post-Handling Decontamination: After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the designated area, avoiding cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[1].

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental harm and accidental exposure.

  • Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations[1][2][4]. Do not pour down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weighing papers, pipette tips, and empty vials, must be collected in a designated, sealed, and clearly labeled hazardous waste container[3][4].

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

First Aid Measures:

Exposure Route First Aid Procedure
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a physician or poison control center[1].
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops[1].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[1].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Cover the spill with an inert absorbent material.

  • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable decontaminant.

This compound's Mechanism of Action: TYK2 Signaling Pathway

This compound is a highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family[5][6]. TYK2 is crucial for the signaling of key cytokines involved in immune-mediated inflammatory diseases, such as interleukins (IL-12, IL-23) and type I interferons[5][7]. By inhibiting TYK2, this compound blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the inflammatory response[8][9].

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK JAK1/2 Receptor->JAK 2. Activation STAT STAT TYK2->STAT 3. Phosphorylation JAK->STAT 3. Phosphorylation pSTAT p-STAT pSTAT->pSTAT Gene Gene Transcription (Inflammatory Response) pSTAT->Gene 5. Translocation & Activation This compound This compound This compound->TYK2 Inhibition

Caption: this compound inhibits the TYK2-mediated cytokine signaling pathway.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.